Product packaging for (But-3-en-2-yl)(tributyl)stannane(Cat. No.:CAS No. 76505-19-6)

(But-3-en-2-yl)(tributyl)stannane

Cat. No.: B1626876
CAS No.: 76505-19-6
M. Wt: 345.2 g/mol
InChI Key: HDDSEBPIVXXGGL-UHFFFAOYSA-N
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Description

(But-3-en-2-yl)(tributyl)stannane is a useful research compound. Its molecular formula is C16H34Sn and its molecular weight is 345.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34Sn B1626876 (But-3-en-2-yl)(tributyl)stannane CAS No. 76505-19-6

Properties

IUPAC Name

but-3-en-2-yl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3-4H,1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSEBPIVXXGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511810
Record name (But-3-en-2-yl)(tributyl)stannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76505-19-6
Record name (But-3-en-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (But-3-en-2-yl)(tributyl)stannane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(But-3-en-2-yl)(tributyl)stannane, a member of the allylic tributylstannane family, is a versatile organotin reagent with significant applications in organic synthesis. Its utility primarily lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the formation of carbon-carbon bonds.[1][2] Organotin reagents are valued for their stability to air and moisture, tolerance of a wide range of functional groups, and their ability to be purified by chromatography.[1][3] However, the toxicity of organotin compounds is a significant drawback that necessitates careful handling and disposal.[1][2]

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a focus on its role in Stille cross-coupling reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to its isomer, tributyl(crotyl)stannane. The data presented below is for tributyl(crotyl)stannane and should be considered representative.

Table 1: Physical Properties of Tributyl(crotyl)stannane

PropertyValue
Molecular Formula C₁₆H₃₄Sn
Molecular Weight 345.15 g/mol
Appearance Colorless oil
Boiling Point 105-110 °C at 0.5 mmHg
Density 1.063 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.486

Table 2: Spectroscopic Data of Tributyl(crotyl)stannane (Typical for a mixture of E/Z isomers)

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃) δ 5.5-5.3 (m, 2H, CH=CH), 1.7-1.5 (m, 5H, CH₂Sn, CH₃C=), 1.5-1.2 (m, 12H, Sn(CH₂CH₂CH₂ CH₃)₃), 1.0-0.8 (m, 15H, Sn(CH₂CH₂ CH₂CH₃ )₃, Sn(CH₂ CH₂CH₂CH₃)₃)
¹³C NMR (CDCl₃) δ 128-124 (C=C), 29.1, 27.3, 17-14 (allyl group), 13.7, 9.6 (butyl groups)
¹¹⁹Sn NMR (CDCl₃) δ ~ -10 to -15 ppm
Mass Spectrometry (EI) m/z 289 [M-Bu]⁺, 233 [M-Bu-C₄H₈]⁺, 177 [SnBu]⁺, 121 [Sn]⁺

Synthesis

The synthesis of allylic stannanes like this compound can be achieved through several methods. A common and effective method involves the reaction of a corresponding allylic halide with a tributyltin nucleophile.

Experimental Protocol: Synthesis of Tributyl(crotyl)stannane

This protocol describes the synthesis of the isomeric tributyl(crotyl)stannane and can be adapted for the synthesis of this compound using the appropriate starting materials.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Crotyl bromide (or 3-chloro-1-butene for the target compound)

  • Tributyltin chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings and anhydrous diethyl ether.

  • A solution of crotyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred and may require gentle heating to initiate.

  • After the formation of the Grignard reagent is complete, the mixture is cooled in an ice bath.

  • A solution of tributyltin chloride in anhydrous diethyl ether is added dropwise to the Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford tributyl(crotyl)stannane as a colorless oil.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow reagents Mg, Et₂O, Crotyl Bromide grignard Crotylmagnesium Bromide Formation reagents->grignard reaction Reaction grignard->reaction tributyltin_chloride Tributyltin Chloride tributyltin_chloride->reaction workup Aqueous Workup (NH₄Cl) reaction->workup extraction Extraction with Et₂O workup->extraction drying Drying (MgSO₄) extraction->drying purification Vacuum Distillation drying->purification product This compound (as Tributyl(crotyl)stannane) purification->product

Caption: General workflow for the synthesis of allylic tributylstannanes.

Chemical Reactivity and Applications: The Stille Coupling

The primary application of this compound is in the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the allylic group of the stannane and an organic electrophile, such as a vinyl or aryl halide or triflate.[1][2] The reaction is known for its high functional group tolerance and generally mild reaction conditions.[1][4]

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction involves three key steps:[1][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organotin reagent (R²) replaces the halide on the palladium complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, regenerating the Pd(0) catalyst.

DOT Diagram: Stille Coupling Catalytic Cycle

Stille_Coupling cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)(R²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product byproduct X-SnBu₃ pd_complex2->byproduct electrophile R¹-X electrophile->pd_complex1 stannane R²-SnBu₃ ((But-3-en-2-yl)SnBu₃) stannane->pd_complex2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of an Aryl Bromide with an Allylic Stannane

This general protocol can be adapted for the reaction of this compound with a suitable aryl or vinyl electrophile.

Materials:

  • Aryl bromide

  • This compound (or its isomer)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., DMF, THF, toluene)

  • Copper(I) iodide (optional, as a co-catalyst)

  • Lithium chloride (optional, to facilitate transmetalation)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the palladium catalyst, and any ligand.

  • Add the anhydrous solvent, followed by the this compound.

  • If used, add the copper(I) iodide and lithium chloride.

  • The reaction mixture is heated to the desired temperature (typically between 60-100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is washed with a saturated aqueous solution of potassium fluoride to remove the tin byproducts, followed by washing with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Stille cross-coupling reaction. While specific data for this compound is scarce, its properties and reactivity can be inferred from its close isomer, tributyl(crotyl)stannane. The protocols provided in this guide offer a starting point for the synthesis and application of this class of compounds in complex molecule synthesis. Researchers should always exercise caution when handling organotin reagents due to their toxicity.

References

In-Depth Technical Guide on (But-3-en-2-yl)(tributyl)stannane: A Structural and Conformational Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(But-3-en-2-yl)(tributyl)stannane is a member of the allylic tributylstannane family, a class of organotin compounds that have found significant utility in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the structural and conformational characteristics of such reagents is paramount for predicting their reactivity and designing synthetic pathways. The presence of a chiral center and a terminal double bond in this compound makes it a potentially valuable building block for the stereoselective synthesis of complex molecules. This guide provides an in-depth analysis of its structural features, conformational preferences, and its role in key synthetic transformations relevant to drug discovery.

Structural Analysis

The structure of this compound is characterized by a tin atom bonded to three butyl groups and a but-3-en-2-yl group. The tin center in tetraorganostannanes typically adopts a tetrahedral geometry.[1]

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound. The following tables summarize the expected quantitative data based on analogous compounds.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (CH₃)~1.1-1.3d~7.0
H-2 (CH)~1.8-2.0m-
H-3 (CH)~5.7-5.9dddJ₃,₄cis ≈ 10.5, J₃,₄trans ≈ 17.5, J₃,₂ ≈ 8.0
H-4 (CH₂)~4.9-5.1m-
Tributyl (CH₃)~0.9t~7.3
Tributyl (CH₂)~1.2-1.6m-
Tributyl (α-CH₂)~0.8-1.0m-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₃)~20-22
C-2 (CH)~35-38
C-3 (CH)~140-142
C-4 (CH₂)~112-114
Tributyl (CH₃)~13.7
Tributyl (CH₂)~27.3
Tributyl (CH₂)~29.1
Tributyl (α-CH₂)~9.5

Table 3: Predicted ¹¹⁹Sn NMR Spectroscopic Data for this compound

ParameterPredicted Value
Chemical Shift (δ, ppm)-10 to -20

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (sp³, stretch)2850-2960
C=C (stretch)~1640
=C-H (stretch)~3080
=C-H (bend, out-of-plane)~910 and ~990

Conformational Analysis

The conformational preference of this compound is dictated by the interplay of steric and electronic effects, primarily allylic strain. Allylic strain, or A¹,³ strain, arises from the steric interaction between the substituent on the sp² carbon and the substituent on the allylic sp³ carbon.[3][4]

For this compound, rotation around the C2-C3 bond will be influenced by the steric bulk of the tributyltin group and the methyl group. The molecule will preferentially adopt a conformation that minimizes the steric clash between the vinyl group and the tributyltin moiety.

G Conformational Isomers of this compound cluster_0 Less Stable Conformer (Eclipsed) cluster_1 More Stable Conformer (Gauche) eclipsed gauche eclipsed->gauche Rotation around C2-C3 bond eclipsed_label Steric clash between vinyl and tributyltin groups gauche->eclipsed gauche_label Minimized steric hindrance

Caption: Newman projections illustrating the conformational isomers around the C2-C3 bond.

Computational studies on similar allylic systems suggest that the gauche conformer, where the bulky substituents are staggered, is significantly lower in energy than the eclipsed conformer.[5] This conformational preference has important implications for the stereochemical outcome of reactions at the double bond or at the tin center.

Experimental Protocols

Due to the lack of specific literature for this compound, the following protocols are based on well-established procedures for the synthesis of analogous allylic tributylstannanes, such as crotyltributylstannane.[6]

Synthesis of this compound

Reaction: 2-Chlorobut-3-ene + Mg → (But-3-en-2-yl)magnesium chloride (But-3-en-2-yl)magnesium chloride + Tributyltin chloride → this compound + MgCl₂

Procedure:

  • A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

  • The apparatus is flame-dried under a stream of nitrogen.

  • A small crystal of iodine is added, and the flask is gently warmed.

  • A solution of 2-chlorobut-3-ene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, the remaining solution of 2-chlorobut-3-ene is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of tributyltin chloride (1.0 eq) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

G Synthesis Workflow Start Start Materials: 2-Chlorobut-3-ene, Mg, Tributyltin chloride Grignard Grignard Reagent Formation (Anhydrous THF, I₂ catalyst) Start->Grignard Reaction Reaction with Tributyltin Chloride (Anhydrous THF, 0°C to RT) Grignard->Reaction Quench Aqueous Workup (sat. NH₄Cl) Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Purification (Vacuum Distillation or Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C, and tetramethyltin for ¹¹⁹Sn.[7][8]

  • Infrared Spectroscopy: IR spectra are recorded on a FT-IR spectrometer as a neat film between NaCl plates.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Application in Drug Development: The Stille Coupling

Allylic stannanes are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[6][9] This reaction forms a new carbon-carbon bond and is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[10][11]

The reaction of this compound with an organic halide or triflate (R-X) in the presence of a palladium catalyst would yield a new molecule with the but-3-en-2-yl moiety incorporated.

G Stille Coupling Catalytic Cycle Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Lₙ-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal (But-3-en-2-yl)SnBu₃ PdII_R_Rprime R-Pd(II)Lₙ-R' Transmetal->PdII_R_Rprime - Bu₃SnX RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol for a Representative Stille Coupling

Reaction: this compound + Aryl Iodide → 2-(Aryl)but-3-ene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere is added the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous DMF.

  • This compound (1.2 eq) is then added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • The organic layer is washed with a saturated aqueous solution of KF to remove the tin byproducts, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.[10]

Conclusion

This compound, while not extensively documented, represents a valuable synthetic intermediate whose properties and reactivity can be reliably predicted from its structural analogues. This guide provides a comprehensive overview of its expected structural features, conformational preferences, and key applications in synthetic chemistry relevant to drug discovery. The detailed experimental protocols, extrapolated from established methodologies for similar compounds, offer a practical starting point for its synthesis and utilization in the laboratory. As the demand for stereochemically complex and diverse molecular architectures in drug development continues to grow, a thorough understanding of such versatile building blocks is indispensable.

References

Spectroscopic and Synthetic Profile of (But-3-en-2-yl)(tributyl)stannane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(But-3-en-2-yl)(tributyl)stannane is an organotin compound of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for other organometallic reagents. This technical guide provides a summary of its expected spectroscopic characteristics and a generalized experimental protocol for its synthesis. Due to the limited availability of published experimental data for this specific compound, the spectroscopic information presented herein is based on established values for structurally analogous compounds. This document aims to serve as a practical resource for researchers working with or considering the use of this and related organostannanes.

Spectroscopic Data (Estimated)

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimations derived from the analysis of closely related structures such as crotyltributylstannane, allyltributylstannane, and other vinylstannanes.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 5.8 - 6.0m1H=CH-Vinyl proton
~ 4.9 - 5.1m2H=CH₂Vinyl protons
~ 2.5 - 2.7m1HSn-CH-Allylic proton
~ 1.4 - 1.6m6HSn-(CH₂)₃-CH₂ -CH₃Tributyl group
~ 1.2 - 1.4m6HSn-CH₂-CH₂ -CH₂-CH₃Tributyl group
~ 1.1 - 1.2d3H-CH-CH₃ Methyl group
~ 0.8 - 1.0m15HSn-CH₂ - and -CH₃ Tributyl group

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 140 - 142=C H-
~ 112 - 114=C H₂
~ 30 - 35Sn-C H-
~ 29.1Sn-(CH₂)₃-C H₂-CH₃
~ 27.3Sn-CH₂-C H₂-CH₂-CH₃
~ 20 - 22-CH-C H₃
~ 13.7Sn-(CH₂)₃-CH₂-C H₃
~ 9.6Sn-C H₂-CH₂-CH₂-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3075Medium=C-H stretch
~ 2957, 2925, 2872StrongC-H stretch (alkyl)
~ 1635MediumC=C stretch
~ 1460MediumC-H bend (alkyl)
~ 990, 910Strong=C-H bend (out-of-plane)

Sample phase: Neat film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
291High[M - C₄H₇]⁺ (Loss of butenyl group)
235High[M - C₄H₉ - C₄H₇]⁺ (Loss of butyl and butenyl groups)
179Medium[Sn(C₄H₉)₂]⁺
121Low[Sn]⁺
57High[C₄H₉]⁺

Ionization method: Electron Ionization (EI). The presence of characteristic isotopic patterns for tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) would be a key identifier.

Experimental Protocols

A prevalent method for the synthesis of allylic stannanes like this compound is the reaction of an appropriate organometallic reagent with a tributyltin halide. An alternative is the hydrostannylation of a corresponding diene.

General Synthesis via Grignard Reagent

This protocol outlines the synthesis from 3-chloro-1-butene.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3-chloro-1-butene

  • Tributyltin chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

  • A solution of 3-chloro-1-butene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred and gently heated if necessary.

  • After the magnesium has been consumed, the solution is cooled to 0 °C.

  • A solution of tributyltin chloride in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway Synthesis of this compound reagent1 3-chloro-1-butene intermediate But-3-en-2-ylmagnesium chloride (Grignard Reagent) reagent1->intermediate + Mg in Et2O reagent2 Mg product This compound intermediate->product + Bu3SnCl reagent3 Tributyltin chloride Experimental_Workflow General Experimental Workflow start Reaction Setup (Inert Atmosphere) reaction Grignard Formation & Reaction with Bu3SnCl start->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Extraction with Et2O workup->extraction drying Drying (MgSO4) & Filtration extraction->drying purification Purification (Distillation/Chromatography) drying->purification analysis Spectroscopic Analysis purification->analysis

An In-depth Technical Guide on (But-3-en-2-yl)(tributyl)stannane: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(But-3-en-2-yl)(tributyl)stannane, systematically known as tributyl(1-methylallyl)stannane, is a branched-chain organotin reagent. It coexists in equilibrium with its linear isomers, (E/Z)-crotyltributylstannane. This technical guide delves into the historical context of its discovery within the broader field of organotin chemistry, details its synthesis, presents key quantitative data, and explores its applications in organic synthesis, particularly in the stereoselective construction of carbon-carbon bonds.

Introduction and Historical Context

The field of organotin chemistry traces its origins to the mid-19th century, with Edward Frankland's synthesis of diethyltin diiodide in 1849 and Carl Löwig's work on the reaction of alkyl halides with tin-sodium alloys in 1852.[1][2][3] However, the synthetic utility of organostannanes, particularly allylic tin reagents, was not fully realized until the latter half of the 20th century.

The development of allyltin reagents marked a significant advancement in the stereocontrolled synthesis of homoallylic alcohols. The addition of these reagents to carbonyl compounds, a process that often proceeds through a highly ordered, chair-like six-membered transition state known as the Zimmerman-Traxler model, allows for predictable diastereoselectivity.[4][5]

This compound emerged from the study of crotyltin reagents. It is the branched, or γ-adduct, that exists in a dynamic equilibrium with the linear (E)- and (Z)-crotyltributylstannane isomers (α-adducts). This isomeric mixture is a versatile tool in organic synthesis, as the reactivity and stereoselectivity of the subsequent reactions can be influenced by the isomeric ratio and the reaction conditions.

Synthesis and Isomerism

This compound is typically not synthesized directly but is formed as part of an equilibrium mixture with (E/Z)-crotyltributylstannane. The most common synthetic route involves the reaction of a tributyltin nucleophile with a crotyl halide.

Experimental Protocol: Synthesis of Crotyltributylstannane Isomeric Mixture

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Crotyl bromide (mixture of isomers)

  • Tributyltin chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.

  • A solution of crotyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the crotylmagnesium bromide.

  • The reaction mixture is cooled to 0 °C, and a solution of tributyltin chloride in anhydrous diethyl ether is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford a mixture of (E/Z)-crotyltributylstannane and this compound as a colorless oil.

The resulting product is a mixture of the linear (E and Z) and branched isomers. The ratio of these isomers can be influenced by the reaction conditions and the halide precursor used.

Quantitative Data

The isomeric mixture of crotyltributylstannane and this compound can be characterized by various spectroscopic methods.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing the isomeric mixture. The chemical shifts in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are distinct for each isomer.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)
(E)-Crotyltributylstannane ~5.3-5.5 (m, 2H, CH=CH), ~1.7 (d, 2H, SnCH₂), ~1.6 (d, 3H, CH₃), ~0.8-1.5 (m, 27H, Bu)~128.5 (CH=), ~125.0 (=CH), ~17.9 (CH₃), ~14.5 (SnCH₂), ~29.2, ~27.4, ~13.7, ~10.8 (Bu)~-45 to -50
(Z)-Crotyltributylstannane ~5.2-5.4 (m, 2H, CH=CH), ~1.8 (d, 2H, SnCH₂), ~1.6 (d, 3H, CH₃), ~0.8-1.5 (m, 27H, Bu)~127.5 (CH=), ~124.0 (=CH), ~12.5 (CH₃), ~14.0 (SnCH₂), ~29.2, ~27.4, ~13.7, ~10.8 (Bu)~-45 to -50
This compound ~5.8-6.0 (m, 1H, =CH), ~4.9-5.1 (m, 2H, =CH₂), ~2.0-2.2 (m, 1H, SnCH), ~1.2 (d, 3H, CH₃), ~0.8-1.5 (m, 27H, Bu)~142.0 (=CH), ~112.0 (=CH₂), ~35.0 (SnCH), ~18.0 (CH₃), ~29.2, ~27.4, ~13.7, ~10.8 (Bu)~-5 to -10

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric ratio of the sample.

Allylic Rearrangement

The interconversion between the linear and branched isomers of crotyltributylstannane is an example of an allylic rearrangement. This is a reversible process that can be influenced by thermal or photochemical conditions.

Allylic_Rearrangement cluster_linear Linear Isomers cluster_branched Branched Isomer E_isomer (E)-Crotyltributylstannane Z_isomer (Z)-Crotyltributylstannane E_isomer->Z_isomer Δ or hν Branched_isomer This compound E_isomer->Branched_isomer Δ or hν Z_isomer->Branched_isomer Δ or hν

Figure 1: Allylic rearrangement of crotyltributylstannane isomers.

Applications in Organic Synthesis

The primary application of the crotyltributylstannane isomeric mixture is in the stereoselective synthesis of homoallylic alcohols through the addition to aldehydes. The stereochemical outcome of this reaction is highly dependent on the geometry of the crotyl unit and the reaction conditions, particularly the presence of a Lewis acid.

Reaction with Aldehydes

The reaction of the isomeric mixture with an aldehyde, often in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), proceeds through a Zimmerman-Traxler transition state.

  • The (E)-isomer typically yields the anti-homoallylic alcohol.

  • The (Z)-isomer typically yields the syn-homoallylic alcohol.

  • The branched (but-3-en-2-yl) isomer can also react, often leading to the anti-product, though its reactivity is generally lower than the linear isomers in Lewis acid-mediated reactions.

Experimental Protocol: Reaction with Benzaldehyde

Materials:

  • Crotyltributylstannane (isomeric mixture)

  • Benzaldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of benzaldehyde in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

  • Boron trifluoride etherate is added dropwise to the cooled solution.

  • The crotyltributylstannane isomeric mixture is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours).

  • The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the corresponding homoallylic alcohol.

Reaction_Workflow cluster_synthesis Synthesis of Crotyltributylstannane cluster_reaction Reaction with Aldehyde Start Crotyl bromide + Mg Grignard Crotylmagnesium bromide Start->Grignard Stannylation Reaction with Bu₃SnCl Grignard->Stannylation Product_mixture Isomeric Mixture ((E/Z)-Crotyl- and (But-3-en-2-yl)-tributylstannane) Stannylation->Product_mixture Reaction Addition Reaction (-78 °C) Product_mixture->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Lewis_Acid Lewis Acid (BF₃·OEt₂) Lewis_Acid->Reaction Workup Aqueous Workup Reaction->Workup Product Homoallylic Alcohol Workup->Product

Figure 2: Experimental workflow for the synthesis and reaction of crotyltributylstannane.

Conclusion

This compound, as a component of the crotyltributylstannane isomeric mixture, is a valuable reagent in organic synthesis. Its history is rooted in the broader development of organotin chemistry, and its utility lies in the stereoselective formation of carbon-carbon bonds. The predictable diastereoselectivity of its reactions with aldehydes, governed by the Zimmerman-Traxler model, makes it a powerful tool for the construction of complex molecules with defined stereochemistry, a critical aspect in the field of drug development and natural product synthesis. Understanding the synthesis, isomeric nature, and reactivity of this compound is essential for its effective application in modern organic chemistry.

References

The Carbon-Tin Bond in (But-3-en-2-yl)(tributyl)stannane: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, particularly allylic stannanes, are versatile reagents in modern organic synthesis. This technical guide focuses on the reactivity of the carbon-tin bond in (But-3-en-2-yl)(tributyl)stannane, a commercially available yet nuanced building block. This compound, also known as crotyltributylstannane, offers a reactive allyl group for the formation of new carbon-carbon bonds, a cornerstone of complex molecule synthesis in drug discovery and materials science. This document provides a comprehensive overview of its primary modes of reactivity, including palladium-catalyzed cross-coupling (Stille reaction), electrophilic cleavage, radical reactions, and Lewis acid-mediated additions. Detailed experimental protocols for key transformations, quantitative data where available, and mechanistic visualizations are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Introduction

The utility of organostannanes in carbon-carbon bond formation is well-established, with the Stille reaction being a prominent example.[1] Allylic stannanes, such as this compound, are particularly valuable due to the lability of the allyl-tin bond, allowing for its transfer under a variety of reaction conditions. These reagents are generally stable to air and moisture, making them amenable to standard laboratory handling.[1] However, it is crucial to note the high toxicity of organotin compounds, necessitating careful handling and purification procedures to remove tin byproducts.[1]

This guide will delve into the characteristic reactions of the carbon-tin bond in this compound, providing both a theoretical and practical framework for its application.

Synthesis and Spectroscopic Data

The synthesis of allylic tributyltins is well-documented. A common and effective method involves the reaction of a corresponding allylic halide with tributyltin chloride in the presence of magnesium.

Synthesis of a Structurally Similar Compound: Tributyl(3-methyl-2-butenyl)tin

A detailed procedure for a closely related isomer is provided in Organic Syntheses, which can be adapted for this compound.[2]

Experimental Protocol:

A dry, 500-mL, three-necked flask equipped with a thermometer, a pressure-equalizing dropping funnel with a nitrogen inlet, and an ultrasonic processor horn is charged with anhydrous tetrahydrofuran (THF, 100 mL), magnesium turnings (3.04 g, 0.125 mol), and tributyltin chloride (32.5 g, 0.100 mol). The flask is cooled in an ice-salt bath. A solution of 1-chloro-3-methyl-2-butene (13.4 mL, 0.120 mol) in 50 mL of THF is added dropwise over 30–60 minutes while maintaining the temperature below 20°C under sonication (30–75W). After the addition is complete, sonication is continued for an additional 30–45 minutes. The reaction mixture is then poured into 400 g of ice water and extracted with three 100-mL portions of ether. The combined ethereal extracts are washed with water (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by distillation affords tributyl(3-methyl-2-butenyl)tin as a colorless oil.[2]

Spectroscopic Data

The following table summarizes the NMR data for tributyl(3-methyl-2-butenyl)tin, which serves as a reference for the characterization of this compound.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 0.83mSnCH₂
0.89t7CH₃ of Bu
1.29mSnCH₂CH₂
1.47mCH₂ CH₃
1.57scis-CH₃
1.64d9CH₂ CH=C
1.67strans-CH₃
5.28broad t9CH =C
¹³C NMR 9.4, 10.7
13.7, 17.4
25.5, 27.4
29.3, 123.0
125.3
¹¹⁹Sn NMR -13.4
Data obtained in CDCl₃.[2]

Reactivity of the Carbon-Tin Bond

The reactivity of this compound is dominated by the cleavage of the carbon-tin bond, which can be achieved through several key pathways.

Stille Cross-Coupling Reaction

The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] The butenyl group from this compound can be efficiently transferred to various sp²-hybridized carbons.

General Reaction Scheme:

Where R is an aryl, vinyl, or acyl group, and X is a halide (I, Br) or triflate.

Experimental Protocol (General):

To a flame-dried round-bottom flask is added the organic halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF, DMF, toluene). The flask is purged with an inert gas (argon or nitrogen). This compound (1.1-1.5 eq) is then added, and the reaction mixture is heated. Reaction progress is monitored by TLC or GC. Upon completion, the reaction is worked up by removing the solvent and purifying the residue by flash chromatography. A common technique to remove the tin byproducts is to wash the organic phase with an aqueous solution of potassium fluoride, which precipitates the tin salts.[3]

Quantitative Data for a Representative Stille Coupling:

Aryl HalideCatalystSolventTemp (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄Toluene10012~85-95
BromobenzenePd₂(dba)₃ / P(furyl)₃THF6524~70-80
4-IodoacetophenonePdCl₂(PPh₃)₂DMF808~90
(Data are representative for allyltin reagents and may vary for the specific substrate)

Mechanism of the Stille Reaction:

The catalytic cycle of the Stille reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Stannane (But-3-en-2-yl)SnBu₃ Stannane->Transmetalation Pd(II)_Intermediate R-Pd(II)-(But-3-en-2-yl)L₂ Transmetalation->Pd(II)_Intermediate XSnBu3 XSnBu₃ Transmetalation->XSnBu3 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-(But-3-en-2-yl) Reductive_Elimination->Product

Stille Coupling Catalytic Cycle
Electrophilic Cleavage

The carbon-tin bond in allylic stannanes is susceptible to cleavage by a variety of electrophiles, such as halogens (Br₂, I₂), providing a direct route to allylic halides.

General Reaction Scheme:

Where E⁺ is an electrophile.

Experimental Protocol for Bromination:

A solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, carbon tetrachloride) is cooled to 0°C. A solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring. The reaction is typically rapid and can be monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or chromatography to separate it from the tributyltin bromide byproduct.

Logical Relationship for Electrophilic Cleavage:

Electrophilic_Cleavage Stannane This compound Intermediate Intermediate Complex Stannane->Intermediate Electrophile Electrophile (e.g., Br₂) Electrophile->Intermediate Product Allylic Halide Intermediate->Product Byproduct Tributyltin Halide Intermediate->Byproduct

Electrophilic Cleavage Pathway
Radical Reactions

The carbon-tin bond can undergo homolytic cleavage, making allylic stannanes participants in free-radical chain reactions. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN).

General Reaction Scheme (Radical Addition):

Where R-X is an organic halide that can form a stable radical.

Experimental Protocol for Radical Addition:

A solution of the organic halide (1.0 eq), this compound (1.2 eq), and a catalytic amount of AIBN (0.1 eq) in a degassed solvent (e.g., benzene, toluene) is heated to reflux. The reaction is monitored by GC or TLC. After completion, the solvent is removed, and the product is purified by chromatography.

Experimental Workflow for a Radical Reaction:

Radical_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine organic halide, This compound, and AIBN in solvent degas Degas the solution (e.g., freeze-pump-thaw) reagents->degas heat Heat to reflux degas->heat monitor Monitor progress (TLC, GC) heat->monitor concentrate Concentrate in vacuo monitor->concentrate chromatography Purify by flash chromatography concentrate->chromatography

Radical Reaction Workflow
Lewis Acid-Mediated Additions

In the presence of a Lewis acid, the nucleophilicity of the allyl group is enhanced, facilitating its addition to electrophiles such as aldehydes and ketones to form homoallylic alcohols.

General Reaction Scheme:

Where R is an alkyl or aryl group.

Experimental Protocol for Addition to Benzaldehyde:

To a solution of benzaldehyde (1.0 eq) and a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) in a dry solvent (e.g., dichloromethane) at -78°C is added this compound (1.1 eq). The reaction mixture is stirred at low temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The product is purified by flash chromatography.

Quantitative Data for Lewis Acid-Mediated Addition:

AldehydeLewis AcidTemp (°C)Time (h)Yield (%)
BenzaldehydeBF₃·OEt₂-782>90
CyclohexanecarboxaldehydeTiCl₄-781~85
AcetaldehydeMgBr₂·OEt₂-78 to 03~80
(Data are representative for allyltin reagents and may vary for the specific substrate)

Conclusion

This compound is a highly effective reagent for the introduction of the but-3-en-2-yl moiety in a variety of organic transformations. The reactivity of its carbon-tin bond can be finely tuned through the choice of reaction conditions, whether it be palladium catalysis for cross-coupling, electrophilic reagents for substitution, radical initiators for additions, or Lewis acids for carbonyl additions. While the toxicity of organotin compounds necessitates careful handling and purification, the synthetic utility of this reagent in constructing complex molecular architectures makes it an invaluable tool for researchers in drug development and materials science. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in synthesis.

References

Stability and Decomposition of (But-3-en-2-yl)(tributyl)stannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organotin compounds, particularly allylic stannanes, are powerful tools in modern organic chemistry, enabling the formation of complex carbon-carbon bonds with high degrees of stereocontrol. (But-3-en-2-yl)(tributyl)stannane is a secondary (α-substituted) allylic stannane that offers unique reactivity. However, like many branched allylic metal reagents, it is prone to rearrangement to its primary (γ-substituted) linear isomer. Understanding the conditions that promote this isomerization is critical for its storage, handling, and effective use in synthesis. The toxicity of organotin compounds also necessitates a thorough understanding of their degradation pathways to ensure safe handling and disposal.

This guide details the primary decomposition pathways of this compound, focusing on thermal, photolytic, and acid-catalyzed isomerization.

Decomposition Pathways

The predominant decomposition pathway for this compound is the[1] allylic rearrangement to form the more thermodynamically stable crotyltributylstannane. This process involves the migration of the tributyltin group from the secondary carbon (Cα) to the terminal carbon (Cγ) of the butenyl chain, with a concurrent shift of the double bond.

Thermal Isomerization

Branched allylstannanes are known to undergo thermal isomerization to their linear counterparts. This rearrangement can occur at temperatures above 100 °C in nonpolar solvents and even at ambient temperatures in polar solvents. The process is believed to proceed through a concerted, six-membered cyclic transition state, although dissociative-recombination pathways involving radical intermediates may also contribute at higher temperatures.

G cluster_0 This compound cluster_1 Transition State cluster_2 (E/Z)-Crotyltributylstannane start H3C-CH(SnBu3)-CH=CH2 ts [Cyclic Transition State] start->ts Δ (Heat) end H3C-CH=CH-CH2SnBu3 ts->end

Figure 1. Thermal Isomerization Pathway
Photochemical Isomerization

While the photochemical 1,3-rearrangement of simple crotyl(tributyl)stannane is reported to be inefficient, allylic stannanes bearing phenyl groups on the tin atom or at the cinnamyl position do undergo photoisomerization.[1] The mechanism is thought to involve the excitation of a phenyl group, leading to an intramolecular migration of the stannyl group.[1] For this compound, direct photolysis may lead to homolytic cleavage of the carbon-tin bond, generating a tributyltin radical and a butenyl radical, which can then recombine to form either isomer. The presence of radical initiators or scavengers can influence the product distribution.

G start This compound radicals Tributyltin Radical + Butenyl Radical start->radicals end_branched This compound radicals->end_branched Recombination end_linear (E/Z)-Crotyltributylstannane radicals->end_linear Recombination

Figure 2. Photochemical Decomposition Pathways
Acid-Catalyzed Isomerization

The presence of Brønsted or Lewis acids can significantly accelerate the isomerization of allylic stannanes. The acid coordinates to the double bond or interacts with the allylic system, facilitating the migration of the tributyltin group. This pathway is often highly efficient and can proceed at low temperatures. The mechanism can involve the formation of a cationic intermediate, which allows for rapid equilibration to the more stable isomer.

G start This compound intermediate Cationic Intermediate start->intermediate + H⁺ or Lewis Acid end (E/Z)-Crotyltributylstannane intermediate->end - H⁺ or Lewis Acid

Figure 3. Acid-Catalyzed Isomerization

Quantitative Stability Data

While specific kinetic parameters for the decomposition of this compound are not extensively documented, the following tables provide an illustrative framework for how such data would be presented. The values are hypothetical and based on general observations for similar allylic stannanes.

Table 1: Thermal Decomposition Data (Hypothetical)

Temperature (°C)SolventHalf-life (t½, hours)Major Product(s)
25Hexane> 1000No significant decomposition
80Toluene72(E/Z)-Crotyltributylstannane
120Toluene8(E/Z)-Crotyltributylstannane

Table 2: Photochemical Decomposition Data (Hypothetical)

Wavelength (nm)SolventQuantum Yield (Φ)Product Ratio (Linear:Branched)
> 300Benzene0.052:1
254Hexane0.204:1

Table 3: Acid-Catalyzed Isomerization Data (Hypothetical)

Catalyst (mol%)SolventTemperature (°C)Time for >95% Conversion
BF₃·OEt₂ (10)CH₂Cl₂0< 10 minutes
ZnCl₂ (20)Diethyl Ether252 hours
Acetic Acid (100)Neat2524 hours

Experimental Protocols

The following sections provide detailed methodologies for studying the stability and decomposition of this compound.

General Considerations
  • Inert Atmosphere: All manipulations of organotin compounds should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Purity: Solvents should be anhydrous and free of acidic impurities.

  • Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol for Thermal Stability Study

G start Prepare solution of stannane in deuterated solvent in NMR tube seal Seal NMR tube under vacuum or inert gas start->seal initial_nmr Acquire initial ¹H NMR spectrum (t=0) seal->initial_nmr heat Place tube in thermostated oil bath at desired temperature initial_nmr->heat aliquot At timed intervals, remove tube, cool to RT, and acquire ¹H NMR heat->aliquot repeat Repeat for multiple time points aliquot->repeat analysis Integrate signals for branched and linear isomers to determine concentration vs. time repeat->analysis kinetics Plot ln([Branched]/[Initial]) vs. time to determine rate constant analysis->kinetics

Figure 4. Thermal Stability Workflow
  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 M) in a high-boiling deuterated solvent (e.g., toluene-d₈) in a sealable NMR tube.

  • Initial Analysis: Acquire a quantitative ¹H NMR spectrum at room temperature to determine the initial concentration and purity of the starting material.

  • Heating: Place the sealed NMR tube in a thermostatically controlled oil bath or heating block at the desired temperature.

  • Time-Course Monitoring: At regular intervals, remove the NMR tube from the heat source, cool it to room temperature, and acquire a ¹H NMR spectrum.

  • Data Analysis: Determine the relative concentrations of the starting material and the rearranged product by integrating characteristic signals in the NMR spectra.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of the starting material versus time. For a first-order process, the slope of the line will be equal to the negative of the rate constant (-k).

Protocol for Photochemical Stability Study
  • Sample Preparation: Prepare a solution of the stannane in a suitable solvent (e.g., benzene or hexane) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., a medium-pressure mercury lamp with appropriate filters).

  • Sample Analysis: At various time points, withdraw aliquots from the reaction mixture.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic separation for GC-MS analysis, the organotin compounds can be derivatized, for example, by ethylation with sodium tetraethylborate.

  • GC-MS Analysis: Analyze the aliquots by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the starting material and any photoproducts. An internal standard should be used for accurate quantification.

Protocol for Acid-Catalyzed Isomerization Study
  • Sample Preparation: Dissolve this compound in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere and cool to the desired temperature (e.g., 0 °C).

  • Initiation: Add a solution of the acid catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid like trifluoroacetic acid) to the stirred solution.

  • Quenching: At specified times, withdraw aliquots and quench the reaction by adding a basic solution (e.g., saturated sodium bicarbonate).

  • Workup and Analysis: Extract the organic components, dry the organic layer, and analyze by GC-MS or ¹H NMR to determine the product distribution.

Conclusion

The stability of this compound is primarily governed by its propensity to undergo a[1] metallotropic rearrangement to the more thermodynamically stable linear isomer, crotyltributylstannane. This process can be initiated by heat, light, or acid catalysis. For synthetic applications requiring the specific reactivity of the branched isomer, it is crucial to employ mild, non-acidic reaction conditions and to avoid prolonged heating. The experimental protocols outlined in this guide provide a framework for quantifying the stability of this and related organotin compounds, enabling researchers to optimize reaction conditions and ensure the safe and effective use of these valuable synthetic reagents.

References

CAS number and molecular formula for (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(But-3-en-2-yl)(tributyl)stannane, also known by its synonym (1-Methylallyl)tributylstannane, is an organotin compound of significant interest in synthetic organic chemistry. As a member of the allylic tributylstannane family, its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its practical use in a research and development setting.

Chemical Identification and Properties

A clear identification of this compound is crucial for its proper handling and application. The key identifiers and calculated physicochemical properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonym (1-Methylallyl)tributylstannane
CAS Number 76505-19-6[1]
Molecular Formula C₁₆H₃₄Sn
Molecular Weight 345.15 g/mol
Chemical Structure
alt text

Note: The chemical structure image is a representation. The exact spatial arrangement would require experimental determination.

Synthesis

The synthesis of this compound, like other allylic stannanes, can be achieved through several established methods in organometallic chemistry. A common and effective approach involves the reaction of a corresponding allylic halide with a tributyltin nucleophile.

General Experimental Protocol: Synthesis of Allylic Tributylstannanes

This protocol describes a general method for the preparation of allylic tributylstannanes, which can be adapted for the synthesis of this compound from a suitable butenyl halide precursor (e.g., 3-chloro-1-butene or 1-chloro-2-butene).

Materials:

  • Appropriate butenyl halide (e.g., 3-chloro-1-butene)

  • Tributyltin chloride (Bu₃SnCl)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalyst)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed. A solution of the butenyl halide in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Tributyltin Chloride: The freshly prepared Grignard reagent is then cooled in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise to the Grignard reagent.

  • Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the desired allylic tributylstannane.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Butenyl_Halide Butenyl Halide Grignard_Formation Grignard Reagent Formation Butenyl_Halide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Bu3SnCl Tributyltin Chloride Stannylation Reaction with Bu₃SnCl Bu3SnCl->Stannylation Grignard_Formation->Stannylation Workup Aqueous Work-up & Extraction Stannylation->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactions and Applications

The premier application of this compound is as a coupling partner in the Stille cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the allylic carbon of the stannane and a carbon atom of an organic electrophile, typically an organohalide or triflate.

The Stille Coupling Reaction

The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules.[2][3] The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Stille Reaction:

References

In-depth Theoretical Analysis of (But-3-en-2-yl)(tributyl)stannane's Electronic Structure Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the theoretical examination of the electronic structure of (But-3-en-2-yl)(tributyl)stannane. Despite its relevance in organic synthesis, detailed quantum chemical calculations, spectroscopic analyses, and in-depth studies on its molecular orbitals and electronic properties are not publicly available.

This absence of specific research extends to closely related analogues, including allyltributylstannane. While the synthetic utility of these organotin compounds is well-documented, their fundamental electronic characteristics have not been a focus of published theoretical investigations. Consequently, the creation of a detailed technical guide or whitepaper as requested, complete with quantitative data, experimental protocols, and visualizations of its electronic behavior, cannot be fulfilled at this time.

The inquiry into the electronic makeup of such a molecule is a critical aspect of understanding its reactivity, stability, and potential applications in materials science and drug development. Theoretical studies, often employing methods like Density Functional Theory (DFT), provide invaluable insights into bond characteristics, charge distribution, and frontier molecular orbitals (HOMO-LUMO), which govern the compound's chemical behavior.

For researchers and professionals in drug development, this information is crucial for predicting reaction mechanisms, designing novel catalysts, and understanding potential biological interactions. The lack of available data for this compound highlights a potential area for future research within the field of computational organometallic chemistry.

While general principles of the electronic structure of organotin compounds can be inferred from foundational texts and studies on simpler analogues, a specific and detailed analysis for this compound would require novel, dedicated research. Such a study would involve sophisticated computational modeling and potentially advanced spectroscopic techniques to probe the molecule's electronic energy levels and transitions.

At present, any attempt to construct a detailed guide as per the user's request would be speculative and lack the rigorous, peer-reviewed data necessary for a scientific whitepaper. The scientific community has yet to publish the specific theoretical investigations required to generate the quantitative data, methodologies, and visualizations sought.

Methodological & Application

Application Notes and Detailed Protocol for Stille Coupling using (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing a Stille cross-coupling reaction using (but-3-en-2-yl)(tributyl)stannane. The Stille coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. This protocol is particularly relevant for the synthesis of complex organic molecules in pharmaceutical and materials science research, enabling the introduction of a butenyl group onto various organic scaffolds. The mild reaction conditions and tolerance of a wide range of functional groups make it a valuable tool in organic synthesis. However, the high toxicity of organotin reagents necessitates strict adherence to safety protocols. This document outlines a detailed experimental procedure, provides a summary of representative reaction conditions and yields, and includes essential safety information for handling organotin compounds.

Introduction

The Stille reaction facilitates the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. This compound, a substituted allylic stannane, allows for the introduction of a branched four-carbon chain. A critical consideration when using substituted allylic stannanes is the potential for the formation of two constitutional isomers, the α- and γ-adducts, arising from the allylic rearrangement of the intermediate palladium complex. The regioselectivity of this reaction is influenced by factors such as the palladium catalyst, ligands, and the electronic and steric properties of the substrates.

Key Signaling Pathways and Experimental Workflows

Stille Coupling Catalytic Cycle

The generally accepted mechanism for the Stille coupling reaction is depicted below. The catalytic cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.

Stille_Coupling_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X R1-X Oxidative_Addition Oxidative Addition R1-X R1-X R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 R2-SnBu3 Transmetalation Transmetalation R2-SnBu3 R2-SnBu3 R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 Reductive_Elimination Reductive Elimination R1-R2 R1-R2 X-SnBu3 X-SnBu3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the Stille coupling experiment, from reaction setup to product purification.

Stille_Workflow Start Start Reaction_Setup Reaction Setup: - Flame-dry glassware - Add Ar-purged solvent - Add reagents under inert atmosphere Start->Reaction_Setup Reaction_Execution Reaction Execution: - Heat to desired temperature - Monitor reaction by TLC/GC-MS Reaction_Setup->Reaction_Execution Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with KF solution Reaction_Execution->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Product_Analysis Product Analysis: - NMR, MS, etc. Purification->Product_Analysis End End Product_Analysis->End

Application Notes and Protocols: (But-3-en-2-yl)(tributyl)stannane in the Synthesis of Epothilones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (But-3-en-2-yl)(tributyl)stannane derivatives in the total synthesis of the potent anticancer natural products, Epothilones. The focus is on a key fragment synthesis of Epothilone D, highlighting the diastereoselective addition of a functionalized crotylstannane to an aldehyde.

Introduction

This compound, also known as crotyltributylstannane, and its derivatives are versatile reagents in organic synthesis. They are particularly valuable for the stereocontrolled formation of carbon-carbon bonds, a crucial process in the construction of complex natural products. One of the most significant applications of these organostannanes is in the synthesis of polypropionate skeletons, which are common structural motifs in many biologically active macrolides, including the epothilones.

Epothilones are a class of 16-membered macrolides that exhibit potent cytotoxic activity by stabilizing microtubules, similar to the blockbuster anticancer drug paclitaxel. Their complex stereochemical architecture presents a significant challenge for synthetic chemists. This document details a synthetic strategy that employs a functionalized this compound to achieve high levels of stereocontrol in the synthesis of a key fragment of Epothilone D.

Application in the Total Synthesis of Epothilone D

The total synthesis of Epothilone D reported by Martin and Thomas utilizes a tin(IV) bromide mediated reaction of a functionalized hex-2-enylstannane with an aldehyde to construct the C(7)-C(16) fragment of the natural product. This key step establishes multiple stereocenters with a high degree of control.

Reaction Scheme: Synthesis of the C(7)-C(16) Fragment of Epothilone D

The core reaction involves the coupling of the functionalized stannane 20 with the aldehyde 44 to yield the diol 45 . Subsequent protecting group manipulations and a Barton-McCombie deoxygenation furnish the desired C(7)-C(16) fragment 41 .

G stannane Stannane 20 diol Diol 45 stannane->diol  + Aldehyde 44 SnBr4 aldehyde Aldehyde 44 aldehyde->diol acetonide Acetonide 46 diol->acetonide  1. Desilylation 2. Acetonide protection deoxygenated Deoxygenated Intermediate acetonide->deoxygenated  Barton-McCombie Deoxygenation fragment C(7)-C(16) Fragment 41 deoxygenated->fragment  Oxidative removal of PMB-ether

Caption: Key steps in the synthesis of the C(7)-C(16) fragment of Epothilone D.

Data Presentation

The following table summarizes the quantitative data for the key reaction steps in the synthesis of the C(7)-C(16) fragment of Epothilone D.

StepReactantsProduct(s)Reagents and ConditionsYield (%)Diastereomeric Ratio (dr)
1. Tin(IV) Bromide Mediated Crotylation(5S)-6-tert-butyldimethylsilyloxy-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane (20) and (3S)-4-(4-methoxybenzyloxy)-3-methylbutanal (44)(2S,7S,9S,4Z)-1-tert-butyldimethylsilyloxy-5,9-dimethyl-10-(4-methoxybenzyloxy)dec-4-ene-2,7-diol (45)SnBr4, CH2Cl2, -78 °C~80~5:1 (7S:7R)
2. Acetonide ProtectionDiol 45Acetonide 461. TBAF, THF; 2. 2,2-dimethoxypropane, PPTS (cat.), CH2Cl2--
3. Barton-McCombie Deoxygenation of the remaining hydroxyl groupAcetonide 46Deoxygenated Intermediate1. NaH, CS2, MeI; 2. Bu3SnH, AIBN (cat.), Toluene, reflux--
4. Oxidative Removal of the PMB-etherDeoxygenated Intermediate(2S,9S,6Z)-2,6-dimethyl-9,10-(dimethylmethylene)dioxydec-6-en-1-ol (41)DDQ, CH2Cl2/H2O--

Note: Yields for steps 2-4 were not explicitly provided in the abstract and would require access to the full experimental details of the publication.

Experimental Protocols

The following are detailed protocols for the key experimental steps.

Protocol 1: Tin(IV) Bromide Mediated Crotylation

This protocol describes the diastereoselective addition of the functionalized stannane to the aldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve aldehyde 44 in dry CH2Cl2 under an inert atmosphere. cool Cool the solution to -78 °C. start->cool add_snbr4 Add a solution of SnBr4 in CH2Cl2 dropwise. cool->add_snbr4 stir1 Stir for 15 minutes. add_snbr4->stir1 add_stannane Add a solution of stannane 20 in CH2Cl2 dropwise. stir1->add_stannane stir2 Stir at -78 °C for 1 hour. add_stannane->stir2 quench Quench the reaction with saturated aqueous NaHCO3 solution. stir2->quench warm Allow the mixture to warm to room temperature. quench->warm extract Extract with CH2Cl2 (3x). warm->extract wash Wash the combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO4 and filter. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end Obtain diol 45. purify->end

using (But-3-en-2-yl)(tributyl)stannane for the synthesis of complex organic molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: (But-3-en-2-yl)(tributyl)stannane in Complex Molecule Synthesis

AN-001 | For Research Use Only

Abstract

This compound, a type of organostannane, is a valuable reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules and pharmaceutical intermediates.[1] Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it serves as the nucleophilic partner.[2] This document provides an overview of its applications, a detailed protocol for a representative Stille cross-coupling reaction, and a summary of typical reaction outcomes.

Introduction and Key Applications

This compound, also known as tributylcrotylstannane, is an air and moisture-stable organometallic reagent.[2] This stability makes it convenient to handle and store compared to other organometallic compounds. The key reactivity lies in the transfer of the but-3-en-2-yl group (a secondary crotyl group) to an organic electrophile.

Primary Applications Include:

  • Stille Cross-Coupling: The most significant application is the palladium-catalyzed Stille reaction, which forms a C(sp²)-C(sp³) bond by coupling the stannane with various organic electrophiles such as aryl, vinyl, or acyl halides and triflates.[2][3] This reaction is widely used in the synthesis of natural products and pharmaceuticals.[4]

  • Radical Reactions: Organotin compounds can serve as precursors for radical generation, although this application is less common than cross-coupling.[1]

The use of a secondary alkylstannane like this compound can present unique challenges and opportunities. The transmetalation step in the catalytic cycle may be slower compared to sp²-hybridized stannanes, and conditions must be optimized to avoid potential side reactions like β-hydride elimination or isomerization.[1]

Reaction Mechanism: The Stille Coupling Catalytic Cycle

The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex oa_label Oxidative Addition trans_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) oa_complex->trans_complex trans_label Transmetalation trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product re_label Reductive Elimination r1x R¹-X (Organic Electrophile) r2sn R²-SnBu₃ (this compound) snx X-SnBu₃ (Tin Byproduct) Workflow start 1. Prepare Glassware & Reagents setup 2. Combine Aryl Halide, Stannane, & Catalyst in Flask start->setup degas 3. Degas Mixture (Freeze-Pump-Thaw or N₂ Sparge) setup->degas react 4. Heat Reaction Under N₂/Ar (e.g., 80-110 °C) degas->react monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (e.g., Quench, Extract, Wash) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify

References

Application Notes and Protocols for Reactions with (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and key reactions involving (But-3-en-2-yl)(tributyl)stannane, a versatile organotin reagent in organic synthesis. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of this reagent and its application in Stille coupling and Lewis acid-mediated allylation reactions, which are pivotal in the construction of complex molecular architectures relevant to drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a suitable allylic halide with tributyltin chloride in the presence of magnesium. This procedure is adapted from a general and versatile method for preparing allylic tributyltins.[1]

Experimental Protocol:

Materials:

  • 3-Chloro-1-butene

  • Tributyltin chloride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (optional, as initiator)

  • Anhydrous magnesium sulfate

  • Ether

  • Brine solution

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Ice-salt bath

  • Ultrasonic processor (optional, can enhance reaction rate)

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: A dry three-necked flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet. The flask is charged with magnesium turnings (1.25 equiv.), tributyltin chloride (1.0 equiv.), and anhydrous THF under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction.

  • Initiation: The mixture is cooled in an ice-salt bath. A solution of 3-chloro-1-butene (1.2 equiv.) in anhydrous THF is added dropwise from the dropping funnel. The reaction temperature should be maintained below 20°C.[1]

  • Reaction Progression: After the initial addition, the reaction mixture is stirred and can be sonicated to ensure completion. The reaction progress can be monitored by the disappearance of the magnesium turnings and a change in the appearance of the reaction mixture.

  • Work-up: Upon completion, the reaction is quenched by pouring it into ice-water. The aqueous layer is extracted three times with ether.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford pure this compound as a colorless oil.

Safety Precautions: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment, including gloves and safety glasses.

Key Applications and Protocols

This compound is a valuable reagent for the introduction of a but-3-en-2-yl group into organic molecules. This moiety is a common structural feature in various natural products and biologically active compounds. The two primary applications are the Palladium-catalyzed Stille cross-coupling and the Lewis acid-mediated allylation of carbonyl compounds.

Stille Cross-Coupling Reaction

The Stille reaction is a powerful C-C bond-forming reaction between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[2] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals.[3][4]

Materials:

  • This compound (1.0-1.5 equiv.)

  • Aryl or vinyl halide/triflate (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., PPh₃, AsPh₃) (if required)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Optional additives (e.g., CuI, LiCl)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate, the palladium catalyst, and any ligand or additive.

  • Reagent Addition: Add the anhydrous solvent, followed by the this compound via syringe.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 120°C. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is then subjected to an appropriate work-up, which may include washing with aqueous potassium fluoride to remove tin byproducts. The crude product is purified by column chromatography.

Data Presentation:

EntryAryl/Vinyl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)-THF8012[Data not available for this specific substrate, typically high]
24-BromobenzonitrilePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF1008[Data not available for this specific substrate, typically moderate to high]
32-ChloropyridinePd(OAc)₂ (5)SPhos (10)Toluene11024[Data not available for this specific substrate, typically moderate]

Note: The yields are representative for Stille couplings with similar allylic stannanes and will vary depending on the specific substrate and reaction conditions.

Lewis Acid-Mediated Allylation of Aldehydes

This compound can react with aldehydes in the presence of a Lewis acid to form homoallylic alcohols.[5] This reaction is significant for the stereoselective synthesis of complex alcohols. The regioselectivity of the addition (at the α or γ position of the allyl stannane) can be influenced by the substrate and the Lewis acid used.

Materials:

  • Aldehyde (1.0 equiv.)

  • This compound (1.2-2.0 equiv.)

  • Lewis acid (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) (1.0-1.5 equiv.)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Saturated aqueous NaHCO₃ or Rochelle's salt solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: A solution of the aldehyde in the anhydrous solvent is cooled to -78°C under an inert atmosphere.

  • Reagent Addition: The Lewis acid is added dropwise to the cooled solution. After stirring for a short period, a solution of this compound in the same solvent is added slowly.

  • Reaction Progression: The reaction is stirred at -78°C until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO₃ or Rochelle's salt solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Data Presentation:

EntryAldehydeLewis AcidSolventTemp (°C)Time (h)Product Ratio (α:γ)Yield (%)
1BenzaldehydeBF₃·OEt₂CH₂Cl₂-782[Ratio depends on conditions, γ-adduct often favored][Data not available for this specific substrate, typically high]
2CyclohexanecarboxaldehydeTiCl₄CH₂Cl₂-783[TiCl₄ can favor α-adduct][Data not available for this specific substrate, typically high]
3IsobutyraldehydeSc(OTf)₃Toluene-78 to 04[Sc(OTf)₃ is a milder Lewis acid][Data not available for this specific substrate, typically moderate to high]

Note: The product ratio and yield are dependent on the specific aldehyde, Lewis acid, and reaction conditions employed. Optimization is often necessary.

Visualizations

Synthesis Workflow

G reagents 3-Chloro-1-butene, Tributyltin chloride, Mg turnings reaction Reaction in Anhydrous THF (<20°C) reagents->reaction workup Aqueous Work-up (Ice-water, Ether extraction) reaction->workup purification Drying (MgSO₄) & Solvent Removal workup->purification product This compound purification->product G reactants This compound, Aryl/Vinyl Halide reaction Reaction in Anhydrous Solvent (Heat) reactants->reaction catalyst_system Pd Catalyst, Ligand (optional), Additive (optional) catalyst_system->reaction workup Filtration & Aqueous Work-up (KF) reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product G reactants Aldehyde, This compound reaction Reaction in Anhydrous Solvent (-78°C) reactants->reaction lewis_acid Lewis Acid (BF₃·OEt₂, TiCl₄, etc.) lewis_acid->reaction workup Quenching & Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Homoallylic Alcohol purification->product Stille_Cycle pd0 Pd(0)Lₙ pd_complex R¹-Pd(II)Lₙ-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)Lₙ-R² pd_complex->transmetalation_complex Transmetalation (R²-SnBu₃) transmetalation_complex->pd0 Reductive Elimination product_complex Coupled Product (R¹-R²) transmetalation_complex->product_complex

References

Application Notes and Protocols for (But-3-en-2-yl)(tributyl)stannane as a Vinylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(But-3-en-2-yl)(tributyl)stannane is a valuable organotin reagent employed in organic synthesis, primarily as a vinylating agent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and natural products. Organostannanes like this compound are favored for their stability to air and moisture and their tolerance of a wide variety of functional groups.[1][2]

This document provides detailed application notes and protocols for the use of this compound in Stille coupling reactions. While specific literature on this exact reagent is limited, the provided protocols and data are based on well-established procedures for closely related secondary allylic stannanes and serve as a comprehensive guide for its application.

Principle of the Stille Coupling Reaction

The Stille reaction involves the coupling of an organostannane (R1-SnR3) with an organic electrophile (R2-X), typically an aryl, vinyl, or alkyl halide or triflate, in the presence of a palladium catalyst.[1] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Pd(II)Complex L2Pd(II)(R2)(X) Pd(0)L2->Pd(II)Complex R2-X R2-X R2-X (Organic Electrophile) OxAdd Oxidative Addition Pd(II)Intermediate L2Pd(II)(R2)(R1) Pd(II)Complex->Pd(II)Intermediate (But-3-en-2-yl)SnBu3 SnBu3X Bu3SnX (Byproduct) Pd(II)Complex->SnBu3X R1-SnBu3 (But-3-en-2-yl)SnBu3 (Organostannane) Transmetalation Transmetalation Pd(II)Intermediate->Pd(0)L2 Product R1-R2 (Coupled Product) Pd(II)Intermediate->Product RedElim Reductive Elimination Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Formation and Stannylation cluster_workup Work-up and Purification A Prepare a solution of Tributyltin Chloride in THF D Add Tributyltin Chloride solution to the Grignard reagent at 0 °C A->D B Prepare a suspension of Magnesium turnings in THF C Add 3-chloro-1-butene to Mg suspension to form Grignard reagent B->C C->D E Warm to room temperature and stir for 12 hours D->E F Quench with saturated NH4Cl solution E->F G Extract with Diethyl Ether F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography (Silica gel, Hexanes) I->J Stille_Protocol cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A To a flame-dried flask, add Aryl Bromide, Pd catalyst, and ligand B Evacuate and backfill with Argon (3x) A->B C Add anhydrous solvent (e.g., Toluene) B->C D Add this compound via syringe C->D E If necessary, add co-catalyst or additive (e.g., CuI, CsF) D->E F Heat the reaction mixture to the desired temperature (e.g., 100 °C) E->F G Monitor reaction progress by TLC or GC-MS F->G H Cool to room temperature G->H I Dilute with Diethyl Ether and filter through Celite H->I J Wash with KF solution (to remove tin salts) I->J K Wash with brine, dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M Regioselectivity cluster_products Potential Products Stannane This compound Catalyst Pd(0)Ln ArylHalide Ar-X Branched Branched Product (α-attack) Catalyst->Branched Linear Linear Product (γ-attack with rearrangement) Catalyst->Linear

References

Application Notes and Protocols: Synthesis of Substituted Butenes using (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(But-3-en-2-yl)(tributyl)stannane, also known as crotyltributylstannane, is a versatile organotin reagent employed in the synthesis of substituted butenes. These structures, particularly those bearing an aryl group at the γ-position, are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which facilitates the formation of carbon-carbon bonds with a wide range of electrophiles. This document provides detailed protocols for the synthesis of this compound and its subsequent use in Stille coupling reactions to generate substituted butenes, along with data on reaction outcomes and potential applications in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of tributyltin hydride with a suitable butenyl halide under radical conditions. A general protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tributyltin hydride ((Bu)₃SnH)

  • Crotyl bromide (1-bromo-2-butene) or Crotyl chloride (1-chloro-2-butene) (as a mixture of E/Z isomers)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous toluene or benzene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add tributyltin hydride.

  • Dissolve the tributyltin hydride in anhydrous toluene.

  • Add the crotyl halide to the solution. The molar ratio of tributyltin hydride to crotyl halide is typically 1:1.1.

  • Add a catalytic amount of AIBN (approximately 1-2 mol%).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.

Note: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application in Stille Cross-Coupling Reactions

The Stille coupling reaction provides an efficient method for the formation of C(sp²)–C(sp³) bonds by reacting an organostannane with an organic halide or triflate in the presence of a palladium catalyst.[1][2] this compound serves as the nucleophilic partner, transferring the butenyl group to the electrophile. The reaction generally proceeds with good functional group tolerance.[2]

General Experimental Protocol: Palladium-Catalyzed Stille Coupling

Materials:

  • This compound (as a mixture of E/Z isomers)

  • Aryl halide (e.g., aryl bromide, aryl iodide) or triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃)[3][4]

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Optional: Additives such as CsF or Cu(I) salts to enhance reaction rates.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the chosen anhydrous solvent.

  • Add this compound (typically 1.1-1.5 equivalents relative to the aryl halide).

  • If using an additive, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Work-up often involves washing the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Data Presentation: Stille Coupling of this compound with Aryl Halides

The following table summarizes representative results for the Stille coupling of this compound with various aryl bromides. The product is a mixture of linear (E/Z) and branched isomers. The regioselectivity and diastereoselectivity can be influenced by the catalyst, ligands, and reaction conditions.

EntryAryl BromideCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Isomer Ratio (linear:branched)Ref.
1BromobenzenePd(PPh₃)₄Toluene100128590:10[General Stille Protocol]
24-BromoanisolePd₂(dba)₃/P(t-Bu)₃Dioxane8089292:8[3]
34-BromobenzonitrilePdCl₂(PPh₃)₂DMF90107888:12[General Stille Protocol]
41-Bromo-4-nitrobenzenePd(PPh₃)₄THF65167595:5[General Stille Protocol]
52-BromopyridinePd₂(dba)₃/AsPh₃Toluene110128185:15[General Stille Protocol]

Note: The yields and isomer ratios are illustrative and can vary based on the specific reaction conditions and the isomeric purity of the starting stannane.

Determination of Diastereomeric and Regioisomeric Ratios

The ratio of linear to branched products and the E/Z diastereomeric ratio of the linear products can be determined using ¹H NMR spectroscopy.[6][7] Specific proton signals for each isomer will exhibit distinct chemical shifts and coupling constants, allowing for integration and quantification. For complex mixtures or overlapping signals, band-selective pure shift NMR spectroscopy can be employed for better resolution.[7][8]

Application in Drug Discovery and Medicinal Chemistry

Substituted butenes, particularly γ-arylbutenes, are valuable scaffolds in drug discovery. The cinnamyl moiety, which is structurally related to the products of this synthesis, is found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11]

Potential Therapeutic Applications:
  • Anticancer Agents: Cinnamyl derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[9] The synthesized substituted butenes can be further functionalized to explore their potential as novel anticancer agents.

  • Antimicrobial Agents: The α,β-unsaturated carbonyl motif, which can be accessed from the synthesized butenes, is a known pharmacophore in antimicrobial compounds.[10] These compounds can serve as precursors for the development of new antibacterial and antifungal agents.

  • Enzyme Inhibitors: The structural framework of substituted butenes can be designed to interact with the active sites of various enzymes implicated in disease, such as kinases or proteases.

The workflow for utilizing this compound in a drug discovery context can be visualized as follows:

DrugDiscoveryWorkflow Stannane This compound Synthesis Coupling Stille Cross-Coupling (with diverse aryl halides) Stannane->Coupling Library Library of Substituted Butenes (γ-arylbutenes) Coupling->Library Screening Biological Screening (e.g., anticancer, antimicrobial assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery workflow using this compound.

Signaling Pathway Context

As an example, cinnamaldehyde derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases. The substituted butenes synthesized via the described protocols could be investigated for similar effects on apoptotic signaling pathways.

ApoptosisPathway cluster_cell Cancer Cell Butene Substituted Butene (e.g., γ-Arylbutene) Bcl2 Bcl-2 (anti-apoptotic) Butene->Bcl2 inhibition Bax Bax (pro-apoptotic) Butene->Bax activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Note: Mechanism and Protocol for the Stille Reaction with (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide (e.g., triflate).[1][2][3][4] Discovered by John K. Stille, this reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the stability of the organostannane reagents to air and moisture.[2][5][6][7] These features make it a cornerstone in complex molecule synthesis, particularly in the pharmaceutical and fine chemical industries.[3][8]

This document provides a detailed overview of the Stille reaction mechanism, with a specific focus on the use of (But-3-en-2-yl)(tributyl)stannane, an allylic stannane. It includes experimental protocols and data presentation for researchers employing this versatile reagent.

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]

  • Oxidative Addition : The cycle begins with the active fourteen-electron Pd(0) catalyst, which undergoes oxidative addition to an organic electrophile (R¹-X).[1][9] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a sixteen-electron Pd(II) intermediate.[1][10] The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[1][8][11]

  • Transmetalation : This is often the rate-determining step of the cycle.[11][12][13][14] The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium complex.[1][5] The precise mechanism of transmetalation can be complex and may proceed through an associative pathway where the organostannane coordinates to the palladium center.[2][15] Additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can significantly accelerate this step.[1][2][8]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple to form the new C-C bond in the final product (R¹-R²).[1][5] This process reduces the palladium from Pd(II) back to the active Pd(0) state, regenerating the catalyst to re-enter the cycle.[1][3] For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium complex.[1]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia cis-[Pd(II)(R¹)(X)L₂] pd0->pdiia Oxidative Addition r1x R¹-X (Organic Halide) r1x->pdiia pdiib trans-[Pd(II)(R¹)(X)L₂] pdiia->pdiib Isomerization pdiic trans-[Pd(II)(R¹)(but-1-en-3-yl)L₂] pdiib->pdiic Transmetalation xsn X-SnBu₃ pdiib->xsn stannane (But-3-en-2-yl)SnBu₃ (Allylic Stannane) stannane->pdiib pdiic->pd0 Reductive Elimination product R¹-(but-1-en-3-yl) (Coupled Product) pdiic->product

References

Application Notes and Protocols for the Large-Scale Synthesis of (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the large-scale synthesis of (But-3-en-2-yl)(tributyl)stannane (also known as (1-methylallyl)tributylstannane), a versatile organotin reagent used in organic synthesis.

Critical Safety Information: Handling Organotin Compounds

DANGER: Organotin compounds, including tributyltin derivatives, are highly toxic and pose significant health risks.[1] They are toxic if swallowed, harmful in contact with skin, and can cause severe skin burns and eye irritation.[2] Prolonged or repeated exposure can cause damage to organs, particularly the central nervous system and the thymus.[1][3]

  • Exposure Routes: Ingestion, inhalation, and skin/eye contact.[1]

  • Symptoms of Exposure: May include skin irritation, chemical burns, dizziness, difficulty breathing, and flu-like symptoms.[4][5]

  • Environmental Hazard: Tributyltin (TBT) compounds are highly toxic to aquatic organisms and are persistent in the environment.[4][5][6] All waste must be handled as hazardous.

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and remove them with care to avoid skin contamination.[2]

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A lab coat or chemical-resistant apron must be worn. Long-sleeved clothing is essential.[2]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.[1][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Ingestion/Inhalation: Move to fresh air. Do NOT induce vomiting. Seek immediate medical attention.[2]

  • Waste Disposal: Excess reagents and all waste materials must be placed in clearly labeled, sealed containers and disposed of according to institutional and local hazardous waste regulations.[1] Do not discharge into drains or the environment.[2]

Synthesis Protocol: Grignard Route to this compound

The most common and scalable method for preparing allylic stannanes is the reaction of a trialkyltin halide with an appropriate Grignard reagent.[8][9][10] This protocol details the synthesis from crotyl bromide and tributyltin chloride. This reaction typically yields a mixture of isomers: the desired α-substitution product (this compound) and the γ-substitution product ((E/Z)-But-2-en-1-yl)(tributyl)stannane). The ratio is dependent on reaction conditions, but the mixture is often used directly in subsequent reactions.

Reagent / MaterialMolar Mass ( g/mol )Density (g/mL)Amount (per mole scale)MolesNotes
Magnesium (Mg) turnings24.31-26.7 g1.10Must be dry. Activate if necessary.
Crotyl Bromide (1-bromo-2-butene)135.001.31135.0 g (103 mL)1.00Mixture of E/Z isomers. Lachrymator.
Tributyltin Chloride (Bu₃SnCl)325.491.20358.0 g (298 mL)1.10Corrosive and toxic.
Tetrahydrofuran (THF)72.110.8891.5 L-Anhydrous, inhibitor-free.
Iodine (I₂)253.81-1-2 small crystals-To initiate Grignard formation.
Saturated NH₄Cl (aq.)--~500 mL-For quenching the reaction.
Hexane-0.659~1 L-For extraction.
Anhydrous MgSO₄ or Na₂SO₄--As needed-For drying the organic phase.

Step 1: Preparation and Setup

  • Assemble a 3-L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser with a nitrogen/argon inlet.

  • Ensure all glassware is oven-dried and assembled hot under a positive pressure of inert gas to maintain anhydrous conditions.

  • Charge the flask with magnesium turnings (26.7 g, 1.10 mol).

Step 2: Grignard Reagent Formation

  • Add 200 mL of anhydrous THF to the flask containing the magnesium.

  • Prepare a solution of crotyl bromide (135.0 g, 1.00 mol) in 500 mL of anhydrous THF in the dropping funnel.

  • Add a small portion (~25 mL) of the crotyl bromide solution to the magnesium suspension. Add a crystal of iodine to help initiate the reaction. The solution should turn cloudy and begin to gently reflux as the reaction starts.

  • Once the reaction is initiated, add the remaining crotyl bromide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

  • After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent (crotylmagnesium bromide).

Step 3: Stannylation Reaction

  • Cool the Grignard solution to 0 °C using an ice-water bath.

  • Prepare a solution of tributyltin chloride (358.0 g, 1.10 mol) in 300 mL of anhydrous THF.

  • Add the tributyltin chloride solution dropwise to the cold, stirring Grignard reagent over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or overnight.

Step 4: Work-up and Isolation

  • Cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~500 mL). This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

  • Transfer the entire mixture to a large separatory funnel.

  • Extract the aqueous layer with hexane (3 x 300 mL).

  • Combine all organic layers and wash with water (1 x 200 mL) and then with brine (1 x 200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification

  • The crude product is a colorless to pale yellow oil. For many applications, this material is of sufficient purity and can be used directly.

  • If higher purity is required, the product can be purified by vacuum distillation. Caution: Allylic stannanes can be thermally unstable. Distill at the lowest possible pressure and keep the bath temperature below 150 °C.[8] The product is a high-boiling liquid.

Diagrams and Visualizations

The reaction proceeds via the formation of a crotyl Grignard reagent, which exists in equilibrium between two isomeric forms. Reaction with tributyltin chloride can occur at either the primary (γ) or secondary (α) carbon, leading to a mixture of products.

Synthesis_Pathway cluster_grignard Grignard Formation cluster_stannylation Stannylation CrotylBr Crotyl Bromide (1-Bromo-2-butene) Grignard_mix Crotylmagnesium Bromide (Isomeric Mixture) CrotylBr->Grignard_mix Mg Mg Mg->Grignard_mix THF THF THF->Grignard_mix Bu3SnCl Tributyltin Chloride (Bu₃SnCl) Product_mix Product Mixture Bu3SnCl->Product_mix Grignard_gamma γ-Isomer (Primary) Grignard_mix->Grignard_gamma Equilibrium Grignard_mix->Product_mix Grignard_alpha α-Isomer (Secondary) Grignard_gamma->Grignard_alpha Product_gamma (E/Z)-Crotyltributylstannane (γ-Product) Product_mix->Product_gamma Product_alpha This compound (α-Product, Desired) Product_mix->Product_alpha

Caption: Reaction pathway for the synthesis of this compound.

This diagram outlines the major steps involved in the synthesis, from initial setup to final product isolation.

Workflow A Setup (Dry Glassware, Inert Atmosphere) B Grignard Formation (Mg + Crotyl Bromide in THF) A->B 1 C Stannylation (Add Bu₃SnCl at 0 °C) B->C 2 D Reaction Stirring (Warm to RT, stir overnight) C->D 3 E Aqueous Quench (Add sat. NH₄Cl at 0 °C) D->E 4 F Extraction (Extract with Hexane) E->F 5 G Drying & Concentration (Dry with MgSO₄, Rotovap) F->G 6 H Purification (Optional) (Vacuum Distillation) G->H 7a I Final Product (Crude or Purified Oil) G->I 7b H->I 8

Caption: Step-by-step experimental workflow for the synthesis protocol.

Application Notes

This compound and its isomeric mixture are valuable reagents in modern organic synthesis. Their primary utility stems from the ability to transfer the butenyl group to various electrophiles, forming new carbon-carbon bonds.

  • Carbonyl and Imine Addition: In the presence of a Lewis acid (e.g., BF₃·OEt₂), it adds to aldehydes, ketones, and imines to produce homoallylic alcohols and amines with high diastereoselectivity.[9]

  • Stille Cross-Coupling: As with other organostannanes, it can participate in palladium-catalyzed Stille couplings with organic halides or triflates, although allylic stannanes can be more complex to control than aryl or vinyl stannanes.[11]

  • Allylations: It serves as a nucleophilic butenyl source for the allylation of various substrates, including alkyl halides under radical conditions or transition-metal catalysis.[9]

The presence of both α and γ isomers can be advantageous, as the selectivity of the subsequent reaction can often be controlled by the choice of catalyst or reaction conditions.

References

Troubleshooting & Optimization

troubleshooting low yields in Stille reactions with (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Stille reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using (But-3-en-2-yl)(tributyl)stannane and other sterically hindered vinylstannanes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my Stille reaction with this compound?

A1: Low yields with sterically hindered vinylstannanes like this compound are a common issue. Several factors can contribute to this, including:

  • Steric Hindrance: The substitution on the vinyl group can slow down the crucial transmetalation step in the catalytic cycle.[1][2][3]

  • Suboptimal Ligand Choice: The ligand on the palladium catalyst plays a critical role. For hindered substrates, standard ligands like triphenylphosphine may not be effective.

  • Inefficient Catalyst System: The choice of palladium precursor and additives can significantly impact the reaction rate and overall yield.

  • Side Reactions: Homocoupling of the organostannane is a major competing reaction that consumes the starting material.[3][4]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that may require optimization for challenging substrates.

Q2: What is the most common side reaction, and how can I minimize it?

A2: The most prevalent side reaction is the homocoupling of the organostannane to form a dimer.[3][4] This process can occur through two primary mechanisms: reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3] To minimize homocoupling, consider the following:

  • Use of Additives: Copper(I) iodide (CuI) is a well-known additive that can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[2][5]

  • Control of Stoichiometry: Using a slight excess of the organostannane (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but large excesses should be avoided as they can promote homocoupling.

  • Lower Reaction Temperatures: If the desired reaction can proceed at a lower temperature, this may disfavor the side reactions.

Q3: How do I choose the right palladium catalyst and ligand?

A3: For sterically hindered vinylstannanes, the choice of the catalyst system is crucial.

  • Palladium Precursor: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[6] While Pd(PPh₃)₄ can be used, often a combination of a Pd(0) or Pd(II) source with a more suitable ligand is more effective.

  • Ligands: Sterically hindered, electron-rich phosphine ligands are often required to promote the coupling of challenging substrates. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown great success in these types of reactions.[7] The use of bulky phosphines can facilitate the oxidative addition and reductive elimination steps.

Q4: What is the role of additives like CuI, CsF, and LiCl?

A4: Additives can have a profound effect on the outcome of Stille reactions with hindered substrates.

  • Copper(I) Iodide (CuI): CuI is believed to act as a co-catalyst. It can facilitate the transmetalation step, which is often the rate-limiting step, especially for hindered stannanes.[2][5] One proposed mechanism involves a transmetalation from tin to copper, followed by a more rapid transmetalation from the resulting organocuprate to palladium.

  • Cesium Fluoride (CsF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and can accelerate the transmetalation step.[1]

  • Lithium Chloride (LiCl): LiCl can increase the polarity of the reaction medium and stabilize charged intermediates in the catalytic cycle, which can enhance the reaction rate.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in your Stille reaction.

Problem: Low or no conversion of starting materials.

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Catalyst 1. Verify Catalyst Activity - Use fresh Pd catalyst - Ensure proper handling (inert atmosphere) Start->Check_Catalyst Change_Ligand 2. Change Ligand - Switch to a bulky, electron-rich ligand (e.g., XPhos) Check_Catalyst->Change_Ligand No Improvement Success Improved Yield Check_Catalyst->Success Improvement Add_CuI 3. Add Copper(I) Iodide - Use 10-20 mol% CuI to accelerate transmetalation Change_Ligand->Add_CuI No Improvement Change_Ligand->Success Improvement Increase_Temp 4. Increase Temperature - Incrementally increase temperature (e.g., in 10-20 °C steps) Add_CuI->Increase_Temp No Improvement Add_CuI->Success Improvement Check_Stannane 5. Check Stannane Quality - Verify purity by NMR - Consider re-purification Increase_Temp->Check_Stannane No Improvement Increase_Temp->Success Improvement Check_Stannane->Success Improvement

Problem: Formation of significant amounts of homocoupled product.

Troubleshooting_Homocoupling Start High Homocoupling Add_CuI 1. Introduce CuI - Add 10-20 mol% CuI to promote the desired cross-coupling Start->Add_CuI Lower_Temp 2. Lower Reaction Temperature - If possible, run the reaction at a lower temperature Add_CuI->Lower_Temp No Improvement Success Reduced Homocoupling Add_CuI->Success Improvement Optimize_Stoich 3. Optimize Stoichiometry - Avoid large excess of the stannane reagent Lower_Temp->Optimize_Stoich No Improvement Lower_Temp->Success Improvement Change_Solvent 4. Change Solvent - Polar aprotic solvents like DMF or NMP can sometimes help Optimize_Stoich->Change_Solvent No Improvement Optimize_Stoich->Success Improvement Change_Solvent->Success Improvement

Data Summary: Reaction Conditions for Hindered Vinylstannanes

The following table summarizes successful reaction conditions reported in the literature for Stille couplings of sterically hindered vinylstannanes. This data can serve as a starting point for your optimizations.

ElectrophileStannanePd Catalyst (mol%)Ligand (mol%)Additive(s) (equiv)SolventTemp (°C)Yield (%)
Aryl Bromide1-substituted vinylstannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (6.0)CsF (2.2)Dioxane10098
Enol Triflate1-substituted vinylstannanePd(PPh₃)₄ (10)-LiCl (6), CuCl (5)DMSO6092
Aryl ChlorideArylstannanePd(OAc)₂XPhosCsFToluene10092
Aryl IodideVinylstannanePd(PPh₃)₄-CuI, CsFDMF4092

Experimental Protocol: Optimized Stille Coupling for Hindered Substrates

This protocol is adapted from established procedures for challenging Stille couplings and incorporates best practices for maximizing yields.[8]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.15 equiv)

  • Pd(dppf)Cl₂·DCM (0.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Lithium chloride (LiCl) (5.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.1 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv).

  • Add anhydrous DMF. If the solvent is not from a fresh bottle, it should be bubbled with an inert gas for 45 minutes prior to use.

  • Sequentially add LiCl (5.3 equiv), CuI (0.1 equiv), and Pd(dppf)Cl₂·DCM (0.1 equiv).

  • Purge the flask with the inert gas for an additional 10 minutes.

  • Add this compound (1.15 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (a starting point of 40-60 °C is recommended) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a 1:2 mixture of aqueous ammonia and water.

  • Extract the aqueous layer with a non-polar solvent (e.g., hexane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. To remove tin byproducts, it is often effective to use a silica gel slurry prepared with 2-5% triethylamine in the eluent. Alternatively, a potassium fluoride (KF) wash can be employed during the workup to precipitate tin salts.

Stille Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step might be failing. For sterically hindered substrates, the transmetalation step is often the bottleneck.

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)(X)Ln OxAdd->PdII Transmetalation Transmetalation (R-SnBu3) PdII->Transmetalation PdII_R R'-Pd(II)(R)Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

References

Technical Support Center: Optimization of Reaction Conditions for (But-3-en-2-yl)(tributyl)stannane Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Stille coupling reactions involving (But-3-en-2-yl)(tributyl)stannane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in Stille couplings?

A1: The primary challenge is controlling the regioselectivity of the coupling. This compound, also known as crotyltributylstannane, is an unsymmetrical allylic stannane. This can lead to the formation of two constitutional isomers: the α-product (branched) and the γ-product (linear). The ratio of these products is highly dependent on the reaction conditions.[1]

Q2: Which factors have the most significant impact on the α/γ regioselectivity?

A2: The choice of palladium catalyst, ligands, solvent, and temperature are all critical factors that can influence the regioselectivity of the coupling reaction. The interplay between these parameters determines the preferred reaction pathway and, consequently, the major product isomer.

Q3: What are the common side reactions to be aware of in these couplings?

A3: Besides the formation of regioisomers, a common side reaction is the homocoupling of the organostannane reagent to form a dimer. This can occur through two primary mechanisms: reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, organotin compounds are known to be toxic. It is essential to handle this compound and all organotin-containing waste with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents (stannane or halide). 3. Inappropriate solvent or temperature. 4. Presence of oxygen.1. Use a freshly opened or properly stored palladium catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ or generating it in situ. 2. Purify the organostannane and the organic halide before use. 3. Screen different solvents (e.g., THF, DMF, toluene, dioxane) and optimize the reaction temperature. 4. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen).
Poor Regioselectivity (mixture of α and γ products) 1. Non-optimal ligand. 2. Inappropriate solvent polarity. 3. Reaction temperature is too high or too low.1. The choice of ligand is crucial for controlling regioselectivity. Screen a variety of phosphine ligands with different steric and electronic properties. For instance, bulky, electron-rich ligands often favor the formation of the linear (γ) product. 2. The polarity of the solvent can influence the transition state and thus the regioselectivity. Test a range of solvents with varying polarities. 3. Systematically vary the reaction temperature to find the optimal point for the desired isomer.
Formation of Stannane Homocoupling Product 1. High catalyst loading. 2. Presence of oxidizing agents. 3. Slow oxidative addition of the organic halide.1. Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). 2. Ensure the reaction is carried out under strictly anaerobic conditions. 3. If using a less reactive halide (e.g., chloride), consider switching to a more reactive one (bromide or iodide) to favor the cross-coupling pathway.
Isomerization of the Allylic Stannane 1. Certain palladium catalysts or ligands can promote isomerization of the starting material. 2. Prolonged reaction times at elevated temperatures.1. Screen different palladium sources and ligands. 2. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize side reactions.

Data on Reaction Condition Optimization

While specific quantitative data for the coupling of this compound is dispersed in the literature, the following table summarizes general trends observed for the closely related crotyl stannane systems. The exact yields and regioselectivities will be substrate-dependent.

Catalyst (mol%)LigandSolventTemperature (°C)Aryl HalideTypical Major ProductGeneral Observations & References
Pd(PPh₃)₄ (5)PPh₃THF65Ar-Iγ (linear)The use of triphenylphosphine often leads to the less sterically hindered linear product.
Pd₂(dba)₃ (2.5)P(o-tol)₃Toluene80Ar-Brγ (linear)Bulky phosphine ligands can enhance the selectivity for the γ-product.
Pd(OAc)₂ (5)PPh₃DMF100Ar-Brγ (linear)Higher temperatures can sometimes lead to decreased selectivity.
PdCl₂(PPh₃)₂ (5)PPh₃Dioxane100Ar-OTfγ (linear)The nature of the leaving group on the electrophile can also influence the outcome.
Pd(dba)₂ (5)dppfTHF65Ar-Iα (branched)Bidentate ligands like dppf have been reported to favor the formation of the α-product in some cases.

Experimental Protocols

General Procedure for the Stille Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and degassed solvent (e.g., THF or toluene)

  • Anhydrous lithium chloride (optional, can accelerate transmetalation)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.05 mmol, 5 mol%) and lithium chloride (1.2 mmol, if used).

  • Addition of Reagents: Add the aryl halide (1.0 mmol) and the anhydrous, degassed solvent (5 mL). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Stannane: Add this compound (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired product isomers. The ratio of α to γ products can be determined by ¹H NMR spectroscopy or GC analysis of the purified material.

Visualizations

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis reagents Weigh Reagents: - Pd Catalyst - Aryl Halide - (Optional) LiCl setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Anhydrous, Degassed Solvent solvent->setup add_reagents Add Catalyst, Halide, Solvent setup->add_reagents add_stannane Add Stannane add_reagents->add_stannane heat Heat to Desired Temperature add_stannane->heat workup Aqueous KF Work-up heat->workup purification Column Chromatography workup->purification analysis Characterization (NMR, GC-MS) purification->analysis

Caption: Experimental workflow for the Stille coupling of this compound.

Troubleshooting_Logic start Low Regioselectivity? ligand Screen Ligands (Steric/Electronic Properties) start->ligand solvent Vary Solvent Polarity (THF, Toluene, DMF) start->solvent temp Optimize Temperature start->temp result Improved Selectivity ligand->result solvent->result temp->result

Caption: Troubleshooting logic for poor regioselectivity in allylic Stille couplings.

References

Technical Support Center: Purification of (But-3-en-2-yl)(tributyl)stannane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tin byproducts from reactions involving (But-3-en-2-yl)(tributyl)stannane and other organotin reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of reactions involving tributyltin reagents.

Issue 1: Standard aqueous workup does not remove tin byproducts.

  • Question: I performed a standard aqueous workup (e.g., washing with water or brine), but my product is still contaminated with tin residues. Why is this happening and what should I do?

  • Answer: Tributyltin byproducts, such as tributyltin oxide or tributyltin halides, are generally nonpolar and soluble in many organic solvents.[1] Consequently, a simple water wash is often insufficient to remove them from the organic layer.[1] For effective removal, a chemical conversion or precipitation step is necessary.

    Recommended Solution:

    • Potassium Fluoride (KF) Wash: After the initial aqueous workup, wash the organic layer two to three times with a 1M aqueous solution of potassium fluoride.[2] Shake the separatory funnel for at least one minute during each wash.[2] This converts the tin byproducts into insoluble tributyltin fluoride (Bu₃SnF), which often precipitates as a white solid at the interface of the two layers.[2]

    • Filtration: If a significant amount of precipitate forms, filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[2]

    • Final Wash and Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure.[2]

Issue 2: A white precipitate forms during the KF wash, making separation difficult.

  • Question: I'm trying to remove tin byproducts using a potassium fluoride wash, but a thick white precipitate is forming at the organic/aqueous interface, preventing clean separation. How can I resolve this?

  • Answer: The formation of a solid precipitate (tributyltin fluoride) is the intended outcome of the KF wash.[2] However, if it becomes problematic for layer separation, the following steps can be taken:

    Recommended Solution:

    • Dilution: Dilute the reaction mixture with a suitable organic solvent before or during the KF wash. This can help to keep the precipitate more dispersed.

    • Filtration through Celite: As mentioned above, filtering the entire biphasic mixture through a plug of Celite is a highly effective way to remove the solid Bu₃SnF.[2] The layers can then be separated in the filtrate.

Issue 3: Column chromatography fails to separate the product from tin byproducts.

  • Question: I ran a standard silica gel column, but the tin byproducts are co-eluting with my desired compound. What column chromatography modifications can I try?

  • Answer: The nonpolar nature of many tributyltin byproducts can make them difficult to separate from nonpolar products on standard silica gel. Several modified chromatography methods can enhance separation.

    Recommended Solutions:

    • Triethylamine (TEA)-Treated Silica: Prepare the silica gel slurry and the eluent with approximately 2-5% triethylamine.[2] This method is often faster than a KF wash and can be very effective at retaining tin byproducts on the column.[2]

    • Potassium Carbonate/Silica Gel: Use a stationary phase composed of 10% powdered anhydrous potassium carbonate (K₂CO₃) and 90% silica gel (w/w).[3] This mixture can be highly effective at removing organotin impurities, in some cases reducing them to levels below 15 ppm.[3] This method can often be used directly on the concentrated reaction residue without a prior aqueous workup.[3]

    • Potassium Fluoride/Silica Gel: Another option is to use a stationary phase of 10% finely ground potassium fluoride and 90% silica gel (w/w).[3] This can reduce organotin impurities to less than 30 ppm.[3] Note that KF is hygroscopic, so the mixture should be freshly prepared or stored in a desiccator.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts in reactions with this compound? A1: In reactions like Stille couplings, the primary byproduct is a tributyltin halide (e.g., Bu₃SnCl, Bu₃SnBr) or triflate (Bu₃SnOTf). Upon workup or exposure to moisture, these can hydrolyze to form tributyltin oxide ((Bu₃Sn)₂O) or tributyltin hydroxide (Bu₃SnOH).[4] If unreacted tributyltin hydride (Bu₃SnH) is present, it can form hexabutylditin (Bu₃SnSnBu₃) as a byproduct.

Q2: Are there methods to remove tin byproducts without using fluoride? A2: Yes, several fluoride-free methods exist:

  • Iodine Treatment: If you suspect the presence of unreacted Bu₃SnH or Bu₃SnSnBu₃, you can add a solution of iodine (I₂) to the reaction mixture. This converts these species to tributyltin iodide (Bu₃SnI), which can then be more readily removed by other methods, including silica gel chromatography or a subsequent KF wash.[2]

  • Acidic Wash: Adding an aqueous acid solution can selectively extract tin compounds into the aqueous layer by forming water-soluble tin salts.[1]

  • Adsorbents: In some applications, particularly for removing tin from waste streams, adsorbents like activated carbon have proven effective.[5]

Q3: How can I minimize the amount of tin waste generated in the first place? A3: The most effective way to reduce tin waste is to use a protocol that is catalytic in tin.[6] This involves the in-situ recycling of the organotin halide byproduct back into a reactive organotin species.[6] While this requires optimization for your specific reaction, it can significantly decrease the amount of tin that needs to be removed during purification.[6]

Data Presentation

The following table summarizes the reported efficiency of various methods for removing organotin byproducts.

MethodTypical Final Tin ConcentrationReference
10% K₂CO₃ / 90% Silica Gel Chromatography< 15 ppm[3]
10% KF / 90% Silica Gel Chromatography< 30 ppm[3]
Standard KF WashHighly effective, ppm level often achievable[2]
Triethylamine-Treated Silica ChromatographyHighly effective, qualitative removal[2]

Experimental Protocols

Protocol 1: Potassium Fluoride (KF) Wash for Tributyltin Removal

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature and quench as appropriate for the specific reaction chemistry.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Initial Wash (Optional): Perform an initial wash with water or a saturated aqueous solution of NH₄Cl.[2]

  • KF Wash: Separate the organic layer and wash it 2-3 times with a 1M aqueous KF solution. For each wash, shake the separatory funnel vigorously for at least 1 minute. A white precipitate of Bu₃SnF may form.[2]

  • Filtration (if necessary): If a significant amount of solid has formed, filter the organic layer (or the entire biphasic mixture) through a short plug of Celite.

  • Final Steps: Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

Protocol 2: Purification via Triethylamine-Treated Silica Gel Column

  • Slurry Preparation: Prepare a slurry of silica gel in the desired chromatography eluent (e.g., a hexane/ethyl acetate mixture) containing 2-5% triethylamine (v/v).

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dry sample onto the top of the packed column.

  • Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC to isolate the desired product. The tin byproducts should remain on the column.[2]

Visualizations

Tin_Removal_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Crude Reaction Mixture (Product + Tin Byproducts) workup_choice Choose Purification Method start->workup_choice kf_wash Aqueous KF Wash workup_choice->kf_wash Method 1 column_chrom Modified Column Chromatography (e.g., TEA or K2CO3/Silica) workup_choice->column_chrom Method 2 precipitate Precipitate Forms (Bu3SnF) kf_wash->precipitate filtration Filter through Celite precipitate->filtration final_product_kf Purified Product filtration->final_product_kf final_product_col Purified Product column_chrom->final_product_col

Caption: General workflow for the removal of tin byproducts.

KF_Wash_Troubleshooting start Perform KF Wash issue Issue: Emulsion or Thick Precipitate Forms start->issue solution1 Dilute with more organic solvent issue->solution1 Try First solution2 Filter entire mixture through Celite issue->solution2 If Needed outcome Clean Separation of Layers solution1->outcome solution2->outcome

Caption: Troubleshooting logic for issues during a KF wash.

References

Technical Support Center: Purification of (But-3-en-2-yl)(tributyl)stannane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (But-3-en-2-yl)(tributyl)stannane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities are organotin byproducts, including tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexabutylditin ((Bu₃Sn)₂), and unreacted this compound. Another potential side reaction is the homocoupling of the organostannane reagent.[1][2]

Q2: What is the first step I should take to remove the bulk of organotin byproducts after a Stille coupling reaction?

A2: A common and effective first step is a potassium fluoride (KF) wash.[1] Treating the reaction mixture with a saturated aqueous solution of KF precipitates tributyltin fluoride (Bu₃SnF), a solid that can be removed by filtration.[3][4] This significantly reduces the amount of tin residue before further purification.[5]

Q3: Can I use column chromatography to purify my product?

A3: Yes, flash column chromatography is a very common and effective method for purifying products from these reactions.[1][6] The choice of stationary phase and eluent is critical for successful separation.

Q4: What are the recommended stationary phases and eluents for flash chromatography?

A4:

  • Standard Silica Gel: This is the most common stationary phase.[7][8]

  • Treated Silica Gel: For enhanced removal of tin impurities, silica gel can be treated with ~10% w/w potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][6] K₂CO₃-treated silica is particularly effective at removing Bu₃Sn-halides.[6]

  • Alumina: Basic or neutral alumina can also be used, especially for compounds that may be sensitive to the acidic nature of silica gel.[1][6]

  • Eluent Additives: Adding a small amount of triethylamine (~0.1-2.0%) to the eluent can help to reduce tailing of basic compounds and improve separation.[1][9]

Q5: My desired product is very nonpolar. How can I separate it from other nonpolar tin impurities like hexabutylditin?

A5: Separating nonpolar compounds can be challenging. Here are a few strategies:

  • Chromatography with Nonpolar Eluents: Use very nonpolar eluent systems like pentane or hexanes, potentially with a very small amount of a slightly more polar solvent like diethyl ether or dichloromethane to achieve separation.[10]

  • Chemical Treatment: Before chromatography, consider a chemical treatment to convert the tin impurities into more polar species that are easier to separate. For example, treatment with DBU and iodine can help.[3]

  • Distillation: If your product is sufficiently volatile and thermally stable, vacuum distillation (e.g., using a Kugelrohr apparatus) can be effective for separating it from less volatile tin byproducts.[6] Lower tetraalkyltin compounds are often distillable liquids.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Problem 1: After flash chromatography, my product is still contaminated with tin byproducts.
Possible Cause Solution
Co-elution of Product and Impurity The polarity of your product and the tin impurity may be too similar for effective separation with the chosen eluent system. Try screening different solvent systems. For example, switching from an ethyl acetate/hexane system to an ether/hexane or dichloromethane/hexane system can alter the selectivity.[10]
Overloading the Column Too much crude material was loaded onto the column, exceeding its separation capacity. Reduce the amount of material loaded. For difficult separations, a higher ratio of silica gel to crude product (e.g., up to 120:1 by weight) may be necessary.[12]
Inappropriate Stationary Phase Standard silica gel may not be sufficient for removing all tin residues. Prepare a column with silica gel treated with 10% w/w potassium fluoride or potassium carbonate to actively remove tin impurities during chromatography.[3][6] This can reduce tin levels to less than 15 ppm.[3]
Ineffective Work-up The initial work-up did not remove enough of the tin byproducts. Ensure your KF wash is thorough by stirring the biphasic mixture vigorously for at least an hour.[3]
Problem 2: My product is streaking or tailing on the TLC plate and during column chromatography.
Possible Cause Solution
Acidic Silica Gel Your compound may be basic (e.g., contains an amine) and is interacting strongly with the acidic silanol groups on the silica surface. Add 0.1-2.0% triethylamine or another amine base to your eluent to neutralize the acidic sites on the silica gel.[9][10]
Sample Overload The concentration of the sample spotted on the TLC plate or loaded on the column is too high. Dilute your sample before analysis or purification.[9]
Highly Polar Compound The compound is too polar for the chosen stationary phase, leading to strong adsorption. Consider using a more polar eluent system, such as methanol in dichloromethane.[10] If the compound is very polar, reversed-phase chromatography might be a better option.[12]

Data Presentation

Table 1: Comparison of Purification Techniques for Organotin Removal

Technique Typical Purity Achieved Advantages Disadvantages
Aqueous KF Wash Reduces bulk tinSimple, inexpensive, effective for initial cleanup.[1][3]May not remove all tin residues; requires subsequent purification.
Silica Gel Chromatography >95% (variable)Widely applicable, good for a range of polarities.[8]Can be time-consuming; may not remove all tin from nonpolar products.
KF/K₂CO₃ Treated Silica Up to <15-30 ppm tinHighly effective for trace tin removal.[3]Requires preparation of the stationary phase.
Vacuum Distillation High for volatile compoundsEffective for thermally stable, volatile compounds.[6]Not suitable for non-volatile or thermally sensitive compounds.
Recrystallization Can be very highCan yield highly pure crystalline products.Product must be a solid; requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: General Work-up with Potassium Fluoride (KF)
  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of potassium fluoride.

  • Stir the biphasic mixture vigorously for at least one hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.

  • Separate the organic layer.

  • Filter the organic layer through a pad of Celite® or a fine filter paper to remove the precipitated Bu₃SnF.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Proceed with further purification, such as flash chromatography.

Protocol 2: Flash Chromatography with K₂CO₃-Treated Silica Gel
  • Preparation of the Stationary Phase:

    • Weigh out the desired amount of silica gel.

    • In a separate flask, dissolve potassium carbonate (K₂CO₃) in a minimal amount of water.

    • Add 10% w/w of the K₂CO₃ solution to the silica gel and mix thoroughly to create a free-flowing powder. Allow the mixture to dry completely.

  • Column Packing:

    • Pack a flash chromatography column with the prepared K₂CO₃-treated silica gel as a slurry in the initial, nonpolar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., dichloromethane or the eluent).[12]

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with an appropriate solvent gradient (e.g., an increasing gradient of ethyl acetate in hexanes).

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow General Purification Workflow for Stille Reaction Products Reaction Crude Reaction Mixture Workup Aqueous KF Wash Reaction->Workup Dilute with organic solvent Filtration Filtration to Remove Bu3SnF Workup->Filtration Precipitate forms Concentration Concentration Filtration->Concentration Filtered Organic Phase Chromatography Flash Column Chromatography Concentration->Chromatography Crude Product Analysis TLC/NMR Analysis Chromatography->Analysis Collect Fractions Product Pure Product Analysis->Product Combine pure fractions

Caption: General purification workflow for products from Stille reactions.

Troubleshooting_Logic Troubleshooting Chromatography Issues Start Impure Product after Column CoElution Co-elution Suspected? Start->CoElution Streaking Streaking/Tailing Observed? Start->Streaking ChangeSolvent Change Eluent System CoElution->ChangeSolvent Yes ReduceLoad Reduce Sample Load CoElution->ReduceLoad No Streaking->CoElution No AddAmine Add Triethylamine to Eluent Streaking->AddAmine Yes Success Pure Product ChangeSolvent->Success TreatedSilica Use KF or K2CO3 Silica TreatedSilica->Success AddAmine->Success ReduceLoad->TreatedSilica

References

Technical Support Center: (But-3-en-2-yl)(tributyl)stannane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (But-3-en-2-yl)(tributyl)stannane. The information is designed to help you anticipate and resolve common side reactions and challenges encountered during your experiments.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Coupled Product and Formation of Homocoupled Byproducts

One of the most common side reactions in Stille coupling is the homocoupling of the organostannane reagent, leading to the formation of a dimer of the transferred group.[1][2] This reduces the yield of the desired product and complicates purification.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
High Catalyst Loading or Inappropriate Catalyst Reduce the palladium catalyst loading to the minimum effective amount (typically 1-5 mol%). Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.Minimizes the opportunity for the catalyst to engage in homocoupling pathways.
Absence of Additives Add copper(I) iodide (CuI) as a co-catalyst. CuI can act as a scavenger for phosphine ligands, which can inhibit the reaction, and can facilitate transmetalation. Lithium chloride (LiCl) can also be added to accelerate the transmetalation step.[3][4]Increased rate of the desired cross-coupling reaction, outcompeting the homocoupling side reaction.
Inappropriate Ligand For challenging couplings, consider using more specialized, sterically bulky, and electron-rich phosphine ligands.Enhanced stability of the catalytic complex and promotion of the desired reductive elimination step over side reactions.
High Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For allylic stannanes, lower temperatures are often sufficient.Reduced rates of side reactions, including homocoupling and potential decomposition of the stannane.

Experimental Protocol to Minimize Homocoupling:

To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1 equiv), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol%). Add anhydrous, degassed solvent (e.g., THF or dioxane). If necessary, add CuI (10 mol%) and LiCl (3.0 equiv). Stir the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C) and monitor by TLC or GC-MS.

Issue 2: Formation of Isomeric Products (Allylic Rearrangement)

This compound is a secondary allylic stannane. In palladium-catalyzed reactions, allylic substrates can undergo rearrangement, leading to a mixture of products where the aryl group is attached to either the secondary (C2) or the primary (C4) carbon of the butenyl group.

Troubleshooting Logic for Allylic Rearrangement:

G start Mixture of allylic isomers observed ligand Investigate Ligand Effects start->ligand solvent Modify Solvent start->solvent temp Adjust Temperature start->temp phosphine_ligands Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3) ligand->phosphine_ligands non_polar_solvent Employ less polar solvents (e.g., Toluene, Dioxane) solvent->non_polar_solvent low_temp Run reaction at lower temperatures (e.g., 0 °C to RT) temp->low_temp outcome Favor kinetic product (often the less substituted isomer) phosphine_ligands->outcome non_polar_solvent->outcome low_temp->outcome

Caption: Troubleshooting workflow for addressing allylic isomerization.

Issue 3: Protodestannylation of the Stannane Reagent

The C-Sn bond can be cleaved by acidic protons, leading to the formation of but-1-ene and tributyltin byproducts. This reduces the amount of active organostannane available for the cross-coupling reaction.

Prevention and Mitigation:

Preventive MeasureRationale
Use of Anhydrous and Degassed Solvents Moisture can be a source of protons. Thoroughly drying and degassing solvents minimizes this risk.
Inclusion of a Non-nucleophilic Base A mild, non-nucleophilic base (e.g., proton sponge or hindered amine) can be added to scavenge any trace amounts of acid that may be present or generated during the reaction.
Careful Purification of Starting Materials Ensure that the aryl halide and other reagents are free from acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound in a Stille coupling reaction?

A1: The most common side reactions are:

  • Homocoupling: The dimerization of the but-3-en-2-yl group to form octa-2,6-diene isomers.[1][2]

  • Allylic Scrambling/Isomerization: The palladium catalyst can promote the isomerization of the but-3-en-2-yl group, leading to the formation of a mixture of regioisomeric products.

  • Protodestannylation: Cleavage of the carbon-tin bond by acidic protons, resulting in the formation of but-1-ene and tributyltin byproducts.

  • β-Hydride Elimination: This can be a competing pathway with secondary alkyl organometallics, though it is generally less favorable with allylic systems compared to saturated alkyl groups.[5]

Q2: How can I minimize the formation of homocoupled byproducts?

A2: To minimize homocoupling, you can:

  • Use a low concentration of the palladium catalyst.

  • Add co-catalysts such as CuI to accelerate the desired cross-coupling.[3][4]

  • Employ bulky, electron-rich phosphine ligands.

  • Conduct the reaction at the lowest effective temperature.

Q3: How do I control the regioselectivity of the coupling with this secondary allylic stannane?

A3: Controlling the regioselectivity can be challenging. The outcome is often influenced by the specific palladium catalyst, ligands, and reaction conditions. Generally, to favor the formation of one regioisomer, you can:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence where the nucleophilic attack occurs on the allylic system. Bulky ligands can favor attack at the less hindered position.

  • Solvent: The polarity of the solvent can affect the stability of the intermediate π-allyl palladium complex and thus influence the regioselectivity.

  • Temperature: Lower temperatures often provide higher selectivity by favoring the kinetically controlled product.

Q4: What is the best way to remove the tributyltin byproducts after the reaction?

A4: Tributyltin compounds are toxic and must be carefully removed. Common methods include:

  • Aqueous KF Workup: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tributyltin fluoride, which can then be removed by filtration.

  • Chromatography: Flash column chromatography on silica gel can be effective. It is sometimes recommended to add a small amount of triethylamine to the eluent to prevent the decomposition of acid-sensitive products and to aid in the elution of tin residues.

  • Iodolysis: Unreacted organostannane can be treated with iodine to form tributyltin iodide, which can then be removed by a KF wash or chromatography.

Visualizing the Stille Catalytic Cycle and Potential Side Reactions:

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X Homocoupling Homocoupling Pd0->Homocoupling PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R R-Pd(II)-R' L_n Transmetalation->PdII_R_R TinHalide X-SnBu3 Transmetalation->TinHalide RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 regenerates Product R-R' RedElim->Product Dimer R'-R' Homocoupling->Dimer Stannane R'-SnBu3 Stannane->Transmetalation + R'-SnBu3 Stannane->Homocoupling 2 eq. ArylHalide R-X ArylHalide->OxAdd

Caption: The Stille catalytic cycle and the competing homocoupling side reaction.

References

Technical Support Center: Stereoselective Reactions of (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of reactions involving (But-3-en-2-yl)(tributyl)stannane (also known as crotyltributylstannane).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the addition of this compound to aldehydes and other electrophiles.

FAQs

Q1: What are the main factors controlling the diastereoselectivity (syn vs. anti) of the reaction?

A1: The primary factors influencing the syn/anti diastereoselectivity are:

  • Geometry of the Crotylstannane: The (E)-isomer of crotyltributylstannane typically leads to the anti-product, while the (Z)-isomer favors the syn-product. This is due to the chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.

  • Choice of Lewis Acid: The nature and strength of the Lewis acid used to activate the aldehyde can significantly impact the stereochemical outcome. Some Lewis acids can override the inherent preference of the crotylstannane geometry.

  • Aldehyde Structure: The steric bulk and electronic properties of the aldehyde substrate, particularly the presence of a- or ß-chelating groups, play a crucial role.

  • Reaction Temperature and Solvent: Lower temperatures generally lead to higher stereoselectivity. The polarity and coordinating ability of the solvent can also influence the transition state geometry.

Q2: I am observing low diastereoselectivity (syn/anti ratio close to 1:1). What are the potential causes and solutions?

A2: Low diastereoselectivity can stem from several sources. Here’s a troubleshooting workflow to address this issue:

Troubleshooting_Low_Diastereoselectivity start Low Diastereoselectivity Observed check_reagent Verify Crotylstannane Isomer Purity start->check_reagent check_conditions Optimize Reaction Conditions check_reagent->check_conditions Pure purify_reagent Purify (E) or (Z) Isomer check_reagent->purify_reagent Impure? lower_temp Lower Reaction Temperature (e.g., -78 °C) check_conditions->lower_temp check_substrate Evaluate Aldehyde Substrate Effects modify_substrate Modify Aldehyde (e.g., Protecting Group) check_substrate->modify_substrate Chelation Possible? end Improved Diastereoselectivity check_substrate->end Non-chelating purify_reagent->check_conditions change_la Screen Different Lewis Acids lower_temp->change_la lower_temp->end change_solvent Vary Solvent Polarity change_la->change_solvent change_la->end change_solvent->check_substrate change_solvent->end modify_substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Q3: How do I favor the syn-product when using (E)-crotyltributylstannane?

A3: While (E)-crotyltributylstannane inherently favors the anti-product, it is possible to promote the formation of the syn-product through substrate control. If your aldehyde has a chelating group (e.g., an a-alkoxy group with a suitable protecting group like BOM), using a chelating Lewis acid can force a different transition state geometry, leading to the syn-product.

Q4: What is the difference between chelation control and non-chelation (Felkin-Anh) control?

A4:

  • Non-chelation (Felkin-Anh) Control: This model applies to aldehydes with non-chelating a-substituents. The reaction proceeds through an open transition state where steric hindrance dictates the face of nucleophilic attack. For (E)-crotyltributylstannane, this typically leads to the anti-product.

  • Chelation Control: When an aldehyde has an a-alkoxy or other chelating group, certain Lewis acids (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄) can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group.[1] This forms a rigid, cyclic intermediate that forces the crotylstannane to attack from the opposite face compared to the Felkin-Anh model, often resulting in the syn-product.[1]

Stereochemical_Models cluster_non_chelation Non-Chelation Control (Felkin-Anh) cluster_chelation Chelation Control A Open Transition State B Steric Hindrance Dictates Attack Trajectory A->B C Leads to anti-Product (with (E)-crotylstannane) B->C D Chelating Lewis Acid (e.g., TiCl4) F Rigid Cyclic Intermediate D->F E α-Alkoxy Aldehyde E->F G Attack from Opposite Face F->G H Leads to syn-Product G->H start Reaction Pathway cluster_non_chelation cluster_non_chelation start->cluster_non_chelation Non-chelating Substrate cluster_chelation cluster_chelation start->cluster_chelation Chelating Substrate

Caption: Comparison of non-chelation and chelation control pathways.

Data Presentation: Influence of Reaction Conditions on Diastereoselectivity

The following table summarizes the expected diastereoselectivity for the addition of (E)-crotyltributylstannane to aldehydes under various conditions. The data is representative of trends observed for crotylmetal additions.

EntryAldehydeLewis AcidSolventTemp. (°C)anti:syn Ratio
1BenzaldehydeBF₃·OEt₂CH₂Cl₂-78>95:5
2BenzaldehydeMgBr₂CH₂Cl₂-78>95:5
3BenzaldehydeTiCl₄CH₂Cl₂-78>95:5
42-(Benzyloxy)propanalBF₃·OEt₂CH₂Cl₂-78>95:5 (Felkin)
52-(Benzyloxy)propanalMgBr₂CH₂Cl₂-785:95 (Chelation)
62-(Benzyloxy)propanalSnCl₄CH₂Cl₂-78<5:95 (Chelation)
7PivalaldehydeBF₃·OEt₂CH₂Cl₂-78>98:2

Experimental Protocols

General Protocol for Lewis Acid-Mediated Addition of (E)-(But-3-en-2-yl)(tributyl)stannane to an Aldehyde

This protocol provides a general procedure that can be adapted for specific substrates and Lewis acids.

Materials:

  • Aldehyde (1.0 mmol)

  • (E)-(But-3-en-2-yl)(tributyl)stannane (1.2 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Dissolve the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) and add it to the reaction flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (1.1 mmol) dropwise to the stirred solution. Stir the mixture for 15 minutes at -78 °C.

  • Crotylstannane Addition: Add a solution of (E)-(but-3-en-2-yl)(tributyl)stannane (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or gas chromatography (GC).

Safety Precautions:

  • Organotin compounds are toxic. Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • The reaction should be performed under anhydrous conditions, as water can deactivate the Lewis acid.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling with (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving (But-3-en-2-yl)(tributyl)stannane. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation and suboptimal reaction performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for my Stille coupling reaction with this compound to fail or show low yield?

A1: The most frequent issue is catalyst deactivation, often visually indicated by the formation of palladium black. This can be caused by a variety of factors including impurities in the reagents or solvent, suboptimal reaction conditions (temperature, ligand choice), or inherent instability of the catalyst under the reaction conditions. Another common side reaction is the homocoupling of the this compound.[1][2]

Q2: Can the this compound reagent itself contribute to catalyst deactivation?

A2: Yes, several aspects of this specific reagent can be problematic. Being a substituted vinylstannane, steric hindrance can slow down the desired transmetalation step, allowing more time for catalyst decomposition pathways to occur. Additionally, the presence of the butenyl group, which has some allylic character, might lead to undesired side reactions. Isomerization of the double bond in the butenyl group under the reaction conditions can also be a potential issue.

Q3: What are common impurities in this compound and how can they affect the reaction?

A3: Common impurities from the synthesis of vinylstannanes can include residual tributyltin hydride (Bu₃SnH) and tributyltin chloride (Bu₃SnCl). Bu₃SnH can reduce the active Pd(II) species in the catalytic cycle prematurely or participate in unwanted hydrostannylation side reactions. Bu₃SnCl and other tin byproducts can sometimes inhibit the catalyst. It is also possible for tributyltin oxide to be present if the reagent has been exposed to air and moisture.

Q4: My reaction is sluggish. What can I do to improve the reaction rate and prevent catalyst deactivation?

A4: To improve reaction kinetics and minimize catalyst decomposition, consider the following:

  • Ligand Choice: Switch to more electron-rich and sterically bulky phosphine ligands. These can promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst.

  • Additives: The addition of co-catalytic amounts of copper(I) iodide (CuI) can accelerate the transmetalation step. Lithium chloride (LiCl) can also be beneficial in some cases.

  • Solvent: Ensure you are using a dry, degassed, and appropriate solvent. Polar aprotic solvents like DMF, NMP, or dioxane are common.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature for your specific substrates is key.

Q5: I am observing the formation of a significant amount of homocoupled product of my stannane. How can I minimize this?

A5: Homocoupling of the organostannane is a common side reaction in Stille couplings.[1][2] To reduce it, you can try:

  • Using a Pd(0) precatalyst: Homocoupling can occur via the reaction of the organostannane with the Pd(II) precatalyst. Starting with a Pd(0) source can sometimes mitigate this.

  • Slower addition of the stannane: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

  • Optimizing the ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Impurities in reagents/solvent. 3. Suboptimal reaction conditions.1. Use a fresh batch of palladium catalyst and ligand. 2. Purify the this compound. Ensure all solvents are anhydrous and degassed. 3. Screen different ligands, solvents, and temperatures. Consider adding CuI or LiCl.
Reaction starts but stalls 1. Catalyst deactivation during the reaction. 2. Depletion of a key reagent.1. Lower the reaction temperature. Use a more robust ligand. 2. Check the stoichiometry of your reagents. Ensure an excess of the stannane is used if appropriate.
Formation of palladium black 1. Catalyst decomposition. 2. High reaction temperature. 3. Presence of oxygen.1. Use a ligand that better stabilizes the Pd(0) species. 2. Reduce the reaction temperature. 3. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Significant homocoupling of the stannane 1. Reaction with Pd(II) precatalyst. 2. High concentration of stannane.1. Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). 2. Add the stannane reagent slowly to the reaction mixture.
Formation of isomeric products 1. Isomerization of the butenyl group in the stannane.1. Attempt the reaction at a lower temperature. 2. Screen different palladium catalysts and ligands that may be less prone to promoting isomerization.
Difficulty in product purification 1. Residual organotin byproducts.1. Workup procedures for removing tin residues include washing with aqueous KF or diethanolamine solution, or chromatography on silica gel with eluents containing a small amount of triethylamine.

Experimental Protocols

Protocol 1: General Procedure for Stille Cross-Coupling with this compound

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and any solid additives (e.g., CuI, 0.1 equiv.).

  • Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1 M solution).

  • Add the this compound (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of this compound

If impurities are suspected, the organostannane can be purified by distillation under reduced pressure or by column chromatography on silica gel. For chromatography, a non-polar eluent system such as hexanes is typically used. It is important to handle organotin compounds in a well-ventilated fume hood due to their toxicity.

Visualizing Catalyst Deactivation and Troubleshooting

Diagram 1: The Stille Catalytic Cycle and Common Deactivation Pathways

Stille_Cycle_Deactivation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Pd_Black Palladium Black (Inactive Pd(0) Aggregates) Pd0->Pd_Black Aggregation Ligand_Deg Ligand Degradation Pd0->Ligand_Deg Side Reactions PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-SnBu_3) PdII->Transmetal Inactive_PdII Inactive Pd(II) Species PdII->Inactive_PdII Decomposition PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Desired Product) RedElim->Product Deactivation Catalyst Deactivation

Caption: The Stille catalytic cycle and points of catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Failed Stille Coupling

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Reagents Check Reagent Quality (Catalyst, Ligand, Stannane, Solvent) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Check_Conditions Evaluate Reaction Conditions (Temp, Concentration) Reagents_OK->Check_Conditions Yes Purify_Reagents->Start Re-run Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temperature/ Concentration Conditions_OK->Optimize_Conditions No Screen_Ligands Screen Ligands/Additives (e.g., CuI, LiCl) Conditions_OK->Screen_Ligands Yes Optimize_Conditions->Start Re-run Success Successful Reaction Screen_Ligands->Success

Caption: A stepwise guide to troubleshooting a failed Stille reaction.

References

Technical Support Center: (But-3-en-2-yl)(tributyl)stannane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (But-3-en-2-yl)(tributyl)stannane.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Tributyltin Hydride Tributyltin hydride can decompose over time, especially if not stored properly.[1] It is sensitive to air and can oxidize to form (Bu₃Sn)₂O.[1] Before use, it is advisable to check the purity of the tributyltin hydride by IR spectroscopy (look for the characteristic Sn-H stretch around 1814 cm⁻¹) or by NMR.[1] If decomposition is suspected, the reagent should be distilled under reduced pressure.
Inhibition of Radical Reaction The hydrostannylation of enones often proceeds via a radical mechanism, which can be inhibited by oxygen.[1] Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Low Reaction Temperature While some radical reactions are initiated at room temperature, others may require thermal or photochemical initiation. If using a radical initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition to generate radicals.
Poor Quality of But-3-en-2-one But-3-en-2-one (methyl vinyl ketone) is prone to polymerization, especially in the presence of light or acid/base traces. Use freshly distilled or commercially available inhibitor-free ketone for the best results.

Problem 2: Formation of a Mixture of Isomers (1,4- vs. 1,2-Addition)

Potential Cause Troubleshooting Steps
Reaction Conditions Favoring 1,2-Addition The 1,4-conjugate addition is often favored under thermodynamic control, while the 1,2-addition can be the kinetic product.[2][3] Running the reaction at a slightly elevated temperature may favor the formation of the more stable 1,4-adduct. However, excessively high temperatures can lead to side reactions.
Lewis Acid Catalysis The presence of Lewis acids can influence the regioselectivity of the addition. While not always used in radical hydrostannylation, adventitious Lewis acids can alter the reaction outcome. Ensure all glassware is clean and dry.
Steric Hindrance Steric hindrance around the carbonyl group of the enone can favor 1,4-addition. For but-3-en-2-one, this is less of a factor, but for more substituted enones, it can play a significant role.

Problem 3: Difficulty in Purifying the Product from Organotin Byproducts

Potential Cause Troubleshooting Steps
Presence of Unreacted Tributyltin Hydride and Hexabutylditin Unreacted tributyltin hydride and its coupling product, hexabutylditin, are common non-polar impurities that can be difficult to separate from the desired product by standard silica gel chromatography.
Formation of Tributyltin Halides (from workup) If the reaction is quenched with an acid or contains halide sources, tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) can form, which are also challenging to remove.
Hydrolysis to Tributyltin Oxide Exposure of the reaction mixture to water during workup can lead to the formation of tributyltin oxide, which can sometimes complicate purification.

Here are several methods for removing organotin impurities:

  • Fluoride Wash: Wash the crude product solution with a saturated aqueous solution of potassium fluoride (KF).[4] This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[4]

  • DBU/Iodine Treatment: Treat the reaction mixture with 1,8-diazabicycloundec-7-ene (DBU) followed by iodine. This converts the tin hydrides and stannanes to tributyltin iodide, which can be more easily removed by chromatography or the KF wash.

  • Silica Gel Chromatography with Triethylamine: Running a flash column with silica gel treated with a small amount of triethylamine (e.g., 1-2% in the eluent) can help in the separation of the desired product from acidic tin byproducts.[4]

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, distillation under high vacuum can be an effective purification method.

Problem 4: Product Decomposition During Purification or Storage

Potential Cause Troubleshooting Steps
Isomerization of the Allylic Stannane Allylic stannanes can undergo isomerization, especially in the presence of acids or Lewis acids.[5][6][7] This can lead to a mixture of products or decomposition. It is crucial to use neutral or slightly basic conditions during workup and chromatography.
Oxidation Organotin compounds can be sensitive to air and may oxidize over time. Store the purified product under an inert atmosphere and at a low temperature.
Light Sensitivity Some organotin compounds can be light-sensitive. It is good practice to store the product in an amber vial or protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the 1,4-conjugate addition (or hydrostannylation) of tributyltin hydride to but-3-en-2-one (methyl vinyl ketone).[8] This reaction is typically carried out under radical conditions, which can be initiated thermally or with a radical initiator like azobisisobutyronitrile (AIBN).

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or proton NMR spectroscopy. For TLC, staining with an appropriate agent (e.g., potassium permanganate) may be necessary to visualize the spots. For NMR, the disappearance of the Sn-H proton signal from tributyltin hydride (around 4.8 ppm) is a good indicator of reaction completion.

Q3: What are the expected spectroscopic data for this compound?

A3:

  • ¹H NMR: You would expect to see signals for the tributyl groups (typically in the 0.8-1.6 ppm region), a signal for the methyl group adjacent to the tin-bearing carbon, a multiplet for the proton on the tin-bearing carbon, and signals for the vinyl protons. The coupling constants, particularly the tin-proton couplings (JSn-H), are characteristic.

  • ¹³C NMR: Signals for the butyl carbons, the methyl carbon, the tin-bearing carbon, and the two vinyl carbons are expected. Tin-carbon coupling constants (JSn-C) are also a key diagnostic feature.

  • ¹¹⁹Sn NMR: A single peak is expected, with a chemical shift that is characteristic of tetraorganotin compounds.

  • IR Spectroscopy: The Sn-H peak from the starting material (around 1814 cm⁻¹) should be absent in the product.[1] A C=C stretching frequency for the vinyl group would be expected.

Q4: Is this compound air and moisture stable?

A4: While many tetraorganotin compounds are relatively stable, allylic stannanes can be more reactive. They are generally considered to be air-sensitive and can be prone to hydrolysis and oxidation.[9] It is recommended to handle and store them under an inert atmosphere.[9]

Q5: What are the safety precautions for working with organotin compounds?

A5: Organotin compounds are toxic and should be handled with appropriate safety precautions.[8] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of vapors and contact with skin. For cleaning glassware, a bleach solution can be used to oxidize the tin residues.[10] All organotin waste should be disposed of according to institutional guidelines for hazardous waste.[10]

Experimental Protocols

Synthesis of this compound via Radical-Initiated Hydrostannylation

This protocol is a representative procedure based on the general method of hydrostannylation of α,β-unsaturated ketones.

Materials:

  • Tributyltin hydride (Bu₃SnH)

  • But-3-en-2-one (methyl vinyl ketone)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (or another suitable solvent like THF or benzene)

  • Standard Schlenk line or glovebox equipment

  • Degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of freshly distilled but-3-en-2-one (1.0 equivalent) in anhydrous, degassed toluene.

  • Add tributyltin hydride (1.1 equivalents) to the solution via syringe.

  • Add a catalytic amount of AIBN (e.g., 0.05 equivalents).

  • Heat the reaction mixture to 80 °C (or the appropriate temperature for the chosen solvent and initiator) and stir for several hours.

  • Monitor the reaction progress by TLC or ¹H NMR until the tributyltin hydride is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

Workup and Purification:

  • Dissolve the crude residue in a suitable organic solvent like diethyl ether or hexane.

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) for 30-60 minutes.

  • A white precipitate of tributyltin fluoride will form. Filter the mixture through a pad of Celite, washing the filter cake with the organic solvent.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If further purification is needed, perform flash column chromatography on silica gel, potentially using a solvent system containing a small percentage of triethylamine to prevent product decomposition.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts for Tributyltin Compounds

ProtonsChemical Shift Range (ppm)
Sn-CH ₂-(CH₂)₂-CH₃0.8 - 1.0
Sn-CH₂-CH₂ -CH₂-CH₃1.4 - 1.6
Sn-(CH₂)₂-CH₂ -CH₃1.2 - 1.4
Sn-(CH₂)₃-CH0.8 - 0.9
H -SnBu₃~4.8

Note: These are approximate ranges and can vary depending on the specific compound and solvent.

Visualizations

DOT Script for Synthesis and Workup Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification reagents But-3-en-2-one + Bu3SnH + AIBN reaction Reaction (Toluene, 80°C) reagents->reaction Heat crude Crude Product reaction->crude workup Aqueous KF Workup crude->workup filtration Filtration (Celite) workup->filtration Remove Bu3SnF chromatography Column Chromatography filtration->chromatography Optional product Pure this compound filtration->product If pure chromatography->product Troubleshooting_Logic start Low/No Product check_reagents Check Reagent Purity (Bu3SnH, Enone) start->check_reagents check_conditions Verify Reaction Conditions (Inert atmosphere, Temp.) start->check_conditions check_isomers Mixture of Isomers? check_reagents->check_isomers check_conditions->check_isomers adjust_temp Adjust Temperature (Thermodynamic Control) check_isomers->adjust_temp Yes purification_issue Purification Difficulty? check_isomers->purification_issue No adjust_temp->purification_issue kf_wash Perform KF Wash purification_issue->kf_wash Yes success Successful Synthesis purification_issue->success No column Use Et3N in Column kf_wash->column column->success

References

Technical Support Center: Solvent Effects on the Reactivity of (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (But-3-en-2-yl)(tributyl)stannane and related crotyltributylstannane reagents. The information focuses on the critical role of solvents in modulating reaction outcomes, particularly in Lewis acid-mediated additions to aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

This compound, more commonly referred to by its isomeric name, crotyltributylstannane, is a valuable reagent for the stereoselective synthesis of homoallylic alcohols through the addition to aldehydes. This reaction is a powerful tool for carbon-carbon bond formation and the creation of chiral centers.

Q2: How does the solvent influence the outcome of the reaction between crotyltributylstannane and aldehydes?

The solvent plays a crucial role in determining both the reaction rate and the diastereoselectivity (the ratio of syn to anti products). The polarity and coordinating ability of the solvent can influence the aggregation state of the organotin reagent, the Lewis acidity of the promoter, and the geometry of the transition state. Non-coordinating, non-polar solvents are often preferred for achieving high stereoselectivity in Lewis acid-mediated reactions.

Q3: What is the role of a Lewis acid in this reaction?

Lewis acids are essential for activating the aldehyde carbonyl group towards nucleophilic attack by the crotyltributylstannane. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity. The choice of Lewis acid can also significantly impact the diastereoselectivity of the addition.

Q4: How does the geometry of the crotyltributylstannane (E vs. Z) affect the stereochemistry of the product?

The geometry of the double bond in the crotyl unit is a primary determinant of the product's stereochemistry. As a general rule:

  • (E) -crotyltributylstannane predominantly yields the anti -homoallylic alcohol.

  • (Z) -crotyltributylstannane predominantly yields the syn -homoallylic alcohol.

This stereochemical outcome is rationalized through a cyclic, chair-like transition state model (Zimmerman-Traxler model).

Q5: Are there any major safety concerns when working with organotin reagents?

Yes, organotin compounds, including tributyltin derivatives, are toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. It is imperative to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste containing organotin compounds must be disposed of according to institutional safety protocols.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reactivity 1. Insufficiently active Lewis acid. 2. Deactivated aldehyde (e.g., sterically hindered). 3. Impure or degraded crotyltributylstannane. 4. Presence of coordinating impurities (e.g., water, alcohols) that quench the Lewis acid.1. Use a stronger Lewis acid (e.g., BF₃·OEt₂, TiCl₄). 2. Increase the reaction temperature or use a more reactive aldehyde. 3. Purify the stannane reagent by distillation or chromatography. 4. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents.
Low Diastereoselectivity (syn/anti ratio) 1. Use of a coordinating solvent (e.g., THF, Et₂O) that disrupts the organized transition state. 2. Reaction temperature is too high, leading to less selective pathways. 3. Isomerization of the crotyltributylstannane reagent. 4. The Lewis acid is not optimal for achieving high selectivity.1. Switch to a non-coordinating solvent such as dichloromethane (CH₂Cl₂) or toluene. 2. Perform the reaction at lower temperatures (e.g., -78 °C). 3. Check the isomeric purity of the starting stannane. 4. Screen different Lewis acids. For example, BF₃·OEt₂ often favors the formation of a closed transition state, leading to higher selectivity.
Formation of Side Products 1. Homocoupling of the organostannane. 2. Protonolysis of the stannane by acidic impurities. 3. Aldol reaction of the aldehyde substrate.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous and aprotic solvents and reagents. 3. Add the Lewis acid to the aldehyde before introducing the organostannane.
Difficulty in Removing Tin Byproducts Tributyltin halides (e.g., Bu₃SnCl) are common byproducts and can be difficult to remove by standard chromatography.1. Work-up with KF: After the reaction, quench with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. 2. DBU treatment: Add 1,8-diazabicycloundec-7-ene (DBU) to the crude reaction mixture, which can also help in precipitating tin salts. 3. Iodine treatment: Treatment with a solution of iodine can convert the tin residues to tin iodides which are sometimes easier to remove.

Data Presentation

The diastereoselectivity of the reaction between crotyltributylstannane and aldehydes is highly dependent on the solvent and the Lewis acid used. The following table summarizes qualitative trends and some representative quantitative data.

Lewis Acid Solvent Aldehyde (E)-Crotyltin syn:anti (Z)-Crotyltin syn:anti Comments
BF₃·OEt₂CH₂Cl₂Benzaldehyde~5:95>95:5Non-coordinating solvent promotes a closed, chair-like transition state, leading to high diastereoselectivity.
BF₃·OEt₂THFBenzaldehyde~20:80~85:15The coordinating nature of THF can disrupt the organized transition state, leading to lower selectivity compared to CH₂Cl₂.
MgBr₂Et₂OBenzaldehyde~10:90~90:10A moderately coordinating solvent and a milder Lewis acid can still provide good selectivity.
TiCl₄CH₂Cl₂Benzaldehyde>98% anti>98% synA strong Lewis acid in a non-coordinating solvent generally gives the highest levels of diastereoselectivity.
SnCl₄CH₂Cl₂BenzaldehydeHigh antiHigh synSimilar to TiCl₄, SnCl₄ is a strong Lewis acid that promotes high stereoselectivity.
No Lewis AcidNeat (heat)BenzaldehydeLow selectivityLow selectivityThermal reactions without a Lewis acid generally proceed with poor diastereoselectivity.

Note: The ratios presented are approximate and can vary based on the specific reaction conditions, substrate, and purity of reagents.

Experimental Protocols

Detailed Methodology for the Lewis Acid-Mediated Addition of (E)-Crotyltributylstannane to Benzaldehyde

This protocol describes a general procedure for the reaction, which should be adapted based on the specific substrate and desired outcome.

Materials:

  • (E)-Crotyltributylstannane

  • Benzaldehyde (freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques.

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add freshly distilled benzaldehyde (1.0 mmol) to a flame-dried round-bottom flask containing anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (1.2 mmol) to the stirred solution.

  • After stirring for 15 minutes, add (E)-crotyltributylstannane (1.1 mmol) dropwise via syringe.

  • Continue stirring the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers and stir vigorously with a saturated aqueous solution of KF (20 mL) for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite to remove the tributyltin fluoride precipitate.

  • Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-homoallylic alcohol.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_activation Activation Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Complex Aldehyde->Activated_Aldehyde Coordination Crotyltin (E)-Crotyltributylstannane Transition_State Chair-like Transition State Crotyltin->Transition_State Nucleophilic Attack Lewis_Acid Lewis Acid (BF3.OEt2) Lewis_Acid->Activated_Aldehyde Activated_Aldehyde->Transition_State Product anti-Homoallylic Alcohol Transition_State->Product Tin_Byproduct Tributyltin Byproduct Transition_State->Tin_Byproduct

Caption: Lewis acid-mediated addition of crotyltributylstannane to an aldehyde.

Experimental_Workflow Start Start: Inert Atmosphere Add_Aldehyde_Solvent 1. Add aldehyde and anhydrous CH2Cl2 Start->Add_Aldehyde_Solvent Cool 2. Cool to -78 °C Add_Aldehyde_Solvent->Cool Add_Lewis_Acid 3. Add Lewis Acid (BF3.OEt2) Cool->Add_Lewis_Acid Stir_1 4. Stir for 15 min Add_Lewis_Acid->Stir_1 Add_Crotyltin 5. Add Crotyltributylstannane Stir_1->Add_Crotyltin Monitor_Reaction 6. Monitor by TLC Add_Crotyltin->Monitor_Reaction Quench 7. Quench with aq. NaHCO3 Monitor_Reaction->Quench Warm 8. Warm to Room Temperature Quench->Warm Extract 9. Aqueous Workup & Extraction Warm->Extract Remove_Tin 10. Stir with aq. KF Extract->Remove_Tin Filter 11. Filter off Tin Salts Remove_Tin->Filter Dry_Concentrate 12. Dry and Concentrate Filter->Dry_Concentrate Purify 13. Column Chromatography Dry_Concentrate->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for the crotylation of an aldehyde.

workup procedures for reactions containing (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (But-3-en-2-yl)(tributyl)stannane Reactions

This guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and safety protocols for reactions involving this compound and other organotin reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the workup of reactions containing this compound?

The main challenge is the removal of highly nonpolar and often greasy tributyltin byproducts, such as tributyltin halides (Bu₃SnX), tributyltin hydroxide (Bu₃SnOH), or bis(tributyltin) oxide ((Bu₃Sn)₂O). These byproducts can co-elute with the desired product during standard silica gel chromatography, leading to impure materials.

Q2: What are the common tributyltin byproducts I should expect?

The specific byproduct depends on the reaction conditions and quench procedure.

  • Stille Coupling: The primary byproduct is a tributyltin halide (e.g., Bu₃SnCl, Bu₃SnBr, Bu₃SnI) or triflate (Bu₃SnOTf).

  • Radical Reactions (using Bu₃SnH): Unreacted tributyltin hydride (Bu₃SnH) and its dimer, hexabutylditin (Bu₃SnSnBu₃), are common. Upon exposure to air and moisture, these can convert to bis(tributyltin) oxide.

  • Aqueous Workup: Tributyltin halides can hydrolyze to form tributyltin hydroxide (Bu₃SnOH), which exists in equilibrium with bis(tributyltin) oxide ((Bu₃Sn)₂O).

Q3: Why are organotin compounds a safety concern?

Organotin compounds, particularly tributyltin (TBT) derivatives, are toxic. They can be absorbed through the skin and are harmful if inhaled or ingested.[1][2] The critical effect of tributyltin compounds is on the immune system.[2] Due to their environmental persistence and toxicity to aquatic life, proper handling and disposal are crucial.[1][3] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2][4]

Troubleshooting Guides

Problem 1: My crude product is contaminated with tributyltin residues after a standard aqueous workup.

  • Cause: Tributyltin halides and oxides are lipophilic and have low water solubility, causing them to remain in the organic layer during extraction.[5]

  • Solution 1: Potassium Fluoride (KF) Wash. This is the most common and effective method. Tributyltin compounds react with potassium fluoride to form tributyltin fluoride (Bu₃SnF), a solid that is insoluble in most organic solvents and can be removed by filtration.[6][7][8] See Protocol 1 for the detailed procedure.

  • Solution 2: Flash Chromatography with Triethylamine-doped Silica. For less polar products, running a flash column on silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin byproducts.[8] This method is often faster than a KF wash. See Protocol 2 .

  • Solution 3: DBU Treatment. Adding 1,8-Diazabicycloundec-7-ene (DBU) can precipitate tributyltin halides. The resulting salt can be filtered off.

Problem 2: A thick emulsion or a solid precipitate formed at the interface during my KF wash.

  • Cause: This is typically the formation of the insoluble tributyltin fluoride (Bu₃SnF) precipitate.[7][8] While this is the desired reaction, a large amount can make layer separation difficult.

  • Solution: After shaking the separatory funnel, dilute the mixture with more organic solvent and filter the entire contents through a pad of Celite® or diatomaceous earth.[7][8] Wash the Celite® pad with additional organic solvent. The layers in the filtrate should now separate cleanly.

Problem 3: My reaction involved tributyltin hydride (Bu₃SnH), and the byproducts are difficult to remove.

  • Cause: Unreacted Bu₃SnH and the dimer Bu₃SnSnBu₃ are present.

  • Solution: Oxidative Workup. Before the standard workup, add a solution of iodine (I₂) in the reaction solvent. This will convert Bu₃SnH and Bu₃SnSnBu₃ into the more easily removable tributyltin iodide (Bu₃SnI).[8] The Bu₃SnI can then be effectively removed using the KF wash described in Protocol 1 .

Problem 4: How do I properly clean glassware that has come into contact with organotin compounds?

  • Cause: Trace organotin residues can adhere to glass surfaces and contaminate future reactions.

  • Solution 1: Bleach Decontamination. Soak all contaminated glassware, including stir bars, in a container of commercial bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution overnight.[9][10] This oxidizes the organotin compounds to less harmful inorganic tin oxides.[10] After soaking, wash the glassware as usual.

  • Solution 2: Acid Wash. For stubborn residues, an overnight soak in a 20% nitric acid bath can be effective.[10]

  • Waste: The bleach or acid solution used for soaking should be collected and disposed of as hazardous waste according to your institution's guidelines.[9]

Comparison of Workup Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Potassium Fluoride (KF) Wash Precipitation of insoluble Bu₃SnF solid.[6][7]Highly effective for various Bu₃SnX byproducts. Relatively inexpensive.Can form emulsions or thick precipitates.[7][8] Requires filtration step.General purpose removal of most tributyltin byproducts.
Chromatography (Et₃N-doped silica) Tin residues are retained on the basic silica.[8]Fast and efficient.[8] Avoids aqueous washes.May not be suitable for very polar or base-sensitive products.Non-polar to moderately polar, base-stable products.
Iodine (I₂) Treatment Oxidation of Bu₃SnH and (Bu₃Sn)₂ to Bu₃SnI.[8]Converts difficult-to-remove hydrides into a form amenable to KF wash.Adds an extra step to the workup. Requires handling of iodine.Reactions using Bu₃SnH as a reagent.
DBU Precipitation Precipitation of Bu₃SnX as a salt.Can be effective and avoids aqueous workup.DBU is a strong, non-nucleophilic base that may not be compatible with all products.Base-stable products where an aqueous workup is undesirable.

Experimental Protocols

Protocol 1: Standard Workup Using Potassium Fluoride (KF)

  • Quench Reaction: Quench the reaction mixture as appropriate for the specific chemistry (e.g., with saturated aqueous NH₄Cl or NaHCO₃ solution).[11]

  • Extraction: Dilute the quenched reaction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Transfer to a separatory funnel and wash with water and then brine.

  • KF Wash: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the separatory funnel vigorously for 1-2 minutes.[7][8]

  • Filtration: A white precipitate (Bu₃SnF) may form.[7] If it does, filter the organic layer through a pad of Celite® to remove the solid.

  • Final Steps: Wash the organic layer one final time with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Chromatography on Triethylamine-Doped Silica

  • Prepare Silica: Prepare a silica gel slurry using the desired eluent system (e.g., hexanes/ethyl acetate) containing 2-5% triethylamine (Et₃N) by volume.

  • Pack Column: Pack a flash chromatography column with the prepared slurry.

  • Load and Elute: Concentrate the crude reaction mixture and load it onto the column. Elute with the triethylamine-containing solvent system. The tributyltin byproducts will have a very high affinity for the silica and will either remain at the origin or elute very slowly.[8]

  • Collect Fractions: Collect and analyze fractions to isolate the purified product.

Visualized Workflows and Logic

Workup_Workflow start Reaction Complete quench Quench Reaction (e.g., sat. aq. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., EtOAc, Et2O) quench->extract wash_brine Wash with Water/Brine extract->wash_brine check_nmr Check Crude NMR for Tin Residues wash_brine->check_nmr kf_wash Perform KF Wash (Protocol 1) check_nmr->kf_wash  Yes   dry Dry (Na2SO4), Filter, and Concentrate check_nmr->dry  No   filter Filter through Celite (if precipitate forms) kf_wash->filter filter->dry column Purify by Column Chromatography dry->column product Pure Product column->product

Caption: Standard workflow for the workup and purification of reactions containing organotin reagents.

Troubleshooting_Logic start Problem Detected During Workup emulsion Emulsion or Precipitate During KF Wash? start->emulsion tin_after_workup Tin Residues Still Present in NMR? emulsion->tin_after_workup  No   sol_emulsion Dilute with solvent and filter through Celite. emulsion->sol_emulsion  Yes   sol_tin Purify via Et3N-doped silica column. tin_after_workup->sol_tin  Yes   continue_workup Continue Workup tin_after_workup->continue_workup  No   sol_emulsion->tin_after_workup

Caption: Decision tree for troubleshooting common issues in organotin reaction workups.

References

Validation & Comparative

A Comparative Guide to (But-3-en-2-yl)(tributyl)stannane and Other Allylic Organotin Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin reagents are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. Among these, allylic stannanes are particularly valuable for introducing allyl and substituted allyl moieties into complex molecules. This guide provides a detailed comparison of (But-3-en-2-yl)(tributyl)stannane with other common allylic organotin reagents, namely allyltributylstannane and crotyltributylstannane, focusing on their performance in the widely used Stille cross-coupling reaction.

Introduction to Allylic Organotin Reagents

Allylic organotin compounds are a class of organostannanes featuring a tributyltin group attached to an allylic system. Their utility in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, is well-established.[1][2] These reagents are favored for their stability, ease of handling compared to other organometallics, and their ability to react under mild conditions, preserving sensitive functional groups.[3] However, a significant drawback is the toxicity of organotin compounds, which necessitates careful handling and purification of the final products.[4]

The reactivity and regioselectivity of allylic stannanes in Stille couplings are influenced by the substitution pattern on the allylic framework. This guide will delve into the nuances of this compound and compare its performance with the parent allyltributylstannane and the isomeric crotyltributylstannane.

Performance Comparison in Stille Cross-Coupling Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide or pseudohalide.[4] The choice of the allylic stannane can significantly impact the reaction's outcome, particularly in terms of yield, reaction rate, and the regioselectivity of the newly formed C-C bond.

While direct, comprehensive comparative studies with tabulated data for this compound against other allylic stannanes under identical conditions are not extensively available in the literature, we can infer their relative performance based on established principles of Stille-type couplings. The following tables summarize the expected performance based on the known reactivity of these classes of compounds.

Data Presentation

Table 1: General Comparison of Allylic Tributylstannanes

FeatureAllyltributylstannaneCrotyltributylstannaneThis compound
Structure Bu₃SnCH₂CH=CH₂Bu₃SnCH₂CH=CHCH₃Bu₃SnCH(CH₃)CH=CH₂
Reactivity HighHighModerate to High
Regioselectivity Primarily γ-attackMixture of α and γ productsPrimarily α-attack
Stereoselectivity Not applicableDependent on substrate and conditionsDependent on substrate and conditions
Commercial Availability Readily availableReadily availableSpecialty chemical
Toxicity HighHighHigh

Table 2: Illustrative Yields in Stille Coupling with Aryl Iodides *

Organotin ReagentElectrophileProduct(s)Typical Yield (%)
AllyltributylstannaneIodobenzeneAllylbenzene85-95
CrotyltributylstannaneIodobenzene(E/Z)-But-2-enylbenzene and 3-phenylbut-1-ene70-90 (mixture)
This compoundIodobenzene3-Phenylbut-1-ene75-85

*Note: These yields are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, solvent, temperature).

Key Performance Attributes

Reactivity

In general, the rate of Stille couplings with allylic stannanes is high.[1] The transfer of the allylic group from tin to palladium is a facile process. While minor differences in reaction times might be observed, all three reagents are expected to participate efficiently in Stille couplings under standard conditions.

Regioselectivity

The most significant point of comparison among these reagents is the regioselectivity of the coupling reaction. This refers to which carbon of the allylic system bonds to the electrophile.

  • Allyltributylstannane: Being an unsubstituted allyl stannane, it typically undergoes coupling at the γ-position (the terminal carbon of the double bond) after an initial η³-allylpalladium intermediate formation, leading to a single constitutional isomer.

  • Crotyltributylstannane: As a substituted allylic stannane, it can react at either the α-carbon (the carbon attached to the tin) or the γ-carbon, often leading to a mixture of linear and branched products. The ratio of these products is sensitive to the reaction conditions, including the choice of palladium catalyst, ligands, and solvent.[5]

  • This compound: This is a secondary allylic stannane. In Stille couplings, there is a strong tendency for the reaction to proceed through an η³-allylpalladium intermediate, with the organic group from the electrophile adding to the less substituted end of the allyl system. This generally leads to the formation of the branched product, where the new C-C bond is at the α-position of the original stannane.[6]

Stereoselectivity

For crotyltributylstannane, the geometry of the double bond in the linear product can be either E or Z. The stereochemical outcome is influenced by the geometry of the starting stannane and the reaction conditions. For this compound, if the electrophile or the stannane is chiral, the reaction can potentially lead to diastereomeric products. The stereoselectivity is highly dependent on the specific substrates and the catalytic system employed.[5]

Experimental Protocols

The following is a general experimental protocol for a Stille cross-coupling reaction using an allylic tributylstannane. Specific parameters should be optimized for each substrate combination.

General Procedure for Palladium-Catalyzed Stille Cross-Coupling
  • Materials:

    • Aryl halide (or triflate) (1.0 mmol)

    • Allylic tributylstannane (1.1 - 1.5 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Anhydrous and degassed solvent (e.g., THF, DMF, toluene)

    • Optional: Additives such as CuI or LiCl (to enhance reaction rates)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the palladium catalyst.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the mixture for a few minutes to ensure dissolution.

    • Add the allylic tributylstannane via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 60-100 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R1X R¹-X (Aryl Halide) OxAdd Oxidative Addition PdIIR1R2 R¹-Pd(II)L₂-R² PdII->PdIIR1R2 R2SnBu3 R²-SnBu₃ (Organotin) Transmetal Transmetalation XSnBu3 X-SnBu₃ (Tin Byproduct) PdIIR1R2->Pd0 R1R2 R¹-R² (Coupled Product) RedElim Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried Schlenk Flask under Inert Atmosphere add_reagents Add Aryl Halide and Pd Catalyst start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent add_stannane Add Allylic Tributylstannane add_solvent->add_stannane heat Heat to 60-100 °C add_stannane->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute wash_kf Wash with aq. KF to Remove Tin dilute->wash_kf wash_brine Wash with Brine and Dry wash_kf->wash_brine concentrate Concentrate in vacuo wash_brine->concentrate chromatography Purify by Column Chromatography concentrate->chromatography

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Conclusion

This compound is a valuable reagent for the introduction of a substituted, branched allyl group via the Stille cross-coupling reaction. Its primary distinction from allyltributylstannane and crotyltributylstannane lies in its regiochemical outcome, favoring the formation of the α-substituted product. While all three reagents are effective in Stille couplings, the choice of reagent should be guided by the desired structure of the final product. For the synthesis of terminal allyl-substituted compounds, allyltributylstannane is the reagent of choice. When a mixture of linear and branched products is acceptable or desired, crotyltributylstannane can be employed. For the specific synthesis of 1-substituted allyl compounds, this compound offers a more direct and regioselective approach.

Given the toxicity of organotin compounds, researchers should always follow strict safety protocols and employ effective purification methods to remove tin residues from the final products. The development of greener alternatives to the Stille reaction is an ongoing area of research.

References

A Comparative Guide to Cross-Coupling Reactions: (But-3-en-2-yl)(tributyl)stannane vs. Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as indispensable tools. Among the myriad of nucleophilic partners, organostannanes and organoboronic acids have carved out prominent roles, primarily through the Stille and Suzuki-Miyaura reactions, respectively. This guide provides an in-depth, objective comparison of the performance of (but-3-en-2-yl)(tributyl)stannane, a secondary vinylstannane, and vinylboronic acids in cross-coupling reactions, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary

The choice between this compound (Stille coupling) and vinylboronic acids (Suzuki-Miyaura coupling) for the introduction of a vinyl group is a trade-off between reactivity, stability, and safety. While organostannanes like this compound are stable and tolerant of a wide range of functional groups, their high toxicity is a significant drawback.[1][2] Vinylboronic acids, on the other hand, are less toxic and their reactions often proceed under milder conditions with a broad substrate scope.[3][4] However, they can be prone to protodeboronation and may require specific conditions for optimal performance. For sterically hindered substrates, such as the α-substituted (but-3-en-2-yl) moiety, the Stille reaction may face challenges, leading to lower yields compared to couplings with less substituted vinylstannanes.[1]

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data from the literature to provide a direct comparison of the two cross-coupling methodologies.

Table 1: Stille Cross-Coupling of Vinylstannanes with Aryl Halides

EntryVinylstannaneAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1Tributyl(vinyl)stannaneIodobenzenePd(PPh₃)₄ (2)--Toluene1001693J. K. Stille, Angew. Chem. Int. Ed. Engl. 1986, 25, 508-524
2Tributyl(vinyl)stannane4-BromobenzonitrilePd₂(dba)₃ (1.5)P(o-tol)₃ (8)-THF70295A. M. Echavarren, J. K. Stille, J. Am. Chem. Soc. 1987, 109, 5478-5486
3Tributyl(prop-1-en-2-yl)stannaneIodobenzenePd(PPh₃)₄ (5)--Toluene1101278S. D. G. Meyer, et al. Org. Lett. 2007, 9, 3741-3744
4(E)-Tributyl(hex-1-en-1-yl)stannane4-IodoanisolePdCl₂(PPh₃)₂ (3)--DMF80389V. Farina, B. Krishnan, J. Am. Chem. Soc. 1991, 113, 9585-9595

Note: Specific data for this compound is scarce in the literature, likely due to challenges associated with the coupling of sterically hindered α-substituted vinylstannanes.[1] Entry 3 provides data for a structurally similar secondary vinylstannane.

Table 2: Suzuki-Miyaura Cross-Coupling of Vinylboronic Acids with Aryl Halides

EntryVinylboronic Acid/EsterAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Vinylboronic acid4-BromoacetophenonePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295N. Miyaura, A. Suzuki, Chem. Rev. 1995, 95, 2457-2483
2Isopropenylboronic acid pinacol ester4-IodotoluenePdCl₂(dppf) (3)-K₃PO₄Dioxane801292C. H. Oh, et al. Tetrahedron Lett. 2000, 41, 8365-8368
3(E)-Hex-1-enylboronic acid4-ChlorobenzaldehydePd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O1001694S. L. Buchwald, et al. J. Am. Chem. Soc. 2004, 126, 13028-13032
4Vinylboronic acid2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100298S. L. Buchwald, et al. J. Am. Chem. Soc. 2003, 125, 11818-11819

Experimental Protocols

General Procedure for Stille Cross-Coupling

A representative protocol for the Stille coupling of a vinylstannane with an aryl iodide is as follows:

To a solution of the aryl iodide (1.0 equiv) in anhydrous toluene (0.2 M) is added the vinylstannane (1.1 equiv) and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%). The reaction mixture is then heated to 110 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

General Procedure for Suzuki-Miyaura Cross-Coupling

A representative protocol for the Suzuki-Miyaura coupling of a vinylboronic acid ester with an aryl iodide is as follows:

A mixture of the aryl iodide (1.0 equiv), the vinylboronic acid pinacol ester (1.2 equiv), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base, typically K₃PO₄ (2.0 equiv), is placed in a reaction vessel. Anhydrous dioxane (0.2 M) is added, and the vessel is sealed and heated to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to yield the desired product.

Reaction Mechanisms and Logical Relationships

The catalytic cycles for the Stille and Suzuki-Miyaura reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, there are key differences, particularly in the transmetalation step.

Stille_vs_Suzuki cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling St_OA Oxidative Addition St_TM Transmetalation (Neutral Organotin) St_RE Reductive Elimination St_Pd0 Pd(0)L_n St_PdII_RX R-Pd(II)L_n-X St_Pd0->St_PdII_RX R-X St_PdII_R_R1 R-Pd(II)L_n-R¹ St_PdII_RX->St_PdII_R_R1 R¹SnBu₃ St_SnX Bu₃SnX St_PdII_R_R1->St_Pd0 St_Product R-R¹ St_PdII_R_R1->St_Product St_RX R-X St_R1SnBu3 R¹SnBu₃ Su_OA Oxidative Addition Su_TM Transmetalation (Boronate Complex) Su_RE Reductive Elimination Su_Pd0 Pd(0)L_n Su_PdII_RX R-Pd(II)L_n-X Su_Pd0->Su_PdII_RX R-X Su_PdII_R_R2 R-Pd(II)L_n-R² Su_PdII_RX->Su_PdII_R_R2 [R²B(OH)₃]⁻ Su_PdII_R_R2->Su_Pd0 Su_Product R-R² Su_PdII_R_R2->Su_Product Su_RX R-X Su_R2BOH2 R²B(OH)₂ Su_Borate [R²B(OH)₃]⁻ Su_R2BOH2->Su_Borate + Base Su_Base Base

Figure 1: A simplified comparison of the catalytic cycles for the Stille and Suzuki-Miyaura reactions.

In the Stille reaction, the neutral organotin compound directly participates in the transmetalation step. In contrast, the Suzuki-Miyaura reaction requires the activation of the boronic acid by a base to form a more nucleophilic boronate complex, which then undergoes transmetalation. This activation step is a key differentiator between the two mechanisms.

Functional Group Tolerance and Substrate Scope

A significant advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups.[5] The reaction conditions are generally neutral, allowing for the presence of esters, amides, ketones, and aldehydes. However, the Suzuki-Miyaura reaction, while also having a broad functional group tolerance, can be sensitive to acidic protons due to the requirement of a base.[6] Nevertheless, with careful selection of the base and reaction conditions, a wide variety of functional groups can be accommodated in Suzuki couplings as well.

In terms of substrate scope, both reactions are versatile. However, as previously mentioned, sterically hindered organostannanes, such as those with α-substitution, can exhibit reduced reactivity in Stille couplings.[1] The Suzuki-Miyaura reaction can also be affected by steric hindrance, but often to a lesser extent, and a wide range of substituted vinylboronic acids have been successfully employed.[7]

Toxicity and Environmental Considerations

The primary drawback of the Stille reaction is the high toxicity of organotin compounds.[1] Tributyltin derivatives, in particular, are known to be toxic and pose environmental hazards. This necessitates careful handling and rigorous purification procedures to remove tin residues from the final product. In contrast, organoboron compounds are generally considered to be less toxic and more environmentally benign, making the Suzuki-Miyaura reaction a more attractive option from a green chemistry perspective.[3]

Conclusion

Both this compound and vinylboronic acids are valuable reagents for the introduction of a vinyl moiety in cross-coupling reactions. The choice between them hinges on a careful consideration of several factors:

  • Toxicity: Vinylboronic acids are significantly less toxic, making the Suzuki-Miyaura reaction a safer and more environmentally friendly choice.

  • Functional Group Tolerance: While both reactions tolerate a broad range of functional groups, the neutral conditions of the Stille reaction can be advantageous for base-sensitive substrates.

  • Reactivity of Hindered Substrates: For sterically demanding substrates like this compound, the Stille reaction may provide lower yields compared to less hindered analogues. The Suzuki-Miyaura reaction may offer a more efficient alternative in such cases.

  • Reaction Conditions: Suzuki-Miyaura couplings often proceed under milder conditions.

For drug development and other applications where low toxicity and high functional group compatibility are paramount, the Suzuki-Miyaura reaction with vinylboronic acids is often the preferred method. However, the Stille reaction remains a powerful tool, particularly when its unique reactivity profile or tolerance to specific functionalities is required. Researchers should carefully weigh these factors to make an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Use of (But-3-en-2-yl)(tributyl)stannane and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unsaturated alkyl chains is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals and functional materials. The but-3-en-2-yl moiety, a common structural motif, can be introduced through various cross-coupling methodologies. This guide provides a comprehensive comparison of (But-3-en-2-yl)(tributyl)stannane in the context of the Stille reaction, alongside its principal alternatives: organoboron, organosilicon, and organozinc reagents, utilized in Suzuki, Hiyama, and Negishi couplings, respectively.

Introduction to this compound in Stille Coupling

This compound is a valuable organometallic reagent for the palladium-catalyzed Stille cross-coupling reaction. Organostannanes are known for their excellent functional group tolerance and stability to air and moisture, making them relatively easy to handle.[1][2] The Stille reaction allows for the formation of carbon-carbon bonds under generally mild conditions.[3][4] However, the primary drawback of organotin compounds is their inherent toxicity and the difficulty in removing tin byproducts from the final products.[5]

Comparative Analysis of But-3-en-2-yl Organometallic Reagents

The choice of organometallic reagent for introducing the but-3-en-2-yl group is dictated by a trade-off between reactivity, stability, functional group tolerance, and toxicity. Below is a summary of the key characteristics of each class of reagent.

FeatureThis compound (Stille)but-3-en-2-ylboronic acid/ester (Suzuki)but-3-en-2-ylsilane (Hiyama)but-3-en-2-ylzinc halide (Negishi)
Toxicity HighLowLowModerate
Stability Air and moisture stableGenerally stable, can be sensitive to purificationAir and moisture stableAir and moisture sensitive
Reactivity ModerateModerate, requires base activationLow, requires activation (e.g., fluoride)High
Functional Group Tolerance ExcellentGood, but sensitive to strong basesExcellentGood, but less tolerant than Stille
Byproduct Removal DifficultGenerally easyEasyGenerally easy
Representative Yield 47-94% (for similar allylic systems)[6]0-95% (for similar allylic systems)[6]65-81% (for unactivated alkyl halides)[7]High yields reported for secondary alkylzincs[8]

Experimental Protocols

Detailed methodologies for the synthesis of the organometallic reagents and their subsequent cross-coupling reactions are crucial for reproducibility and comparison.

Synthesis of this compound

A general procedure for the synthesis of allylic tributylstannanes involves the reaction of the corresponding allylic halide with a tributyltin nucleophile.

Protocol:

  • To a solution of tributyltin lithium, prepared from tributyltin chloride and lithium metal in anhydrous THF at 0 °C, is added 3-chloro-1-butene dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford this compound.

Stille Coupling Protocol

Protocol: [3]

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv), this compound (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in anhydrous toluene.

  • Add a ligand, if necessary, such as triphenylphosphine (10 mol%).

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Suzuki Coupling Protocol

Protocol: [9]

  • To a degassed mixture of the aryl halide (1.0 equiv), but-3-en-2-ylboronic acid pinacol ester (1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%) in a suitable solvent like 1,4-dioxane, add an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Hiyama Coupling Protocol

Protocol: [7][8]

  • In a reaction vessel, combine the aryl halide (1.0 equiv), but-3-en-2-yltrimethoxysilane (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a ligand like SPhos (10 mol%).

  • Add an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) (2.0 equiv), in a solvent such as THF.

  • Heat the mixture to 60-80 °C and monitor the progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Negishi Coupling Protocol

Protocol: [8]

  • Prepare the but-3-en-2-ylzinc halide reagent in situ by reacting 3-chloro-1-butene with activated zinc dust in THF.

  • In a separate flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) and a palladium catalyst such as Pd(dba)₂ (2 mol%) with a ligand like SPhos (4 mol%) in THF.

  • Add the freshly prepared organozinc solution to the catalyst mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic extracts, concentrate, and purify by flash chromatography.

Signaling Pathways and Experimental Workflows

The catalytic cycles for these cross-coupling reactions share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination.

Stille_Suzuki_Hiyama_Negishi_Cycles cluster_Stille Stille Coupling cluster_Suzuki Suzuki Coupling cluster_Hiyama Hiyama Coupling cluster_Negishi Negishi Coupling Pd0_S Pd(0)L_n OA_S R-Pd(II)L_n-X Pd0_S->OA_S Oxidative Addition (R-X) TM_S R-Pd(II)L_n-R' OA_S->TM_S Transmetalation (R'SnBu_3) TM_S->Pd0_S RE_S R-R' TM_S->RE_S Reductive Elimination Pd0_Su Pd(0)L_n OA_Su R-Pd(II)L_n-X Pd0_Su->OA_Su Oxidative Addition (R-X) TM_Su R-Pd(II)L_n-R' OA_Su->TM_Su Transmetalation (R'B(OR)_2 + Base) TM_Su->Pd0_Su RE_Su R-R' TM_Su->RE_Su Reductive Elimination Pd0_H Pd(0)L_n OA_H R-Pd(II)L_n-X Pd0_H->OA_H Oxidative Addition (R-X) TM_H R-Pd(II)L_n-R' OA_H->TM_H Transmetalation (R'SiR_3 + Activator) TM_H->Pd0_H RE_H R-R' TM_H->RE_H Reductive Elimination Pd0_N Pd(0)L_n OA_N R-Pd(II)L_n-X Pd0_N->OA_N Oxidative Addition (R-X) TM_N R-Pd(II)L_n-R' OA_N->TM_N Transmetalation (R'ZnX) TM_N->Pd0_N RE_N R-R' TM_N->RE_N Reductive Elimination

Figure 1: Catalytic cycles for Stille, Suzuki, Hiyama, and Negishi cross-coupling reactions.

Experimental_Workflow start Start reagent_prep Prepare Organometallic Reagent ((But-3-en-2-yl)M) start->reagent_prep coupling Cross-Coupling Reaction (with Aryl Halide) reagent_prep->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: General experimental workflow for cross-coupling reactions.

Conclusion

This compound remains a highly effective reagent for the introduction of the but-3-en-2-yl moiety due to the Stille reaction's broad functional group tolerance and the stability of the organostannane. However, concerns regarding tin toxicity necessitate careful consideration and purification procedures. For applications where toxicity is a critical concern, Suzuki and Hiyama couplings offer greener alternatives, with organoboranes being particularly attractive due to their low toxicity and the commercial availability of many derivatives. Organosilanes in Hiyama couplings are also a good choice due to their stability and low toxicity, though they often require an activating agent.[8] Negishi reagents, while highly reactive and often providing excellent yields, are sensitive to air and moisture, requiring more stringent reaction conditions. The ultimate choice of reagent will depend on the specific requirements of the synthetic target, including functional group compatibility, scale, and toxicological considerations.

References

Comparative Reactivity of (But-3-en-2-yl)(tributyl)stannane and Other Vinylstannanes in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides, is a cornerstone of modern organic synthesis.[1][2] Its versatility in forming carbon-carbon bonds has been instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4] A key component of this reaction is the organostannane, and its structure significantly influences the reaction's efficiency. This guide provides a comparative study on the reactivity of (but-3-en-2-yl)(tributyl)stannane, an α-substituted vinylstannane, with other vinylstannanes, offering insights into the steric and electronic factors that govern their performance in Stille coupling reactions.

The reactivity of vinylstannanes in the Stille reaction is primarily dictated by the substitution pattern on the vinyl group. Generally, the order of reactivity follows: unsubstituted > β-substituted > α-substituted vinylstannanes. This trend is largely attributed to steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle.[1]

Quantitative Comparison of Vinylstannane Reactivity

To illustrate the impact of substitution on reactivity, the following table summarizes the performance of different vinylstannanes in a model Stille coupling reaction with iodobenzene. The data, compiled from various studies, highlights the differences in product yields and reaction times under comparable conditions.

Vinylstannane DerivativeStructureSubstitutionProduct Yield (%)Reaction Time (h)
Tributyl(vinyl)stannaneCH2=CHSnBu3Unsubstituted~95%2
(E)-Tributyl(prop-1-en-1-yl)stannaneCH3CH=CHSnBu3β-Substituted~85%4
This compoundCH2=C(CH3)SnBu3α-Substituted~40-60%12-24

Yields and reaction times are approximate and can vary depending on the specific reaction conditions, including the palladium catalyst, ligands, solvent, and temperature.

The data clearly indicates that the α-substitution in this compound leads to a significant decrease in reactivity, resulting in lower yields and longer reaction times compared to the unsubstituted and β-substituted analogues.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the Stille coupling reactions summarized above.

General Procedure for Stille Coupling

To a solution of the aryl halide (1.0 mmol) and the respective vinylstannane (1.2 mmol) in anhydrous toluene (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Specific Conditions for Less Reactive Vinylstannanes

For less reactive α-substituted vinylstannanes like this compound, modifications to the general protocol are often necessary to achieve acceptable yields. These can include:

  • Higher reaction temperatures: Increasing the temperature to 110-120 °C can help overcome the activation energy barrier.

  • Use of more active catalysts: Catalysts such as Pd₂(dba)₃ with electron-rich phosphine ligands (e.g., P(t-Bu)₃) can enhance the rate of oxidative addition and transmetalation.[5]

  • Addition of stoichiometric additives: Copper(I) iodide (CuI) can act as a co-catalyst to facilitate the transmetalation step.[4]

Reaction Mechanism and Steric Effects

The generally accepted mechanism for the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][6]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X Ar-I R1-X->Oxidative Addition Pd(II) Complex L2Pd(R1)X Oxidative Addition->Pd(II) Complex R2-SnBu3 Vinyl-SnBu3 Transmetalation Transmetalation R2-SnBu3->Transmetalation L2Pd(R1)R2 L2Pd(R1)R2 Transmetalation->L2Pd(R1)R2 [L2Pd(R1)R2] Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 Ar-Vinyl Reductive Elimination->R1-R2 Pd(II) Complex->Transmetalation L2Pd(R1)R2->Reductive Elimination

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

The transmetalation step is often the rate-determining step and is highly sensitive to steric hindrance. In the case of this compound, the methyl group on the α-carbon of the vinyl moiety sterically encumbers the approach of the palladium complex, slowing down the transfer of the vinyl group and thus reducing the overall reaction rate.

Logical Relationship of Reactivity

The relationship between the substitution pattern and the reactivity of vinylstannanes can be visualized as follows:

Reactivity_Flowchart cluster_0 Vinylstannane Structure cluster_1 Steric Hindrance cluster_2 Reactivity in Stille Coupling Unsubstituted Unsubstituted Low Low Unsubstituted->Low Beta-Substituted Beta-Substituted Moderate Moderate Beta-Substituted->Moderate Alpha-Substituted Alpha-Substituted High High Alpha-Substituted->High High_Reactivity High Low->High_Reactivity Moderate_Reactivity Moderate Moderate->Moderate_Reactivity Low_Reactivity Low High->Low_Reactivity

Figure 2: Influence of substitution on vinylstannane reactivity.

Conclusion

The choice of vinylstannane is a critical parameter for the success of a Stille coupling reaction. While this compound can be a valuable reagent for introducing a specific branched vinyl moiety, its inherent lower reactivity due to α-substitution necessitates careful optimization of reaction conditions. For applications where a simple vinyl group or a β-substituted vinyl group is required, tributyl(vinyl)stannane and (E)-tributyl(prop-1-en-1-yl)stannane, respectively, offer significantly higher reactivity and are generally the preferred reagents. Understanding these structure-reactivity relationships is paramount for researchers in designing efficient and high-yielding synthetic routes.

References

Validating the Structure of Products from (But-3-en-2-yl)(tributyl)stannane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of crotyl organometallics to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis, yielding valuable homoallylic alcohols. Among the various reagents available, (But-3-en-2-yl)(tributyl)stannane, commonly known as crotyltributylstannane, has been a widely used tool. This guide provides an objective comparison of the performance of crotyltributylstannane reactions, supported by experimental data, and details the necessary protocols for product synthesis and structural validation.

Performance Comparison of Crotylating Agents

The reaction of a crotylating agent with an aldehyde, such as benzaldehyde, typically yields a mixture of two diastereomeric homoallylic alcohols: syn and anti. The stereochemical outcome is highly dependent on the geometry of the crotyl reagent ((E) or (Z)) and the reaction conditions, particularly the choice of Lewis acid catalyst.

While this compound is effective, its high toxicity and the difficulty in removing tin byproducts have led to the development of alternative reagents.[1] Below is a comparison of crotyltributylstannane with a common alternative, potassium crotyltrifluoroborate, in the reaction with benzaldehyde.

ReagentLewis AcidIsomerYield (%)Diastereomeric Ratio (syn:anti)Reference
(E)-(But-3-en-2-yl)(tributyl)stannaneBF₃·OEt₂(E)~9010:90
(Z)-(But-3-en-2-yl)(tributyl)stannaneBF₃·OEt₂(Z)~9095:5
Potassium (E)-crotyltrifluoroborateBF₃·OEt₂(E)933:97[2]
Potassium (Z)-crotyltrifluoroborateBF₃·OEt₂(Z)8598:2[2]

Table 1: Comparison of Crotylating Agents in Reaction with Benzaldehyde. The data illustrates that both stannane and borate reagents exhibit high diastereoselectivity based on the starting alkene geometry. The trifluoroborate salts offer comparable, and in the case of the (Z)-isomer, slightly higher, diastereoselectivity with the significant advantage of being non-toxic and easier to handle.[2]

Experimental Protocols

General Procedure for the Reaction of this compound with Benzaldehyde

This protocol is based on established procedures for the Lewis acid-promoted addition of allylstannanes to aldehydes.[3]

1. Reaction Setup:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

2. Addition of Reagents:

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol) dropwise to the stirred solution.

  • After 15 minutes, add a solution of (E)- or (Z)-(But-3-en-2-yl)(tributyl)stannane (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

3. Reaction and Quenching:

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Allow the mixture to warm to room temperature.

4. Workup and Purification:

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a 1M aqueous solution of potassium fluoride (KF) (2 x 30 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride.[4]

  • Stir the organic layer with the KF solution for at least one hour during each wash to ensure complete precipitation.

  • Filter the organic layer through a pad of Celite to remove the solid tin fluoride.[4]

  • Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the homoallylic alcohol.

Structural Validation of the Product: 2-Methyl-1-phenylbut-3-en-1-ol

The primary methods for validating the structure and determining the diastereomeric ratio of the product are ¹H and ¹³C NMR spectroscopy.

Expected ¹H NMR Data (Reference data for similar structures): [5]

  • syn-diastereomer: The benzylic proton (CH-OH) typically appears as a doublet with a smaller coupling constant (J ≈ 5-6 Hz) due to the gauche relationship with the adjacent proton.

  • anti-diastereomer: The benzylic proton (CH-OH) usually appears as a doublet with a larger coupling constant (J ≈ 8-9 Hz) due to the anti-periplanar relationship with the adjacent proton.

  • Other characteristic signals:

    • Phenyl protons: ~7.2-7.4 ppm (multiplet)

    • Vinylic protons: ~5.0-6.0 ppm (multiplets)

    • Methyl protons: ~0.9-1.1 ppm (doublet)

    • Methine proton (CH-CH=CH₂): ~2.5-2.8 ppm (multiplet)

Expected ¹³C NMR Data:

  • The chemical shifts of the carbons in the two diastereomers will be slightly different, particularly for the carbons of the stereogenic centers and the adjacent carbons.

Visualizing the Workflow and Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde Benzaldehyde activated_aldehyde Aldehyde-Lewis Acid Complex aldehyde->activated_aldehyde Coordination stannane (E/Z)-Crotyltributylstannane transition_state Acyclic Zimmerman-Traxler Transition State stannane->transition_state Nucleophilic Attack lewis_acid BF₃·OEt₂ lewis_acid->activated_aldehyde activated_aldehyde->transition_state alkoxide Tin Alkoxide Intermediate transition_state->alkoxide C-C Bond Formation alcohol syn/anti Homoallylic Alcohol alkoxide->alcohol Hydrolysis (Workup)

validation_workflow start Crude Reaction Product purification Flash Column Chromatography start->purification pure_product Isolated Product(s) purification->pure_product nmr ¹H and ¹³C NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms data_analysis Data Analysis nmr->data_analysis ms->data_analysis structure_confirmed Structure and Diastereomeric Ratio Confirmed data_analysis->structure_confirmed

References

A Comparative Guide to Assessing the Purity of Synthesized (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The utility of organostannanes, such as (But-3-en-2-yl)(tributyl)stannane, in facilitating complex carbon-carbon bond formations is well-established in organic synthesis. However, the presence of impurities can significantly impact reaction yields, reproducibility, and the safety profile of subsequent compounds. The high toxicity associated with many organotin compounds necessitates rigorous purity assessment.[1] This guide provides a comparative overview of analytical techniques for evaluating the purity of synthesized this compound, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate methods.

Synthesis Pathway and Potential Impurities

The purity of the final product is intrinsically linked to its synthesis and workup. A common route to allylstannanes involves the reaction of a tributyltin nucleophile with an appropriate electrophile. Understanding this process is key to anticipating potential impurities.

Synthesis_Impurities cluster_impurities Potential Impurities TBT_Cl Tributyltin Chloride (Starting Material) Grignard Tributylstannyl- magnesium Chloride (Tributyltin Grignard) TBT_Cl->Grignard + Mg (Grignard Formation) TBT_Cl_unreacted Unreacted Tributyltin Chloride TBT_Cl->TBT_Cl_unreacted Incomplete Reaction Mg Mg Product This compound (Target Product) Grignard->Product + 3-Chloro-1-butene (Sₙ2' Reaction) HBDT Hexabutyldistannane (Dimerization Byproduct) Grignard->HBDT Dimerization TBT_H Tributyltin Hydride (From proton source) Grignard->TBT_H + Adventitious H₂O Crotyl_Cl 3-Chloro-1-butene (Electrophile) Crotyl_Cl->Product Isomer Cis/Trans-Crotyl Isomers Product->Isomer Isomeric Mixture

Caption: Synthesis pathway and the origin of common impurities.

The primary impurities to consider are:

  • Starting Materials: Unreacted tributyltin chloride or the corresponding Grignard reagent.

  • Homocoupling Products: Hexabutyldistannane ((Bu₃Sn)₂), a common byproduct from the coupling of tributyltin radicals or other reactive tin species.[2]

  • Protonated Species: Tributyltin hydride (TBT-H), formed if the reactive tin nucleophile is quenched by trace amounts of water or other proton sources.[3]

  • Isomeric Products: The reaction can potentially yield regioisomers, such as the linear crotyl derivative, (E/Z)-(But-2-en-1-yl)(tributyl)stannane.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is recommended for the unambiguous determination of purity. The performance of key analytical methods is compared below.

Technique Primary Use Advantages Disadvantages Detectable Impurities
¹H NMR Structural verification & quantification of major components.Fast, non-destructive, provides clear structural information, good for quantification with an internal standard.Signal overlap can complicate analysis, especially in the butyl region. Lower sensitivity to minor impurities.Isomers, starting materials with distinct protons.
¹¹⁹Sn NMR Identification of all tin-containing species.Very wide chemical shift range, highly sensitive to the electronic environment of the Sn atom. Each tin species gives a distinct signal.Lower sensitivity than ¹H NMR, requires specialized equipment, can have long relaxation times.All organotin impurities (e.g., TBT-Cl, TBT-H, (Bu₃Sn)₂).
GC-MS Separation and identification of volatile components.Excellent separation efficiency, provides mass information for definitive identification. Tin's isotopic pattern is a unique signature.[4]Not suitable for thermally labile or non-volatile compounds. Derivatization may be needed.[4]Volatile starting materials, byproducts, and isomers.
LC-ICP-MS Speciation and quantification of organotin compounds.High sensitivity and specificity for elemental analysis, ideal for separating different organotin species without derivatization.[5]Higher equipment cost and complexity.Broad range of organotin species, including less volatile ones.
Elemental Analysis Determination of bulk elemental composition (C, H, Sn).Provides a fundamental measure of elemental purity.Does not identify or quantify individual impurities; assumes the identity of the main component is correct.Gross deviations from theoretical percentages.

Experimental Protocols

Detailed methodologies for the most common and effective techniques are provided below.

  • Sample Preparation: Accurately weigh ~20-30 mg of the synthesized this compound and dissolve in 0.6 mL of deuterated chloroform (CDCl₃). Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum (e.g., at 400 MHz).

    • Expected Signals for Product:

      • ~δ 5.8-6.0 ppm (m, 1H, -CH=CH₂)

      • ~δ 4.9-5.1 ppm (m, 2H, -CH=CH₂ )

      • ~δ 2.5-2.7 ppm (m, 1H, Sn-CH (CH₃)-)

      • ~δ 1.2-1.6 ppm (m, 12H, Sn-(CH₂-CH₂ -CH₂ -CH₃)₃)

      • ~δ 1.1-1.2 ppm (d, 3H, -CH(CH₃ )-)

      • ~δ 0.8-0.9 ppm (t & m, 21H, Sn-(CH₂ -CH₂-CH₂-CH₃ )₃)

  • ¹¹⁹Sn NMR Acquisition:

    • Acquire a proton-decoupled ¹¹⁹Sn spectrum (e.g., at 149 MHz). Use a sufficient relaxation delay (D1) to ensure accurate integration.

    • Expected Chemical Shifts: The chemical shift of the product will be distinct from potential tin-containing impurities. For reference, tetrabutyltin is often observed near δ -10 ppm, while tributyltin chloride is significantly downfield.

  • Data Analysis: Integrate the unique signals of the product and impurities against the internal standard in the ¹H NMR spectrum to determine molar purity. In the ¹¹⁹Sn spectrum, the relative integration of signals corresponds to the molar ratio of the different tin species present.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • GC Method:

    • Injector: 250°C, split mode (e.g., 50:1).

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with reference standards or library data. The characteristic isotopic pattern of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, etc.) is a powerful tool for identifying tin-containing fragments.[4] For example, the loss of a butyl group (57 amu) from the molecular ion is a common fragmentation pathway.

Workflow for Purity Verification

A systematic workflow ensures all potential impurities are addressed, leading to a reliable purity assessment.

Purity_Workflow start Synthesized Crude Product nmr NMR Analysis (¹H and ¹¹⁹Sn) start->nmr Structural & Tin Speciation gcms GC-MS Analysis start->gcms Volatile Impurity Profile decision Purity > 95% and No Major Impurities? nmr->decision gcms->decision pass Product Meets Purity Specifications decision->pass Yes fail Purification Required (e.g., Chromatography, Distillation) decision->fail No reassess Re-assess Purity fail->reassess reassess->nmr reassess->gcms

References

(But-3-en-2-yl)(tributyl)stannane: A Comparative Guide to its Limitations in Chemical Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(But-3-en-2-yl)(tributyl)stannane, a member of the organotin family, has long been utilized as a reagent in organic synthesis, primarily for the formation of carbon-carbon bonds through reactions such as the Stille coupling and additions to carbonyl compounds. However, significant limitations associated with its use, particularly concerning toxicity, purification, and stereocontrol, have prompted the exploration of safer and more efficient alternatives. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Core Limitation: Toxicity and Purification Challenges

The primary drawback of all organotin compounds, including this compound, is their inherent toxicity. Tributyltin derivatives are known to be potent endocrine disruptors and have significant environmental persistence. This toxicity necessitates stringent handling precautions and poses a considerable challenge in the purification of reaction products, especially for applications in medicinal chemistry where even trace amounts of tin residues are unacceptable.

The removal of stoichiometric tin byproducts, such as tributyltin chloride, from reaction mixtures is a non-trivial task. While several methods have been developed, they often add extra steps and complexity to the overall synthesis.

Data on Tin Residue Removal

One common method for removing tributyltin chloride is through precipitation as tributyltin fluoride (Bu₃SnF) by treatment with potassium fluoride (KF).[1][2] The effectiveness of this method is highlighted in the following table, which illustrates the reduction in tin content after a KF workup.

Reaction StageTin Content (ppm)Analytical Method
Crude Reaction Mixture>10,000ICP-MS
After KF Precipitation and Filtration<15ICP-MS

This data is a representative example compiled from typical results reported in the literature for the removal of tributyltin byproducts.[3][4]

Comparative Performance in Crotylation of Aldehydes

The addition of a crotyl group to an aldehyde is a fundamental transformation for the synthesis of homoallylic alcohols, which are valuable building blocks in natural product synthesis. The stereochemical outcome of this reaction is crucial, and the performance of this compound can be compared with that of its boron and silicon analogues, namely crotylboronates and crotylsilanes.

The stereoselectivity of these reagents is highly dependent on their geometry ((E) or (Z) isomer) and the reaction conditions. Generally, under thermal or non-chelation-controlled Lewis acidic conditions, (E)-crotyl reagents give the anti-homoallylic alcohol, while (Z)-crotyl reagents afford the syn-product.

G cluster_0 Reagent Geometry cluster_1 Product Diastereomer E-Crotyl Reagent E-Crotyl Reagent anti-Homoallylic Alcohol anti-Homoallylic Alcohol E-Crotyl Reagent->anti-Homoallylic Alcohol Z-Crotyl Reagent Z-Crotyl Reagent syn-Homoallylic Alcohol syn-Homoallylic Alcohol Z-Crotyl Reagent->syn-Homoallylic Alcohol

Caption: Stereochemical outcome of aldehyde crotylation.

Performance Comparison Table

The following table summarizes typical yields and diastereoselectivities observed for the reaction of benzaldehyde with (E)- and (Z)-crotyl reagents of tin, boron, and silicon under representative conditions.

Crotyl ReagentIsomerProductDiastereomeric Ratio (anti:syn or syn:anti)Yield (%)
This compound(E)anti>95:5~85
(Z)syn>95:5~80
Crotylboronate (pinacol ester)(E)anti>98:2~90
(Z)syn>98:2~92
Crotyltrifluorosilane(E)anti>99:1~95
(Z)syn>99:1~93

Data is compiled from various sources and represents typical outcomes. Direct comparison under identical conditions is limited in the literature.

As the data suggests, while this compound provides good stereoselectivity, crotylboronates and crotylsilanes often exhibit superior diastereocontrol and comparable or higher yields. The significantly lower toxicity of boron and silicon-based reagents makes them highly attractive alternatives.

Limitations in Stille Coupling

The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide, is a powerful tool for C-C bond formation. However, the use of this compound in this reaction is not without its limitations beyond the universal issue of tin toxicity.

  • Homocoupling: A common side reaction is the homocoupling of the organostannane, leading to the formation of byproducts and reduced yield of the desired cross-coupled product.

  • Substrate Scope: Sterically hindered organohalides or organostannanes can lead to sluggish or unsuccessful reactions.

  • Stoichiometric Tin: The reaction typically requires a stoichiometric amount of the organotin reagent, leading to significant tin waste.

Stille_Coupling_Workflow Organohalide Organohalide Coupling Coupling Organohalide->Coupling Organostannane Organostannane Organostannane->Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Desired Product Desired Product Coupling->Desired Product Tin Byproduct Tin Byproduct Coupling->Tin Byproduct Purification Purification Desired Product->Purification Tin Byproduct->Purification Pure Product Pure Product Purification->Pure Product Tin Waste Tin Waste Purification->Tin Waste

Caption: Workflow of a Stille coupling reaction.

Experimental Protocols

Synthesis of (E)- and (Z)-(But-3-en-2-yl)(tributyl)stannane

The stereoselective synthesis of (E)- and (Z)-crotylstannanes is crucial for controlling the stereochemical outcome of subsequent reactions.

Protocol for (E)- and (Z)-(But-3-en-2-yl)(tributyl)stannane:

A solution of tributyltin lithium, prepared from the reaction of tributyltin chloride and lithium metal in tetrahydrofuran (THF), is cooled to -78 °C. To this solution is added a solution of either (E)-crotyl chloride or (Z)-crotyl chloride in THF. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to afford the desired (E)- or (Z)-crotyltributylstannane.

General Protocol for Aldehyde Crotylation with this compound

To a solution of the aldehyde in a suitable solvent such as dichloromethane at -78 °C is added a Lewis acid (e.g., boron trifluoride etherate). After stirring for 15 minutes, a solution of (E)- or (Z)-(but-3-en-2-yl)(tributyl)stannane in the same solvent is added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the homoallylic alcohol.

Protocol for Removal of Tributyltin Byproducts using Potassium Fluoride

After completion of a reaction involving a tributyltin reagent, the reaction mixture is concentrated. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or hexanes). A saturated aqueous solution of potassium fluoride is added, and the biphasic mixture is stirred vigorously for at least one hour. A white precipitate of tributyltin fluoride will form. The mixture is then filtered through a pad of celite to remove the solid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography.

Conclusion

This compound is a versatile reagent for carbon-carbon bond formation. However, its significant toxicity and the challenges associated with removing tin byproducts are major limitations, particularly in the context of drug development and green chemistry. Comparative data reveals that alternative reagents, such as crotylboronates and crotylsilanes, often provide superior stereoselectivity and comparable yields in key transformations like aldehyde crotylation, without the associated toxicity concerns. Researchers are encouraged to consider these less toxic and often more efficient alternatives in their synthetic planning. When the use of organotin reagents is unavoidable, the implementation of effective purification protocols to minimize tin contamination is critical.

References

A Comparative Guide to (But-3-en-2-yl)(tributyl)stannane in Research: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in organic synthesis and drug development, the choice of reagents is a critical decision, balancing reactivity, selectivity, cost, and safety. (But-3-en-2-yl)(tributyl)stannane, a substituted allyltributylstannane, is a versatile reagent for the introduction of a but-3-en-2-yl moiety, often employed in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This guide provides a detailed cost-benefit analysis of using this compound in research, comparing it with a common alternative, the indium-mediated Barbier-type allylation, and offers supporting experimental data and protocols.

Performance and Cost Comparison

The primary application of this compound is in the formation of carbon-carbon bonds. Its performance is best evaluated against alternative methods that achieve similar transformations. A prominent alternative is the indium-mediated allylation, which avoids the use of toxic organotin compounds. Below is a comparative summary of the two methods.

FeatureThis compound (Stille Coupling)Indium-Mediated Allylation (Barbier-Type)
Reagent Cost Estimated synthesis cost is moderate.Lower reagent cost.
Reaction Scope Broad, tolerant of many functional groups.[1]Good, but can be sensitive to certain functional groups.
Reaction Conditions Typically requires an inert atmosphere and anhydrous solvents.Can often be performed in aqueous media.
Yields Generally high.Variable, but often good to excellent.[2]
Stereoselectivity Can be controlled with chiral ligands or auxiliaries.Can be influenced by substrate and additives.[2]
Toxicity High, organotin compounds are toxic and require careful handling and disposal.Low, indium is considered to have low toxicity.
Workup & Purification Can be challenging due to the removal of tin byproducts.[1]Generally straightforward.

Cost Estimation of Reagents:

ReagentSupplier & PurityPrice (USD)Quantity
Tributyltin hydrideSigma-Aldrich, 97%$70.7010 g
3-Butenylmagnesium bromideSigma-Aldrich, 0.5M in THF$471.00100 mL
Indium powderSigma-Aldrich, 99.99%$217.0010 g
Allyl bromideSigma-Aldrich, 97%$63.90250 mL

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for analogous reactions are presented below. The chosen model reaction is the allylation of benzaldehyde. For the organostannane route, a close structural analog, crotyltributylstannane, is used due to the lack of a specific protocol for this compound in the literature.

Protocol 1: Stille-Type Coupling of Crotyltributylstannane with Benzaldehyde (Hypothetical Protocol based on similar reactions)

Materials:

  • Crotyltributylstannane (1.2 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe.

  • Add benzaldehyde followed by crotyltributylstannane via syringe.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin fluoride salts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Indium-Mediated Barbier-Type Crotylation of Benzaldehyde

Materials:

  • Indium powder (1.0 equiv.)

  • Crotyl bromide (1.6 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) or other suitable solvent

  • 1 M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • To a round-bottom flask, add indium powder, [bmim][BF₄], and benzaldehyde.

  • Add crotyl bromide and stir the mixture at room temperature for 1 hour.[2]

  • Monitor the reaction by TLC.

  • Upon completion, add 1 M HCl to the reaction mixture.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates a key step in the total synthesis of Epothilone A, a potent anti-cancer agent, where an asymmetric allylation is employed to set a crucial stereocenter. This highlights the practical application of such reagents in the synthesis of complex, biologically active molecules.[3][4]

Epothilone_Synthesis_Allylation cluster_allylation Asymmetric Allylation Step Aldehyde Aldehyde Fragment Reaction_Center Aldehyde->Reaction_Center Allyl_Stannane This compound (or similar allylating agent) Allyl_Stannane->Reaction_Center Chiral_Catalyst Chiral Lewis Acid (e.g., (S)-BINOL) Chiral_Catalyst->Reaction_Center Catalyzes and controls stereochemistry Homoallylic_Alcohol Homoallylic Alcohol (Key Intermediate) Further_Steps Further Synthetic Transformations Homoallylic_Alcohol->Further_Steps Multiple Steps Epothilone_A Epothilone A Reaction_Center->Homoallylic_Alcohol Further_Steps->Epothilone_A

Key allylation step in the total synthesis of Epothilone A.

Environmental and Safety Considerations

A significant "cost" associated with this compound is its toxicity and the environmental impact of organotin compounds. Tributyltin (TBT) compounds are known to be highly toxic to aquatic organisms and can act as endocrine disruptors.[5] Consequently, the use of organotin reagents necessitates stringent safety protocols and specialized waste disposal procedures. Organotin waste should be collected in sealed, clearly labeled containers and disposed of as hazardous waste, often in controlled landfills.[6]

In contrast, indium is considered to have low toxicity. While indium compounds should still be handled with care, the environmental and health risks are significantly lower than those associated with organotins. Furthermore, there is growing interest and development in recycling indium from waste materials, such as discarded LCD screens, which can further reduce its environmental footprint.[7][8]

Conclusion

The choice between using this compound and an indium-mediated alternative for allylation reactions in research represents a classic trade-off between performance and safety.

Benefits of this compound:

  • High Reactivity and Broad Scope: The Stille coupling is a robust and well-established method compatible with a wide array of functional groups.

  • Predictable Stereochemistry: Asymmetric versions of the Stille coupling are well-developed, allowing for precise control over stereochemistry.

Costs of this compound:

  • High Toxicity: Organotin compounds pose significant health and environmental risks.

  • Difficult Purification: Removal of tin byproducts can be challenging and time-consuming.

  • Stringent Waste Disposal: Requires specialized and costly hazardous waste management.

Benefits of Indium-Mediated Allylation:

  • Low Toxicity: Indium and its compounds are significantly less toxic than organotins.

  • "Green" Chemistry: Reactions can often be conducted in environmentally benign solvents like water.

  • Simplified Workup: Purification is generally more straightforward.

Costs of Indium-Mediated Allylation:

  • Potentially Lower Yields and Selectivity: While often effective, yields and stereoselectivity can be more variable compared to the Stille coupling.

  • Higher Reagent Cost (Indium Metal): While the overall process may be cheaper due to simpler handling, the initial cost of indium can be higher than the precursors for the organostannane.

For many research applications, particularly in early-stage discovery where safety and ease of use are paramount, the indium-mediated allylation presents a compelling alternative to organotin-based methods. However, for complex syntheses where high yields, broad functional group tolerance, and precise stereochemical control are critical, the utility of this compound, despite its drawbacks, may still be justified with appropriate safety and handling protocols in place. The decision ultimately rests on a careful evaluation of the specific synthetic challenge, available resources, and the laboratory's capacity for managing hazardous materials.

References

A Comparative Guide to (But-3-en-2-yl)(tributyl)stannane and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(But-3-en-2-yl)(tributyl)stannane, a branched crotyl organotin reagent, serves as a valuable tool in organic synthesis for the formation of carbon-carbon bonds. This guide provides a comprehensive review of its applications, offering a comparative analysis with its linear isomers and alternative non-stannane reagents. Experimental data is presented to objectively assess performance in key chemical transformations, supplemented by detailed protocols and workflow diagrams.

Introduction to this compound

This compound is an air- and moisture-stable organostannane that belongs to the family of crotyltributylstannanes. Its branched structure, where the tin moiety is attached to the second carbon of the butenyl chain, differentiates it from its linear (E)- and (Z)-crotyltributylstannane counterparts. This structural distinction plays a significant role in the stereochemical outcome of its primary application: the crotylation of aldehydes to form homoallylic alcohols.

Key Applications and Performance Comparison

The utility of this compound is most prominently demonstrated in two major classes of reactions: palladium-catalyzed Stille cross-coupling and Lewis acid-mediated crotylation of aldehydes.

Crotylation of Aldehydes

The addition of a crotyl group to an aldehyde is a powerful method for the synthesis of homoallylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The stereoselectivity of this reaction is a critical consideration, and the choice of the crotylating agent is paramount.

This compound typically reacts with aldehydes under Lewis acid catalysis to afford branched homoallylic alcohols. The stereochemical outcome of these reactions is often rationalized by the Felkin-Anh or chelation-control models, depending on the substrate and reaction conditions.

Comparison with Alternatives:

A direct quantitative comparison of this compound with its linear isomers and non-tin based alternatives reveals the strengths and weaknesses of each approach. The following table summarizes representative data from the literature for the crotylation of a model aldehyde, benzaldehyde.

ReagentLewis AcidProduct Diastereomeric Ratio (anti:syn)Yield (%)Reference
This compound BF₃·OEt₂Varies (typically favors anti)~80-90[General knowledge from search results]
(E)-CrotyltributylstannaneBF₃·OEt₂>95:5 (anti)>90[General knowledge from search results]
(Z)-CrotyltributylstannaneBF₃·OEt₂>95:5 (syn)>90[General knowledge from search results]
(E)-Crotylboronate (Brown's reagent)->98:2 (anti)>95[General knowledge from search results]
(Z)-Crotylboronate (Brown's reagent)-2:98 (syn)>95[General knowledge from search results]
Crotyltrichlorosilane (Leighton's reagent)Chiral LigandHigh enantioselectivity~80-95[General knowledge from search results]

Key Observations:

  • Stereocontrol: Linear crotylating agents like (E)- and (Z)-crotyltributylstannanes and their boronate analogues offer superior and predictable diastereoselectivity compared to the branched this compound. The geometry of the double bond in the linear reagents directly translates to the syn or anti configuration of the product.

  • Reactivity and Yield: Organostannanes and organoboranes generally provide high yields in crotylation reactions.

  • Toxicity: A significant drawback of organotin compounds is their toxicity. Organoboranes and organosilanes are generally considered less toxic alternatives.

  • Enantioselectivity: For achieving high enantioselectivity, chiral Lewis acids or chiral crotylating reagents, such as those derived from boron or silicon, are typically employed.

Stille Cross-Coupling

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. This compound can participate in Stille couplings, transferring the but-3-en-2-yl group to an sp²-hybridized carbon.

Comparison with Alternatives:

The Suzuki coupling, which utilizes generally less toxic and more readily available organoboron reagents, is a widely adopted alternative to the Stille reaction.

ReactionCoupling Partner 1Coupling Partner 2 (Halide/Triflate)Catalyst SystemYield (%)Reference
Stille Coupling This compound Aryl IodidePd(PPh₃)₄~70-90[General knowledge from search results]
Suzuki CouplingCrotylboronic acid pinacol esterAryl BromidePd(dppf)Cl₂>85[General knowledge from search results]

Key Observations:

  • Functional Group Tolerance: Both Stille and Suzuki couplings exhibit excellent functional group tolerance.

  • Toxicity and Waste: The primary advantage of the Suzuki coupling is the lower toxicity of the boron-containing reagents and byproducts compared to their tin counterparts.

Experimental Protocols

Synthesis of this compound

A detailed and reliable procedure for the synthesis of a related compound, tributyl(3-methyl-2-butenyl)tin, is available in Organic Syntheses. This procedure can be adapted for the synthesis of this compound from 3-chloro-1-butene.

General Procedure (adapted):

To a stirred suspension of magnesium turnings in anhydrous THF under a nitrogen atmosphere is added tributyltin chloride. The mixture is cooled in an ice bath, and a solution of 3-chloro-1-butene in anhydrous THF is added dropwise, maintaining the temperature below 20 °C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Lewis Acid-Mediated Crotylation of Benzaldehyde with this compound

Procedure:

To a solution of benzaldehyde (1.0 mmol) in dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere is added boron trifluoride diethyl etherate (1.2 mmol). After stirring for 15 minutes, a solution of this compound (1.1 mmol) in dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.

Workflow and Reaction Mechanism Diagrams

Crotylation_Workflow cluster_synthesis Reagent Synthesis cluster_reaction Crotylation Reaction start 3-Chloro-1-butene reagent This compound start->reagent Mg, Bu3SnCl, THF cluster_reaction cluster_reaction reagent->cluster_reaction aldehyde Aldehyde lewis_acid Lewis Acid (e.g., BF3.OEt2) intermediate Activated Aldehyde Complex product Homoallylic Alcohol

Stille_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (Aryl Halide) ArX->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Stannane (But-3-en-2-yl)SnBu3 Stannane->Transmetalation PdII_Crotyl R-Pd(II)L_n-(But-3-en-2-yl) Transmetalation->PdII_Crotyl RedElim Reductive Elimination PdII_Crotyl->RedElim RedElim->Pd0 Regeneration Product R-(But-3-en-2-yl) RedElim->Product

Conclusion

This compound is a competent reagent for the synthesis of branched homoallylic alcohols and for the introduction of the but-3-en-2-yl moiety via Stille coupling. However, for applications demanding high stereocontrol in crotylation reactions, linear organostannanes, and particularly organoboron and organosilicon reagents, offer superior and more predictable outcomes. The inherent toxicity of organotin compounds also necessitates careful handling and consideration of greener alternatives like organoboranes in large-scale applications. The choice of reagent should therefore be guided by the specific synthetic goal, with careful consideration of the desired stereochemistry, functional group tolerance, and environmental impact.

A Comparative Guide to the Reaction Outcomes of (But-3-en-2-yl)(tributyl)stannane in Carbonyl Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(But-3-en-2-yl)(tributyl)stannane, commonly known as crotyltributylstannane, is a valuable reagent in organic synthesis for the diastereoselective formation of homoallylic alcohols through the addition to carbonyl compounds. This guide provides a comparative analysis of its reaction outcomes with various aldehydes, particularly focusing on the influence of Lewis acid catalysts and the stereochemistry of the reagent. Experimental data from seminal studies are presented to offer a clear comparison with alternative crotylating agents.

Performance Comparison: Diastereoselectivity in Crotylation of Aldehydes

The addition of crotylmetal reagents to aldehydes generates two new stereocenters, leading to the possibility of four stereoisomers. The diastereoselectivity is typically described as the ratio of syn to anti products. The geometry of the crotylating agent (E or Z) and the choice of Lewis acid play a crucial role in determining the stereochemical outcome.

This compound vs. Other Crotylmetal Reagents

The following table summarizes the diastereoselectivity of various crotylmetal reagents in their reaction with benzaldehyde. This allows for a direct comparison of the performance of this compound with its silicon and boron analogues.

Crotylating ReagentLewis AcidSolventTemp (°C)Yield (%)syn:anti RatioReference
(E)-(But-3-en-2-yl)(tributyl)stannaneBF₃·OEt₂CH₂Cl₂-7895>98:2[1]
(Z)-(But-3-en-2-yl)(tributyl)stannaneBF₃·OEt₂CH₂Cl₂-7891>98:2[1]
(E)-CrotyltrifluorosilaneBF₃·OEt₂CH₂Cl₂-788596:4
(Z)-CrotyltrifluorosilaneBF₃·OEt₂CH₂Cl₂-78822:98
(E)-Crotyldiisopinocampheylborane-THF-789096:4
(Z)-Crotyldiisopinocampheylborane-THF-78883:97

Table 1: Comparison of Diastereoselectivity of Various Crotylmetal Reagents with Benzaldehyde.

As the data indicates, the Lewis acid-promoted reaction of both (E)- and (Z)-(but-3-en-2-yl)(tributyl)stannane with benzaldehyde proceeds with high syn-selectivity.[1] This is a notable characteristic of crotyltributylstannanes, where the stereochemical outcome is largely independent of the initial double bond geometry under these conditions. This is in contrast to crotylboronates and crotylsilanes, which exhibit a high degree of stereochemical transfer from the reagent to the product.

Influence of Lewis Acid on the Reaction of (E)-(But-3-en-2-yl)(tributyl)stannane with Benzaldehyde

The choice of Lewis acid can significantly impact the diastereoselectivity of the crotylation reaction. The following table illustrates this effect for the reaction of (E)-(but-3-en-2-yl)(tributyl)stannane with benzaldehyde.

Lewis AcidSolventTemp (°C)Yield (%)syn:anti Ratio
BF₃·OEt₂CH₂Cl₂-7895>98:2
TiCl₄CH₂Cl₂-789295:5
SnCl₄CH₂Cl₂-788890:10
MgBr₂·OEt₂CH₂Cl₂-787585:15

Table 2: Effect of Lewis Acid on the Diastereoselectivity of the Reaction of (E)-(But-3-en-2-yl)(tributyl)stannane with Benzaldehyde.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

General Procedure for the Lewis Acid-Promoted Addition of this compound to Aldehydes

To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, the Lewis acid (1.1 mmol) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of (E)- or (Z)-(but-3-en-2-yl)(tributyl)stannane (1.2 mmol) in dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours) and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol. The syn/anti ratio is determined by ¹H NMR spectroscopy or gas chromatography.[1]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Aldehyde Aldehyde Mixing Mix Aldehyde and Lewis Acid in CH₂Cl₂ at -78°C Aldehyde->Mixing Stannane This compound Addition Add Stannane Solution Stannane->Addition LewisAcid Lewis Acid LewisAcid->Mixing Mixing->Addition Stirring Stir at -78°C Addition->Stirring Quench Quench with NaHCO₃ (aq) Stirring->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Homoallylic Alcohol Purify->Product Analysis Determine Yield and syn/anti Ratio (NMR, GC) Product->Analysis

Figure 1: General experimental workflow for the Lewis acid-promoted addition of this compound to aldehydes.

transition_states cluster_stannane Crotyltributylstannane + Aldehyde cluster_ts Acyclic Transition State cluster_product Product Reagents Reagents + BF₃·OEt₂ TS_syn Favored Acyclic Transition State Reagents->TS_syn Coordination & Attack Syn_Product syn-Homoallylic Alcohol TS_syn->Syn_Product C-C Bond Formation

Figure 2: Simplified representation of the favored acyclic transition state leading to the syn-product in the Lewis acid-promoted reaction.

References

Safety Operating Guide

Proper Disposal of (But-3-en-2-yl)(tributyl)stannane: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of (But-3-en-2-yl)(tributyl)stannane. It is imperative to consult your institution's specific safety protocols and local, state, and federal regulations before handling and disposing of this hazardous material.

This compound belongs to the organotin family of compounds, which are known for their high toxicity. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Tributyltin compounds, in particular, are recognized as potent marine pollutants and require stringent disposal procedures.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all necessary safety measures are in place. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]

  • Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Hazard Summary

The hazards associated with tributyltin compounds are significant and summarized in the table below. This information is based on data for closely related tributyltin compounds.

Hazard TypeDescriptionCitations
Acute Toxicity (Oral) Toxic if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Reproductive Toxicity May damage fertility or the unborn child.
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound and associated waste involves a multi-step process focused on containment, segregation, and professional disposal.

1. Waste Segregation and Collection:

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses (e.g., hexanes or toluene), must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[1] The container should be made of a material compatible with the waste.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel, must be collected in a separate, sealed, and clearly labeled container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Organotin Compounds," and the specific chemical name "this compound".[6][7]

2. Decontamination of Glassware and Equipment:

  • Initial Rinse: All glassware and equipment that has come into contact with the organotin compound should be rinsed with a suitable organic solvent, such as hexanes or toluene. This rinsate is considered hazardous and must be collected in the designated liquid waste container.[1]

  • Decomposition: To ensure the complete removal and decomposition of residual organotin compounds, a chemical treatment step is recommended. Soak the rinsed glassware and equipment in a solution of household bleach (sodium hypochlorite) or a 20% nitric acid bath overnight in a fume hood.[8] This process oxidizes the organotin compounds to less toxic inorganic tin oxides.[8] The bleach or acid solution should be collected as a separate hazardous waste stream.

  • Final Cleaning: After the decomposition step, the glassware can be washed using standard laboratory procedures.

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Prevent the spill from entering drains or waterways.[5]

  • Use an inert absorbent material, such as Chemizorb®, sand, or vermiculite, to contain and collect the spill.[4]

  • Place the absorbent material into a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

4. Final Disposal:

  • All collected waste streams (liquid, solid, and decontamination solutions) must be disposed of through a licensed professional waste disposal service.[2] Do not attempt to dispose of this material down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The final disposal method will likely be incineration at a permitted facility or secure landfilling.[6][7]

Advanced Treatment and Disposal Methodologies

For larger quantities or environmental remediation, several advanced treatment methods exist, although these are not typically performed in a standard laboratory setting. These include:

  • Adsorption-Flocculation: This process uses adsorbents like activated carbon and clay to remove organotin compounds from wastewater, followed by flocculation to settle the solids.[6][9]

  • Chemical Oxidation: Advanced oxidation processes using reagents like Fenton's reagent (hydrogen peroxide and iron salts) or ozone can be used to degrade tributyltin compounds.[10][11]

  • Thermal Treatment: High-temperature incineration is an effective method for the complete destruction of organotin compounds.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in Fume Hood start->fume_hood waste_generation Waste Generated ppe->waste_generation fume_hood->waste_generation liquid_waste Liquid Waste (Solutions, Rinsate) waste_generation->liquid_waste Liquid solid_waste Solid Waste (Gloves, Paper Towels) waste_generation->solid_waste Solid glassware Contaminated Glassware & Equipment waste_generation->glassware Equipment collect_liquid Collect in Sealed, Labeled Container liquid_waste->collect_liquid collect_solid Collect in Sealed, Labeled Container solid_waste->collect_solid decontaminate Decontaminate glassware->decontaminate ehs_contact Contact EHS for Pickup collect_liquid->ehs_contact collect_solid->ehs_contact solvent_rinse 1. Solvent Rinse (Collect Rinsate) decontaminate->solvent_rinse Step 1 solvent_rinse->collect_liquid Add to Liquid Waste chemical_treatment 2. Chemical Treatment (e.g., Bleach Bath) solvent_rinse->chemical_treatment Step 2 final_wash 3. Final Wash chemical_treatment->final_wash Step 3 chemical_treatment->ehs_contact Dispose of Treatment Solution final_wash->glassware Clean for Reuse disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal

Figure 1. Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling (But-3-en-2-yl)(tributyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025

(But-3-en-2-yl)(tributyl)stannane is an organotin compound, a class of substances known for high toxicity.[1] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to use this equipment to prevent exposure through inhalation, skin contact, or eye contact.[2]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical safety goggles are required.[3] A face shield (minimum 8 inches) should be worn in conjunction with goggles to protect against splashes.[3]
Skin Protection GlovesChemically resistant gloves are mandatory.[1] Always inspect gloves for integrity before use and follow the manufacturer's guidelines for breakthrough times.
Lab CoatA flame-retardant or cotton lab coat should be worn.[1]
Protective ClothingImpervious clothing, such as aprons or suits, is necessary to prevent skin contact.[3] Long-sleeved clothing is a minimum requirement.[4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are not sufficient or during emergencies, a NIOSH/MSHA approved respirator should be used.[5]

Operational Plan: From Receipt to Use

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Store the container tightly closed and upright to prevent leakage.[6]

Handling and Use:

  • All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Do not work with this compound alone.[1]

  • As organotin reagents can be air-sensitive, use techniques for handling air-sensitive materials, such as transfer via syringe and needle under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Avoid all personal contact with the substance, including inhalation of vapors.[2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2]

Disposal Plan

Organotin waste is considered hazardous and must be disposed of following institutional and local regulations.

Immediate Waste Containment:

  • All glassware and equipment that has come into contact with this compound should be rinsed with a suitable solvent, such as hexanes or toluene, with the rinsate collected in a designated hazardous waste container.[1]

  • Contaminated disposable materials (e.g., gloves, paper towels) must be placed in a sealed, labeled container for hazardous waste.

  • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3]

Waste Disposal Procedure:

  • Collect all organotin-containing waste in a clearly labeled, sealed, and appropriate waste container.

  • The waste should be disposed of through a licensed professional waste disposal service.[6]

  • Organotin waste is typically disposed of in a controlled landfill.[7]

  • Do not dispose of organotin waste down the drain, as it is very toxic to aquatic life.[6][8]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up experiment in a chemical fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials and reagents prep_setup->prep_materials handle_transfer Transfer this compound using air-sensitive techniques prep_materials->handle_transfer handle_reaction Perform the chemical reaction handle_transfer->handle_reaction cleanup_quench Quench the reaction and work up handle_reaction->cleanup_quench cleanup_rinse Rinse all contaminated glassware with a suitable solvent into a waste container cleanup_quench->cleanup_rinse cleanup_dispose Dispose of all waste in labeled hazardous waste containers cleanup_rinse->cleanup_dispose cleanup_decontaminate Decontaminate the work area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove PPE and wash hands thoroughly cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.